5Z,8Z,11Z-eicosatrienoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C41H68N7O17P3S |
|---|---|
分子量 |
1056.0 g/mol |
IUPAC 名称 |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (5Z,8Z,11Z)-icosa-5,8,11-trienethioate |
InChI |
InChI=1S/C41H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h11-12,14-15,17-18,28-30,34-36,40,51-52H,4-10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChI 键 |
XVHUACBAJILXGX-LQHPWBDPSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the 5Z,8Z,11Z-Eicosatrienoyl-CoA Biosynthesis Pathway
This guide provides a comprehensive overview of the biosynthesis of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA). It is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism of polyunsaturated fatty acids (PUFAs) and its implications in health and disease.
Introduction to this compound (DGLA-CoA)
Dihomo-γ-linolenic acid (DGLA) is a 20-carbon omega-6 fatty acid that serves as a precursor to anti-inflammatory eicosanoids, such as prostaglandin (B15479496) E1 (PGE1)[1]. Its activated form, DGLA-CoA, is a key intermediate in the biosynthesis of both these anti-inflammatory molecules and the pro-inflammatory arachidonic acid (ARA)[1]. The balance between DGLA and ARA metabolism is a critical factor in regulating inflammatory processes, making the DGLA-CoA biosynthesis pathway a significant area of research for inflammatory diseases, metabolic disorders, and cancer[2][3].
The Biosynthesis Pathway of DGLA-CoA
The synthesis of DGLA-CoA is a multi-step process that begins with the essential fatty acid linoleic acid (LA). The pathway primarily involves two key enzymes: Δ6-desaturase (FADS2) and Elongase of very long-chain fatty acids protein 5 (ELOVL5). The final step is the activation of DGLA to DGLA-CoA by an acyl-CoA synthetase.
Step 1: Desaturation of Linoleic Acid to γ-Linolenic Acid
The initial and rate-limiting step in the pathway is the desaturation of linoleic acid (18:2, n-6) to γ-linolenic acid (GLA; 18:3, n-6). This reaction is catalyzed by the enzyme Δ6-desaturase, which is encoded by the FADS2 gene[4][5]. This desaturation introduces a double bond at the sixth carbon from the carboxyl end of the fatty acid.
Step 2: Elongation of γ-Linolenic Acid to Dihomo-γ-Linolenic Acid
Following its synthesis, GLA is elongated to dihomo-γ-linolenic acid (DGLA; 20:3, n-6). This two-carbon chain elongation is carried out by the enzyme ELOVL5[4][6]. The CoA-activated form of GLA, γ-linolenoyl-CoA, serves as the substrate for this reaction.
Step 3: Activation of Dihomo-γ-Linolenic Acid to DGLA-CoA
Finally, DGLA is activated to its coenzyme A (CoA) ester, this compound (DGLA-CoA), by an acyl-CoA synthetase. This step is crucial for its subsequent metabolic fates.
Quantitative Data
The activity of the key enzymes in the DGLA-CoA biosynthesis pathway can be characterized by their kinetic parameters, Km and Vmax. These values provide insights into the enzyme's affinity for its substrate and its maximum catalytic rate, respectively[7][8][9][10].
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Δ6-Desaturase (FADS2) | Linoleic Acid | Rat Liver Microsomes | 1.5 | 0.63 | [11] |
| Δ6-Desaturase (FADS2) | Linoleic Acid | Human Fetal Liver | 6.5 | 0.0075 | [12] |
| ELOVL5 | γ-Linolenoyl-CoA | Mouse Liver Microsomes | Not Reported | Not Reported | [6] |
Experimental Protocols
Δ6-Desaturase (FADS2) Activity Assay
This protocol is adapted from methodologies using HPLC for the separation of substrate and product[11][13].
1. Microsome Preparation:
-
Homogenize fresh or frozen liver tissue in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.
-
Centrifuge the homogenate at low speed to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 0.5 mg/mL)
-
NADH or NADPH as a cofactor
-
Bovine serum albumin (BSA) to bind free fatty acids
-
The substrate, radiolabeled or non-radiolabeled linoleic acid.
-
3. Incubation:
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a specific time (e.g., 10-30 minutes) with gentle shaking.
4. Reaction Termination and Extraction:
-
Stop the reaction by adding a strong acid or a mixture of chloroform (B151607) and methanol.
-
Extract the lipids using a suitable organic solvent system (e.g., Folch or Bligh-Dyer method)[14][15].
5. Analysis:
-
Separate the substrate (linoleic acid) and the product (γ-linolenic acid) using reverse-phase HPLC[11][13].
-
If using a radiolabeled substrate, quantify the product by liquid scintillation counting.
-
If using non-radiolabeled substrate, quantify by UV detection or mass spectrometry.
ELOVL5 Activity Assay
This protocol is based on the measurement of radiolabeled malonyl-CoA incorporation into the elongated fatty acid product[6][16].
1. Microsome Preparation:
-
As described for the Δ6-desaturase assay.
2. Reaction Mixture:
-
Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 30 µg)
-
[14C]malonyl-CoA
-
The substrate, γ-linolenoyl-CoA (or γ-linolenic acid with CoA, ATP, and MgCl2 for in-situ activation)
-
NADPH as a cofactor.
-
3. Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
4. Reaction Termination and Extraction:
-
Terminate the reaction with a strong acid.
-
Extract the total fatty acids.
5. Analysis:
-
Quantify the incorporation of [14C] from malonyl-CoA into the total fatty acid fraction using liquid scintillation counting.
Quantification of DGLA-CoA in Cells or Tissues
This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification[17][18].
1. Sample Preparation:
-
Harvest cells or homogenize tissue in a cold solvent to quench metabolic activity.
-
Add an internal standard (e.g., an odd-chain acyl-CoA) to the sample.
2. Extraction:
-
Extract the acyl-CoAs using a suitable method, such as solid-phase extraction or liquid-liquid extraction.
3. LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the DGLA-CoA and the internal standard using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
4. Data Analysis:
-
Calculate the concentration of DGLA-CoA in the sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.
Regulation of the DGLA-CoA Biosynthesis Pathway
The expression of the key enzymes in the DGLA-CoA biosynthesis pathway, FADS2 and ELOVL5, is tightly regulated at the transcriptional level, primarily by the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c)[12][19][20].
SREBP-1c is a key regulator of lipogenesis and its activity is controlled by various signaling pathways:
-
Insulin: Promotes the activation of SREBP-1c, thereby upregulating the expression of FADS2 and ELOVL5.
-
Liver X Receptor (LXR): When activated by oxysterols, LXR induces the expression of SREBP-1c, leading to increased fatty acid synthesis[19].
-
Polyunsaturated Fatty Acids (PUFAs): PUFAs, including DGLA and its downstream products, exert negative feedback regulation on SREBP-1c. They suppress SREBP-1c processing and promote its degradation, thus downregulating their own synthesis[21][22][23][24][25].
Experimental Workflow for Studying the DGLA-CoA Pathway
A typical experimental workflow to investigate the DGLA-CoA biosynthesis pathway and its regulation involves a combination of in vitro and in vivo approaches.
This workflow begins with in vitro studies using cell culture models to dissect the molecular mechanisms of the pathway and its regulation. These findings can then be validated in vivo using animal models with genetic modifications or dietary interventions. The data from both approaches are then integrated to build a comprehensive understanding of the DGLA-CoA biosynthesis pathway and its physiological significance.
Conclusion
The biosynthesis of this compound is a critical metabolic pathway that influences the balance of pro- and anti-inflammatory signaling molecules. A thorough understanding of the enzymes, their regulation, and the factors that control the flux through this pathway is essential for the development of novel therapeutic strategies for a range of inflammatory and metabolic diseases. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore this important area of lipid metabolism.
References
- 1. 2023.igem.wiki [2023.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 2023.igem.wiki [2023.igem.wiki]
- 5. The Linoleic Acid: Dihomo-γ-Linolenic Acid Ratio (LA:DGLA)—An Emerging Biomarker of Zn Status [mdpi.com]
- 6. Deletion of ELOVL5 leads to fatty liver through activation of SREBP-1c in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Untitled Document [ucl.ac.uk]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Khan Academy [khanacademy.org]
- 10. savemyexams.com [savemyexams.com]
- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of acyl chain composition of subnanomole amounts of cellular long-chain acyl-coenzyme A esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Delta‐6‐desaturase activity and arachidonic acid synthesis are increased in human breast cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elevated hepatic fatty acid elongase-5 activity corrects dietary fat-induced hyperglycemia in obese BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of hepatic fatty acid elongase 5 by LXRalpha-SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. PUFAs regulate SREBP1c through phosphorylation of Insig2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sterol response element-binding protein 1c (SREBP1c) is involved in the polyunsaturated fatty acid suppression of hepatic S14 gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
The Pivotal Role of Malonyl-CoA in Cellular Metabolism and Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malonyl-Coenzyme A (Malonyl-CoA) is a critical metabolic intermediate and signaling molecule that stands at the crossroads of carbohydrate and lipid metabolism. This technical guide provides an in-depth exploration of the multifaceted biological functions of Malonyl-CoA. It serves as a central regulator of fatty acid metabolism, acting as both the primary building block for the synthesis of long-chain fatty acids and as a potent allosteric inhibitor of fatty acid oxidation. This dual role positions Malonyl-CoA as a key sensor of cellular energy status, influencing fuel selection in various tissues. Dysregulation of Malonyl-CoA homeostasis is implicated in a range of metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making the enzymes that control its concentration attractive targets for therapeutic intervention. This document details the metabolic pathways involving Malonyl-CoA, presents quantitative data on its tissue distribution and the kinetics of associated enzymes, outlines key experimental protocols for its study, and provides visual diagrams of its regulatory networks.
Core Biological Functions of Malonyl-CoA
Malonyl-CoA is a central figure in cellular energy homeostasis, primarily by orchestrating the reciprocal regulation of fatty acid synthesis and degradation. Its biological significance stems from two main functions:
-
Substrate for Fatty Acid Synthesis: In the cytosol, Malonyl-CoA serves as the two-carbon donor for the elongation of fatty acid chains, a process catalyzed by fatty acid synthase (FAS).[1] This anabolic pathway is particularly active in lipogenic tissues such as the liver and adipose tissue.[2] The synthesis of Malonyl-CoA from Acetyl-CoA is catalyzed by Acetyl-CoA Carboxylase (ACC), an enzyme that is subject to complex regulation by hormones and metabolites.[3]
-
Regulator of Fatty Acid Oxidation: Malonyl-CoA is a powerful allosteric inhibitor of Carnitine Palmitoyltransferase I (CPT1), the enzyme that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4][5] By inhibiting CPT1, Malonyl-CoA ensures that fatty acid synthesis and oxidation do not occur simultaneously, preventing a futile cycle of energy expenditure.[1] This regulatory mechanism is crucial for cellular fuel selection, particularly in tissues with high energy demands like the heart and skeletal muscle.
Beyond these canonical roles, emerging evidence suggests that Malonyl-CoA is also involved in other cellular processes, including the regulation of food intake through its actions in the hypothalamus and as a mediator of lysine (B10760008) malonylation, a post-translational modification that can alter protein function.[1]
Data Presentation: Quantitative Insights into Malonyl-CoA Metabolism
Tissue Concentrations of Malonyl-CoA
The concentration of Malonyl-CoA varies significantly between tissues and is dynamically regulated by the nutritional and hormonal state of the organism.
| Tissue | Species | Physiological State | Malonyl-CoA Concentration (nmol/g wet weight) | Reference(s) |
| Liver | Rat | Fed | 1.9 ± 0.6 | [6][7] |
| Liver | Rat | 48-h Starved | 1.9 ± 0.2 | [8] |
| Liver | Rat | Refeeding (3h) | 5.5 ± 0.3 | [8] |
| Heart | Rat | - | 1.3 ± 0.4 | [6][7] |
| Skeletal Muscle (Soleus) | Rat | 48-h Starved | 0.9 ± 0.1 | [8] |
| Skeletal Muscle (Gastrocnemius) | Rat | - | 0.7 ± 0.2 | [6][7] |
| Brown Adipose Tissue | Mouse | Control | 13 | [9] |
Enzyme Kinetic Parameters
The enzymes responsible for the synthesis and degradation of Malonyl-CoA, as well as its target of inhibition, exhibit distinct kinetic properties.
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax or kcat | Reference(s) |
| Acetyl-CoA Carboxylase (ACC) | C. elegans | Acetyl-CoA | 20 (HPLC), 20 (NMR) | 4.8 ± 0.7 (nmol/min/mg), 3.0 ± 0.3 (nmol/min/mg) | [10] |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver (CoA-activated) | Acetyl-CoA | 4 | - | [11][12] |
| Acetyl-CoA Carboxylase (ACC) | Rat Liver (Control) | Acetyl-CoA | 400 | - | [11][12] |
| Malonyl-CoA Decarboxylase (MCD) | Rat Liver | Malonyl-CoA | 202 | 3.3 µmol/min/g liver | [13] |
| Malonyl-CoA Decarboxylase (MCD) | Human (recombinant) | Malonyl-CoA | ~220-520 | - | [14] |
| Carnitine Palmitoyltransferase I (CPT1A) | Rat Liver | Malonyl-CoA (IC50) | - | - | [7] |
Note: Enzyme kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the purity of the enzyme preparation.
Experimental Protocols
Quantification of Malonyl-CoA in Tissue Samples by HPLC-MS/MS
This protocol provides a robust method for the accurate quantification of Malonyl-CoA from biological tissues.
1. Tissue Extraction:
- Homogenize frozen tissue samples in 10% trichloroacetic acid.
- Centrifuge the homogenate to precipitate proteins.
- Collect the supernatant containing the acid-soluble metabolites.
2. Solid-Phase Extraction (SPE):
- Use a reversed-phase SPE column to isolate acyl-CoAs from the tissue extract.
- Wash the column to remove interfering substances.
- Elute the acyl-CoAs, including Malonyl-CoA.
3. HPLC Separation:
- Inject the eluted sample onto a C18 reversed-phase HPLC column.
- Employ a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) to separate the different acyl-CoA species.[5]
4. Mass Spectrometry (MS) Detection:
- Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
- Monitor the specific precursor-to-product ion transition for Malonyl-CoA.
5. Quantification:
- Prepare a standard curve using known concentrations of a Malonyl-CoA standard.
- Spike the samples with a stable isotope-labeled internal standard (e.g., [13C3]malonyl-CoA) at the beginning of the extraction to correct for sample loss and matrix effects.[6]
- Calculate the concentration of Malonyl-CoA in the tissue samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[7]
Assay of Acetyl-CoA Carboxylase (ACC) Activity
This protocol describes a common method for measuring the activity of ACC.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer containing essential components such as MOPS or phosphate (B84403) buffer (pH 7.5-7.8), MgCl₂, ATP, and NaHCO₃ (as a source of bicarbonate).
- For a coupled spectrophotometric assay, include NADPH and a purified Malonyl-CoA Reductase.
2. Enzyme Preparation:
- Use either a purified ACC enzyme preparation or a cell/tissue extract.
3. Assay Procedure (Coupled Spectrophotometric Method):
- In a UV cuvette, combine the reaction buffer, NADPH, Malonyl-CoA Reductase, and the enzyme sample.
- Monitor the baseline absorbance at 365 nm to determine the background rate of NADPH oxidation.
- Initiate the reaction by adding the substrate, Acetyl-CoA.
- Continuously monitor the decrease in absorbance at 365 nm, which is proportional to the rate of Malonyl-CoA production and its subsequent reduction by Malonyl-CoA Reductase.
- Calculate the specific activity of ACC based on the rate of NADPH consumption.
4. Alternative Assay (ADP Detection):
- ACC activity can also be measured by quantifying the production of ADP using a commercially available kit, such as the ADP-Glo™ Kinase Assay. This method is particularly suitable for high-throughput screening.[3][10]
Assay of Carnitine Palmitoyltransferase I (CPT1) Activity
This protocol outlines a radioisotopic method for measuring CPT1 activity in isolated mitochondria.
1. Isolation of Mitochondria:
- Isolate intact mitochondria from tissue samples (e.g., skeletal muscle) using differential centrifugation.
2. Reaction Mixture Preparation:
- Prepare a standard incubation mixture containing Tris-HCl buffer (pH 7.4), reduced glutathione, ATP, MgCl₂, KCl, KCN, rotenone, and BSA.
3. Assay Procedure:
- Add the isolated mitochondria to the incubation mixture.
- Initiate the reaction by adding the substrates: palmitoyl-CoA and L-[³H]carnitine.
- Incubate the reaction at a controlled temperature.
- Stop the reaction by adding an acid (e.g., perchloric acid).
- Separate the radiolabeled palmitoyl-L-carnitine product from the unreacted L-[³H]carnitine using a chromatographic method.
- Quantify the amount of radioactivity in the product fraction using liquid scintillation counting.
- To assess the inhibitory effect of Malonyl-CoA, perform parallel assays including varying concentrations of Malonyl-CoA in the incubation mixture.
Visualization of Pathways and Workflows
Metabolic and Signaling Pathways of Malonyl-CoA
Caption: Central role of Malonyl-CoA in regulating fatty acid metabolism.
Experimental Workflow for Malonyl-CoA Quantification
Caption: Workflow for quantifying Malonyl-CoA in tissues via HPLC-MS/MS.
Logical Relationship of Malonyl-CoA in Fuel Selection
Caption: Logical flow of Malonyl-CoA's role in metabolic fuel selection.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Malonyl-CoA decarboxylase inhibition suppresses fatty acid oxidation and reduces lactate production during demand-induced ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malonyl-CoA decarboxylase - Wikipedia [en.wikipedia.org]
- 5. Definition by functional and structural analysis of two malonyl-CoA sites in carnitine palmitoyltransferase 1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. Assessing Acetyl-Coenzyme A Carboxylase Activity and Inhibition in Caenorhabtidis elegans Using a Partially Purified Protein Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay of the activity of malonyl-coenzyme A decarboxylase by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. polimer-itn.eu [polimer-itn.eu]
- 13. Frontiers | Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX [frontiersin.org]
- 14. researchgate.net [researchgate.net]
The Pivotal Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5Z,8Z,11Z-eicosatrienoyl-CoA, the activated thioester of Mead acid, occupies a unique and critical position in cellular lipid metabolism. While present in low concentrations under normal physiological conditions, its levels significantly increase during states of essential fatty acid deficiency (EFAD). This elevation triggers a cascade of metabolic events with profound implications for inflammatory signaling and the overall cellular lipid landscape. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and regulatory functions of this compound. We will delve into the enzymatic pathways that govern its formation and conversion, present available quantitative data, and outline key experimental methodologies for its study. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of its role in cellular physiology and pathology.
Introduction
Polyunsaturated fatty acids (PUFAs) are fundamental components of cellular membranes and precursors to a vast array of signaling molecules. Among these, the n-6 and n-3 families are considered essential as they cannot be synthesized de novo by mammals and must be obtained from the diet. In the absence of adequate dietary intake of these essential fatty acids, the body compensates by synthesizing 5Z,8Z,11Z-eicosatrienoic acid (Mead acid) from the non-essential n-9 fatty acid, oleic acid. The activation of Mead acid to its coenzyme A (CoA) thioester, this compound, channels it into various metabolic pathways, positioning it as a key indicator of EFAD and an active participant in lipid signaling.[1] Understanding the intricate roles of this acyl-CoA is crucial for researchers in lipidomics, inflammation, and drug development targeting metabolic and inflammatory disorders.
Biosynthesis of this compound
The formation of this compound is a multi-step process that begins with the desaturation and elongation of oleoyl-CoA. This pathway becomes particularly active during essential fatty acid deficiency when the competition for desaturase and elongase enzymes by n-6 and n-3 fatty acids is reduced.[2]
Enzymatic Cascade from Oleoyl-CoA
The biosynthesis involves a series of reactions catalyzed by fatty acid desaturases (FADS) and elongases of very long-chain fatty acids (ELOVL) primarily in the endoplasmic reticulum.
-
Δ6 Desaturation: The process is initiated by the introduction of a double bond at the Δ6 position of oleoyl-CoA (18:1n-9-CoA) by Δ6 desaturase (FADS2) , forming 6,9-octadecadienoyl-CoA (18:2n-9-CoA).[3]
-
Elongation: Subsequently, a two-carbon unit is added to 18:2n-9-CoA by an elongase (likely ELOVL5) , yielding 8,11-eicosadienoyl-CoA (20:2n-9-CoA).[3]
-
Δ5 Desaturation: Finally, Δ5 desaturase (FADS1) introduces a double bond at the Δ5 position, producing this compound (20:3n-9-CoA).[3]
An alternative pathway has also been proposed where oleoyl-CoA is first elongated to 20:1n-9-CoA, followed by desaturation steps.[3]
Metabolic Fate of this compound
Once synthesized, this compound can enter several metabolic pathways, influencing cellular signaling and lipid composition. Its primary fates include incorporation into complex lipids and conversion to eicosanoid-like signaling molecules.
Incorporation into Complex Lipids
Like other long-chain acyl-CoAs, this compound serves as a substrate for acyltransferases, leading to its incorporation into various lipid species. This process alters the fatty acid composition of cellular membranes and lipid droplets, which can impact membrane fluidity and signaling platforms.
-
Phospholipids (B1166683): this compound can be esterified into the sn-2 position of lysophospholipids by lysophospholipid acyltransferases (LPLATs) to form phospholipids such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[4][5]
-
Triacylglycerols (TAGs): It can also be incorporated into triacylglycerols, the primary form of energy storage in lipid droplets, through the action of diacylglycerol acyltransferases (DGATs).[6]
Conversion to Eicosanoid-like Molecules
While not a substrate for the cyclooxygenase (COX) enzymes in the same manner as arachidonoyl-CoA, the free acid form, Mead acid, can be metabolized by lipoxygenases (LOX).[1] It is presumed that this compound is first hydrolyzed to Mead acid before enzymatic conversion.
-
5-Lipoxygenase (5-LOX) Pathway: Mead acid is a substrate for 5-LOX, leading to the formation of leukotriene A3 (LTA3). However, the subsequent conversion to LTB3 is inefficient.[7]
Quantitative Data
Quantitative data on the enzymatic reactions involving this compound are limited in the literature. Most studies have focused on its free fatty acid precursor, Mead acid.
| Enzyme/Process | Substrate | Product | Cell/System | Quantitative Value | Reference |
| 5-Lipoxygenase | 5,8,11-Eicosatrienoic Acid (30 µM) | Leukotriene A3 | Rat Basophilic Leukemia Cell Homogenates (10,000 x g supernatant) | 6.2 ± 1.1 nmol | [7] |
| LTA Hydrolase | Leukotriene A3 | Leukotriene B3 | Rat Basophilic Leukemia Cell Homogenates (10,000 x g supernatant) | 0.15 ± 0.04 nmol | [7] |
Table 1: Quantitative Data on the Metabolism of 5,8,11-Eicosatrienoic Acid
Experimental Protocols
Studying the role of this compound requires specific methodologies for its synthesis, detection, and for assaying the enzymes involved in its metabolism.
Enzymatic Synthesis of this compound
A common method for the synthesis of acyl-CoAs is through the use of an acyl-CoA synthetase enzyme.
Protocol: Acyl-CoA Synthetase Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
10 mM ATP
-
1 mM Coenzyme A
-
100 µM 5Z,8Z,11Z-eicosatrienoic acid (Mead acid)
-
Purified or recombinant acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Quenching: Stop the reaction by adding an equal volume of isopropanol/acetic acid (98:2, v/v).
-
Analysis: Analyze the formation of this compound by LC-MS/MS.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation: Extract acyl-CoAs from cell or tissue samples using a suitable solvent system (e.g., methanol/water) and solid-phase extraction.
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.[2][8][9]
-
Mass Spectrometry: Detect and quantify this compound using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound would need to be determined empirically but can be predicted based on the fragmentation patterns of other acyl-CoAs.[9]
Regulatory Roles and Signaling
The accumulation of this compound and its derivatives can influence cellular signaling pathways, particularly those related to inflammation and lipid metabolism.
Modulation of Inflammatory Pathways
The metabolites of Mead acid, such as leukotriene C3 and D3, can exert biological effects.[1] Furthermore, the competition of Mead acid with arachidonic acid for metabolic enzymes can alter the balance of pro- and anti-inflammatory eicosanoids.
Regulation of Gene Expression
Long-chain acyl-CoAs can act as signaling molecules and regulate gene expression through various mechanisms, including the modulation of transcription factors such as peroxisome proliferator-activated receptors (PPARs). While direct evidence for this compound is lacking, it is plausible that it could influence PPARα activity, a key regulator of fatty acid oxidation.[10][11][12]
Conclusion and Future Directions
This compound is a significant, yet understudied, metabolite at the crossroads of fatty acid metabolism and signaling. Its biosynthesis is a hallmark of essential fatty acid deficiency, and its subsequent metabolic fate can influence cellular processes ranging from membrane composition to inflammatory responses. While the broader strokes of its metabolism can be inferred from the behavior of its free fatty acid precursor and general lipid metabolic pathways, a significant gap remains in our understanding of the specific enzymatic reactions and regulatory functions of the CoA-thioester itself.
Future research should focus on:
-
Identifying and kinetically characterizing the specific acyl-CoA synthetases that activate Mead acid.
-
Elucidating the substrate specificity of elongases, desaturases, and acyltransferases for this compound.
-
Developing and applying robust analytical methods to quantify the cellular and subcellular concentrations of this compound under various physiological and pathological conditions.
-
Investigating the direct role of this compound as a signaling molecule, particularly in the context of nuclear receptor activation and gene expression.
A deeper understanding of the biology of this compound will not only provide valuable insights into the pathophysiology of essential fatty acid deficiency but may also unveil novel therapeutic targets for a range of inflammatory and metabolic diseases.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5, 8, 11, 14-eicosatetraynoic acid suppresses CCL2/MCP-1 expression in IFN-γ-stimulated astrocytes by increasing MAPK phosphatase-1 mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An alternate pathway to long-chain polyunsaturates: the FADS2 gene product Δ8-desaturates 20:2n-6 and 20:3n-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of intestinal peroxisome proliferator-activated receptor-α increases high-density lipoprotein production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Formation of Mead Acid CoA Ester from Oleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biochemical conversion of oleic acid (18:1n-9) to mead acid (20:3n-9) and its subsequent activation to mead acid CoA ester. Mead acid, a non-essential omega-9 polyunsaturated fatty acid, is a significant biomarker for essential fatty acid deficiency (EFAD). Its synthesis from the ubiquitous oleic acid is a key metabolic adaptation under specific nutritional conditions. This document details the enzymatic pathways, provides structured quantitative data, outlines detailed experimental protocols for in vitro synthesis and analysis, and includes visual representations of the core processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Biochemical Pathways of Mead Acid Synthesis from Oleic Acid
The biosynthesis of mead acid from oleic acid is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum. This conversion becomes significant during states of essential fatty acid deficiency, where the enzymes typically involved in the metabolism of omega-6 and omega-3 fatty acids become available to process omega-9 fatty acids.[1][2] Two primary pathways have been elucidated for this conversion, both involving a series of desaturation and elongation reactions catalyzed by fatty acid desaturase (FADS) and elongase (ELOVL) enzymes.[3][4][5]
The key enzymes involved are:
-
Fatty Acid Desaturase 2 (FADS2): Primarily exhibits Δ6-desaturase activity, but can also function as a Δ8-desaturase.[1]
-
Fatty Acid Desaturase 1 (FADS1): Exhibits Δ5-desaturase activity.[1]
-
Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5): Catalyzes the two-carbon elongation of fatty acyl chains.[1][5]
The two proposed pathways for the synthesis of mead acid from oleic acid are:
-
The "Delta-6" Pathway: This pathway is initiated by the desaturation of oleic acid.
-
The "Delta-8" Pathway: This pathway commences with the elongation of oleic acid.
Under normal physiological conditions, FADS enzymes show a higher affinity for omega-3 and omega-6 polyunsaturated fatty acids. However, in the absence of these essential fatty acids, the competitive inhibition is lifted, allowing for the increased synthesis of mead acid from oleic acid.[2]
Formation of Mead Acid CoA Ester
Subsequent to its synthesis, mead acid, like other fatty acids, must be activated to its coenzyme A (CoA) ester form to participate in various metabolic pathways, such as incorporation into complex lipids. This activation is a two-step reaction catalyzed by acyl-CoA synthetases (ACS), also known as acyl-CoA ligases.[6]
The overall reaction is as follows:
Mead Acid + ATP + CoA-SH → Mead Acid-CoA + AMP + PPi
This reaction proceeds through an enzyme-bound acyl-AMP intermediate.[7] Long-chain acyl-CoA synthetases (ACSLs) are responsible for the activation of fatty acids with chain lengths of 12 to 20 carbons.[7] While the specific substrate preference of ACSL isoforms for mead acid is not extensively documented, oleic acid is known to be a good substrate for several ACSL variants.[8][9]
Quantitative Data
Precise kinetic parameters (Km and Vmax) for FADS1, FADS2, and ELOVL5 with the specific intermediates of mead acid synthesis are not extensively documented in publicly available literature.[1] However, the substrate preferences of these enzymes have been qualitatively characterized. The following table summarizes the known involvement of these fatty acids as substrates and products in desaturase- and elongase-mediated reactions.
| Enzyme | Substrate(s) | Product(s) | Pathway(s) |
| FADS2 | Oleic Acid (18:1n-9) | 18:2n-9 | Delta-6 |
| 20:1n-9 | 20:2n-9 | Delta-8 | |
| ELOVL5 | Oleic Acid (18:1n-9) | 20:1n-9 | Delta-8 |
| 18:2n-9 | 20:2n-9 | Delta-6 | |
| FADS1 | 20:2n-9 | Mead Acid (20:3n-9) | Both |
The following table presents data on the relative abundance of mead acid and linoleic acid in the liver tissue of rats under control and essential fatty acid deficient (EFAD) diets, highlighting the inverse relationship between these two fatty acids.
| Fatty Acid | Control Diet (% of total fatty acids) | EFAD Diet (% of total fatty acids) | Fold Change (EFAD vs. Control) |
| Linoleic Acid (18:2n-6) | ~20% | ~1% | ~20-fold decrease |
| Mead Acid (20:3n-9) | Very low / Undetectable | Significantly elevated | Substantial increase |
Experimental Protocols
In Vitro Synthesis and Analysis of Mead Acid from Oleic Acid
This protocol outlines a multi-step enzymatic synthesis of mead acid from oleic acid using a microsomal preparation containing the necessary desaturase and elongase enzymes, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
4.1.1. Microsome Preparation
-
Source: Utilize liver tissue from rats maintained on an essential fatty acid-deficient diet to enhance the activity of the n-9 pathway enzymes, or use a cell line known to express FADS1, FADS2, and ELOVL5.
-
Homogenization: Homogenize the tissue or cells in an ice-cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifugation: Perform a differential centrifugation, first at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.
-
Ultracentrifugation: Centrifuge the resulting supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
Resuspension: Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.2) and determine the protein concentration.
4.1.2. Multi-Step Enzymatic Reaction
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Microsomal protein (e.g., 100-500 µg)
-
Oleic acid (substrate, e.g., 10-50 µM, can be radiolabeled, e.g., [1-¹⁴C]oleic acid for tracking)
-
Malonyl-CoA (for elongation, e.g., 50 µM)
-
Coenzyme A (CoA) (e.g., 50 µM)
-
ATP (e.g., 2 mM)
-
NADH and NADPH (cofactors for desaturases and elongases, e.g., 1 mM each)
-
Reaction buffer (0.1 M potassium phosphate buffer, pH 7.2) to a final volume.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-120 minutes), with gentle agitation.
-
Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl) or by saponification with ethanolic KOH.
4.1.3. Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation
-
Extraction: Perform a total lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol (B129727) solvent system.[10]
-
Saponification and Methylation: If the reaction was not stopped by saponification, saponify the extracted lipids with ethanolic KOH. Acidify the mixture and extract the free fatty acids. Convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a methylating agent such as 14% boron trifluoride in methanol or methanolic HCl, followed by heating.[10][11]
-
FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.[10]
4.1.4. GC-MS Analysis
-
Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer.
-
Column: Use a suitable capillary column for fatty acid analysis (e.g., a polar column like a biscyanopropyl polysiloxane phase).
-
Temperature Program: Employ a temperature gradient to separate the FAMEs based on their chain length and degree of unsaturation.
-
Identification and Quantification: Identify the mead acid methyl ester peak by its retention time and mass spectrum, comparing it to a known standard. Quantify the amount of mead acid produced by integrating the peak area and comparing it to an internal standard.[11]
Enzymatic Synthesis of Mead Acid CoA Ester
This protocol describes the enzymatic synthesis of mead acid CoA ester from mead acid using a long-chain acyl-CoA synthetase.
4.2.1. Materials
-
Purified mead acid
-
Long-chain acyl-CoA synthetase (commercially available or purified from a suitable source)
-
Coenzyme A (CoA), lithium salt
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Purification system (e.g., Solid Phase Extraction (SPE) with a C18 cartridge)
4.2.2. Procedure
-
Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:
-
Mead acid (e.g., 0.1 mM, dissolved in a minimal amount of a suitable solvent and dispersed with Triton X-100)
-
CoA (e.g., 0.2 mM)
-
ATP (e.g., 5 mM)
-
MgCl₂ (e.g., 10 mM)
-
Long-chain acyl-CoA synthetase (e.g., 1-5 units)
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Monitoring (Optional): The progress of the reaction can be monitored by HPLC.
-
Purification:
-
Terminate the reaction by acidification (e.g., with HCl).
-
Load the reaction mixture onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a low concentration of organic solvent to remove unreacted mead acid and other nonpolar components.
-
Elute the mead acid CoA ester with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Quantification and Verification:
-
Quantify the purified mead acid CoA ester spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).
-
Verify the identity and purity of the product by HPLC and/or mass spectrometry.
-
Conclusion
The synthesis of mead acid from oleic acid and its subsequent activation to mead acid CoA ester represent a crucial metabolic pathway that is upregulated during essential fatty acid deficiency. A thorough understanding of the enzymes and mechanisms involved is vital for researchers in nutrition, metabolic diseases, and drug development. The detailed biochemical pathways, quantitative data, and experimental protocols provided in this guide offer a comprehensive resource for the study of this important n-9 polyunsaturated fatty acid. Further research into the specific kinetics and regulation of the enzymes involved will continue to enhance our understanding of fatty acid metabolism and its implications for human health.
References
- 1. benchchem.com [benchchem.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 7. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Enzymatic Synthesis of (5Z,8Z,11Z)-Eicosatrienoyl-CoA
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic synthesis of (5Z,8Z,11Z)-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA). This molecule is a critical intermediate in the biosynthesis of omega-6 polyunsaturated fatty acids and a precursor to potent anti-inflammatory eicosanoids. This document details the biosynthetic pathway, the enzymes involved, quantitative data on their activity, and detailed experimental protocols for their study.
Introduction
(5Z,8Z,11Z)-Eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), a 20-carbon omega-6 fatty acid. The formation of the CoA thioester is a prerequisite for its subsequent metabolic conversions. DGLA and its derivatives are of significant interest in drug development due to their roles in inflammatory processes, cell signaling, and tissue homeostasis.[1][2] Understanding and manipulating the enzymatic synthesis of DGLA-CoA is crucial for developing novel therapeutics targeting these pathways.
The Biosynthetic Pathway of Dihomo-γ-Linolenic Acid (DGLA)
The synthesis of DGLA begins with the essential fatty acid, linoleic acid (LA; 18:2n-6), and proceeds through two key enzymatic steps: desaturation and elongation.[3][4][5]
-
Δ6 Desaturation: The first and rate-limiting step is the introduction of a double bond at the delta-6 position of linoleic acid by Δ6-desaturase (FADS2), yielding γ-linolenic acid (GLA; 18:3n-6).[6][7]
-
Elongation: Subsequently, GLA is elongated by the addition of a two-carbon unit, a reaction catalyzed by Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5) .[8][9] This step produces dihomo-γ-linolenic acid (DGLA; 20:3n-6).
-
CoA Thioesterification: Finally, DGLA is activated to its CoA ester, (5Z,8Z,11Z)-eicosatrienoyl-CoA, by a long-chain acyl-CoA synthetase (ACSL) .[10][11] This activation is essential for its subsequent metabolism.
The resulting DGLA-CoA can then be further metabolized by Δ5-desaturase (FADS1) to form arachidonoyl-CoA, the precursor to pro-inflammatory eicosanoids.[1]
Quantitative Data on Key Enzymes
The efficiency of DGLA-CoA synthesis is dependent on the kinetic properties and substrate specificities of the involved enzymes.
Table 1: Kinetic Parameters of Key Enzymes in DGLA Synthesis
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Δ6-Desaturase (FADS2) | Linoleic Acid | 1.5 µM | 0.63 nmol/min | Rat liver microsomes | [12] |
| α-Linolenic Acid | - | - | Thalassiosira pseudonana | [6] | |
| ELOVL5 | γ-Linolenoyl-CoA | - | - | Human | [8] |
| Arachidonoyl-CoA | - | - | Rat | [13] | |
| Long-Chain Acyl-CoA Synthetase | Oleic Acid | - | - | Rat liver lysate |
Table 2: Substrate Specificity of Δ6-Desaturase and ELOVL5
| Enzyme | Preferred Substrates | Less Active Substrates | Organism/Source | Reference |
| Δ6-Desaturase (FADS2) | α-Linolenic Acid (n-3) > Linoleic Acid (n-6) | C15-C18 fatty acids | Micromonas pusilla | [7] |
| ELOVL5 | C18:3n-6, C18:2n-6, C20:4n-6, C20:5n-3 | C16:0, C18:0 | Human, Rat | [13][14] |
Experimental Protocols
Detailed methodologies for the key enzymatic reactions are provided below. These protocols are based on established methods and can be adapted for specific research needs.
This protocol is adapted from a method utilizing HPLC for the separation and quantification of substrate and product.[12]
Materials:
-
Hepatic microsomes (or other source of Δ6-desaturase)
-
[1-¹⁴C]Linoleic acid
-
ATP, Coenzyme A (CoA), NADH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
HPLC system with a radioactivity detector
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, NADH, and the microsomal protein.
-
Initiate the reaction by adding [1-¹⁴C]linoleic acid.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH) to saponify the lipids.
-
Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the fatty acid residue in the HPLC mobile phase.
-
Inject the sample into the HPLC system to separate linoleic acid from γ-linolenic acid.
-
Quantify the amount of product formed using the radioactivity detector.
This protocol is based on the measurement of the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[13][15]
Materials:
-
Source of ELOVL5 (e.g., microsomes from cells overexpressing the enzyme)
-
[¹⁴C]Malonyl-CoA
-
γ-Linolenoyl-CoA (or other fatty acyl-CoA substrate)
-
NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.2)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, the ELOVL5-containing microsomes, and the fatty acyl-CoA substrate.
-
Start the reaction by adding [¹⁴C]malonyl-CoA.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an acidic solution.
-
Extract the lipids using an organic solvent (e.g., chloroform/methanol).
-
Wash the organic phase to remove unincorporated [¹⁴C]malonyl-CoA.
-
Measure the radioactivity in the organic phase using a scintillation counter to determine the amount of elongated product.
This protocol utilizes a long-chain acyl-CoA synthetase to produce DGLA-CoA and can be monitored using a fluorometric assay kit.[10][16]
Materials:
-
Dihomo-γ-linolenic acid (DGLA)
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
ATP, Coenzyme A (CoA), Mg²⁺
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
Acyl-CoA Synthetase Assay Kit (e.g., Abcam ab273315 or similar)
Procedure for Synthesis:
-
Prepare a reaction mixture containing the reaction buffer, ATP, CoA, Mg²⁺, and the long-chain acyl-CoA synthetase.
-
Add DGLA to initiate the synthesis of DGLA-CoA.
-
Incubate at 37°C for an appropriate time to allow for product formation. The synthesized DGLA-CoA can be purified for downstream applications if needed.
Procedure for Activity Assay (using a commercial kit):
-
Prepare samples containing the source of acyl-CoA synthetase activity (e.g., cell lysates).
-
Prepare a reaction mixture according to the kit manufacturer's instructions, which typically includes a substrate (in this case, DGLA would be added), ATP, and CoA.
-
The production of acyl-CoA is coupled to a series of enzymatic reactions that generate a fluorescent product.
-
Measure the fluorescence in a kinetic mode using a microplate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
Calculate the enzyme activity based on the rate of fluorescence increase and a standard curve.
Signaling Pathways of DGLA and its Metabolites
DGLA is a pivotal molecule at the crossroads of pro- and anti-inflammatory pathways. Its metabolites, primarily the 1-series prostaglandins (B1171923) and 15-HETrE, exhibit potent anti-inflammatory and vasodilatory effects.[1][2][4]
Conclusion
The enzymatic synthesis of (5Z,8Z,11Z)-eicosatrienoyl-CoA is a multi-step process involving a cascade of desaturase, elongase, and synthetase enzymes. A thorough understanding of these enzymes and their regulation is paramount for the development of therapeutic strategies that aim to modulate the balance of omega-6 fatty acid-derived lipid mediators. The protocols and data presented in this guide offer a foundational resource for researchers in this field.
References
- 1. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]
- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid - Wikipedia [en.wikipedia.org]
- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms underlying catalytic activity of delta 6 desaturase from Glossomastix chrysoplasta and Thalassiosira pseudonana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of substrate specificity for delta 6 desaturase from Mortierella alpina and Micromonas pusilla - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. ELOVL5 - Wikipedia [en.wikipedia.org]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. abcam.cn [abcam.cn]
The Convergent Roles of FADS1 and FADS2 in the de novo Synthesis of Mead Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Under conditions of essential fatty acid (EFA) deficiency, mammalian cells initiate a compensatory metabolic pathway to produce the omega-9 polyunsaturated fatty acid (PUFA), 5,8,11-eicosatrienoic acid, commonly known as Mead acid. This endogenous synthesis serves as a critical biomarker for EFA deficiency. The biosynthesis of Mead acid from oleic acid is a multi-step process orchestrated by the enzymatic activities of Fatty Acid Desaturase 1 (FADS1) and Fatty Acid Desaturase 2 (FADS2), in conjunction with Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5). This technical guide provides an in-depth examination of the roles of FADS1 and FADS2 in Mead acid synthesis, detailing the biochemical pathways, summarizing enzymatic specificities, presenting detailed experimental protocols for their study, and visualizing the core processes.
Introduction to Mead Acid and the Key Desaturases
Mead acid is an omega-9 PUFA that is typically present in negligible amounts in tissues when dietary intake of the essential fatty acids linoleic acid (omega-6) and alpha-linolenic acid (omega-3) is adequate.[1][2] In states of EFA deficiency, the enzymes responsible for metabolizing these essential fatty acids are repurposed for the synthesis of Mead acid from the readily available oleic acid (18:1n-9).[2][3] The accumulation of Mead acid is therefore a well-established indicator of EFA deficiency.[2]
The key enzymes in this pathway, FADS1 and FADS2, are membrane-bound desaturases located in the endoplasmic reticulum.[1] They belong to a family of enzymes that introduce double bonds at specific positions in fatty acyl chains.[4]
-
Fatty Acid Desaturase 2 (FADS2): This enzyme exhibits multiple activities, introducing double bonds at the Δ6 and Δ8 positions of fatty acids.[1][4] In the context of Mead acid synthesis, FADS2 can act on both oleic acid and its elongated derivatives.[1][4] The Δ6 desaturation by FADS2 is often considered a rate-limiting step in PUFA synthesis.[4]
-
Fatty Acid Desaturase 1 (FADS1): FADS1 is responsible for introducing a double bond at the Δ5 position of 20-carbon fatty acid precursors.[1] This action represents the final desaturation step in the formation of Mead acid.[1]
Biochemical Pathways of Mead Acid Synthesis
There are two primary, interconnected pathways proposed for the synthesis of Mead acid from oleic acid, both requiring the concerted action of FADS1, FADS2, and the elongase ELOVL5.[1][5] The predominant pathway may be influenced by substrate availability and the specific cellular environment.[1]
Pathway 1: The Δ6-Desaturation Pathway
This pathway commences with the desaturation of oleic acid by FADS2.[1]
-
Oleic acid (18:1n-9) is desaturated by FADS2 to yield 6,9-octadecadienoic acid (18:2n-9) .[1]
-
18:2n-9 is then elongated by ELOVL5 to form 8,11-eicosadienoic acid (20:2n-9) .[1]
-
Finally, 20:2n-9 undergoes Δ5-desaturation by FADS1 to produce 5,8,11-eicosatrienoic acid (Mead acid, 20:3n-9) .[1]
Pathway 2: The Elongation-First Pathway
This alternative route begins with the elongation of oleic acid.[1]
-
Oleic acid (18:1n-9) is first elongated by ELOVL5 to produce 11-eicosenoic acid (20:1n-9) .[1]
-
20:1n-9 is then desaturated at the Δ8 position by FADS2 to form 8,11-eicosadienoic acid (20:2n-9) .[4]
-
Similar to the first pathway, 20:2n-9 is subsequently desaturated by FADS1 to produce Mead acid (20:3n-9) .[1]
The following diagram illustrates these two biochemical routes to Mead acid synthesis.
Quantitative Data and Enzyme Specificity
While precise kinetic parameters such as Km and Vmax for FADS1, FADS2, and ELOVL5 with the specific intermediates of Mead acid synthesis are not extensively documented in publicly available literature, their substrate preferences have been characterized.[6] The activity and specificity of these enzymes are crucial for understanding the flux through the Mead acid synthesis pathways.
Table 1: Substrate Specificity of FADS1, FADS2, and ELOVL5 in Mead Acid Synthesis
| Enzyme | Substrate | Action | Product | Pathway(s) | Notes |
| FADS2 | Oleic Acid (18:1n-9) | Δ6-desaturation | 6,9-Octadecadienoic Acid (18:2n-9) | 1 | Activity is competitively inhibited by essential fatty acids (linoleic and α-linolenic acid).[6] |
| 11-Eicosenoic Acid (20:1n-9) | Δ8-desaturation | 8,11-Eicosadienoic Acid (20:2n-9) | 2 | FADS2 is known to have both Δ6 and Δ8 desaturase activities.[4] | |
| ELOVL5 | Oleic Acid (18:1n-9) | Elongation | 11-Eicosenoic Acid (20:1n-9) | 2 | Activity towards oleic acid is enhanced in EFA-deficient states, a change regulated by phosphorylation.[3][7] |
| 6,9-Octadecadienoic Acid (18:2n-9) | Elongation | 8,11-Eicosadienoic Acid (20:2n-9) | 1 | Constitutive activity is less affected by EFA status compared to its activity on oleic acid.[7] | |
| FADS1 | 8,11-Eicosadienoic Acid (20:2n-9) | Δ5-desaturation | Mead Acid (20:3n-9) | 1 & 2 | This is the final and committed desaturation step in Mead acid synthesis.[1] |
Experimental Protocols
Investigating the roles of FADS1 and FADS2 in Mead acid synthesis requires robust experimental models and analytical techniques.
In Vitro Model of Essential Fatty Acid Deficiency
Objective: To create a cellular environment that mimics EFA deficiency, thereby upregulating the Mead acid synthesis pathway.
Materials:
-
Cell line of interest (e.g., NIH3T3, HepG2, human keratinocytes).[8]
-
Standard cell culture medium (e.g., DMEM, MCDB 153).
-
Fetal Bovine Serum (FBS) or fatty acid-free Bovine Serum Albumin (BSA).
-
Linoleic acid and α-linolenic acid stock solutions.
Protocol:
-
Culture cells in standard medium supplemented with 10% FBS until they reach 70-80% confluency.
-
To induce EFA deficiency, switch the cells to a medium containing delipidated serum or fatty acid-free BSA. Alternatively, use a serum-free medium known to be deficient in essential fatty acids.[8]
-
Culture the cells in the EFA-deficient medium for a period of 1 to 4 passages to ensure depletion of endogenous essential fatty acids.[8]
-
Control cultures should be maintained in a medium supplemented with essential fatty acids (e.g., 10 µM linoleic acid and 10 µM α-linolenic acid complexed to BSA).
-
Confirm the EFA-deficient state by analyzing the cellular fatty acid profile using GC-MS, looking for a decrease in linoleic and arachidonic acids and an increase in Mead acid.
Microsomal Fraction Preparation and Desaturase/Elongase Assays
Objective: To isolate the endoplasmic reticulum fraction (microsomes) containing FADS1 and FADS2 and measure their enzymatic activity using radiolabeled substrates.
Materials:
-
EFA-deficient and control cultured cells.
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
Cofactors: NADH, NADPH, ATP, Coenzyme A.
-
Radiolabeled substrates: [1-¹⁴C]oleic acid, [1-¹⁴C]18:2n-9, [1-¹⁴C]20:2n-9, [1-¹⁴C]malonyl-CoA.
-
Solvents for extraction and chromatography (e.g., chloroform, methanol (B129727), hexane).
Protocol:
-
Microsome Isolation: a. Harvest cells and wash with cold PBS. b. Homogenize the cells in ice-cold homogenization buffer. c. Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cell debris and mitochondria. d. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C. e. Discard the supernatant and resuspend the microsomal pellet in a suitable buffer. Determine the protein concentration (e.g., using a BCA assay).
-
Enzyme Assay: a. Desaturase Assay (FADS1/FADS2): In a reaction tube, combine reaction buffer, 1 mM NADH, and 50-100 µg of microsomal protein. Initiate the reaction by adding the radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]oleic acid for FADS2 or [1-¹⁴C]20:2n-9 for FADS1) to a final concentration of 10-50 µM. b. Elongase Assay (ELOVL5): In a reaction tube, combine reaction buffer, 1 mM NADPH, 1 mM ATP, 0.1 mM Coenzyme A, unlabeled fatty acyl-CoA substrate (e.g., 18:2n-9), and 50-100 µg of microsomal protein. Start the reaction by adding [1-¹⁴C]malonyl-CoA.
-
Incubation and Termination: a. Incubate the reaction mixtures at 37°C for 15-30 minutes. b. Terminate the reaction by adding a strong base (e.g., 1 M KOH in methanol).
-
Analysis: a. Saponify the lipids by heating at 60-80°C for 1 hour. b. Acidify the mixture and extract the fatty acids with hexane (B92381) or chloroform. c. Separate the fatty acid methyl esters (after derivatization) using thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC).[9] d. Quantify the radioactivity in the substrate and product bands using a scintillation counter or by radio-HPLC to determine the enzyme activity (expressed as pmol of product formed/min/mg of protein).
Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the fatty acid composition of cells, including Mead acid and its precursors.
Protocol Summary:
-
Lipid Extraction: Extract total lipids from cell pellets using a chloroform:methanol (2:1, v/v) mixture (Folch method).[10]
-
Derivatization: Convert the fatty acids to fatty acid methyl esters (FAMEs) by incubation with a methylating agent such as 0.5 M NaOCH₃ in anhydrous methanol or BF₃-methanol.[2]
-
GC-MS Analysis: a. Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., a polar TR-FAME or equivalent column).[10] b. Use a temperature program that effectively separates the FAMEs of interest. For example, an initial temperature of 80°C, ramped to 240°C.[10] c. Use helium as the carrier gas. d. The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[11] e. Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. f. Quantify the fatty acids by integrating the peak areas and comparing them to an internal standard (e.g., heptadecanoic acid, C17:0).
Mandatory Visualizations
Conclusion
The synthesis of Mead acid is a prime example of metabolic plasticity, becoming a significant pathway under the pathological condition of essential fatty acid deficiency. The desaturases FADS1 and FADS2 are central to this process, catalyzing key steps in the conversion of oleic acid to Mead acid through two distinct but convergent pathways. A thorough understanding of the function and regulation of these enzymes is paramount for researchers in the fields of nutrition, metabolic disorders, and for drug development professionals targeting lipid metabolism. The experimental frameworks provided herein offer a robust starting point for the detailed investigation of this important biochemical cascade.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. jfda-online.com [jfda-online.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an in vitro model of essential fatty acid deficiency in fish cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro model of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
The Definitive Guide to 5Z,8Z,11Z-Eicosatrienoyl-CoA as a Biomarker for Essential Fatty Acid Deficiency
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Essential Fatty Acid Deficiency (EFAD) is a state of nutritional depletion of linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), which are critical precursors to a host of physiologically vital long-chain polyunsaturated fatty acids. The accurate and timely diagnosis of EFAD is paramount in both clinical practice and research settings to prevent its severe pathological consequences. This technical guide provides an in-depth exploration of 5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of Mead acid (5,8,11-eicosatrienoic acid, 20:3n-9), as a highly specific and sensitive biomarker for EFAD. We will delve into the biochemical underpinnings of its synthesis, present comparative quantitative data for EFAD diagnosis, detail experimental protocols for its detection, and visualize the associated metabolic and analytical pathways.
The Biochemical Rationale: Synthesis of Mead Acid and its CoA Ester in EFAD
Under normal physiological conditions, the enzymes responsible for the desaturation and elongation of fatty acids, primarily Fatty Acid Desaturase 1 (FADS1), Fatty Acid Desaturase 2 (FADS2), and Elongase of very long chain fatty acids protein 5 (ELOVL5), exhibit a strong preference for omega-3 and omega-6 fatty acids.[1][2][3] However, in a state of essential fatty acid deficiency, the scarcity of LA and ALA leads to a metabolic shift where oleic acid (18:1n-9), an omega-9 fatty acid, becomes a substrate for these enzymes.[4][5][6] This results in the endogenous synthesis of Mead acid.
The conversion of oleic acid to Mead acid proceeds through two identified pathways, both culminating in the formation of 5,8,11-eicosatrienoic acid.[1][2] For Mead acid to be further metabolized, incorporated into complex lipids, or undergo other cellular processes, it must first be activated to its coenzyme A (CoA) ester, this compound. This activation is a critical step, and thus, the accumulation of this compound is intrinsically linked to the de novo synthesis of Mead acid, serving as a direct molecular indicator of EFAD.
Signaling Pathways in EFAD
The following diagram illustrates the biochemical pathways leading to the synthesis of Mead acid in a state of essential fatty acid deficiency.
Quantitative Data for EFAD Biomarkers
The most widely accepted biochemical indicator for EFAD is the triene:tetraene (T:T) ratio, also known as the Holman Index, which compares the concentration of Mead acid (a triene) to that of arachidonic acid (a tetraene).[7] A summary of key quantitative data for EFAD biomarkers is presented below.
| Biomarker | Normal Range | EFAD Threshold | Sample Type | Rationale for Use as a Biomarker |
| Mead Acid (20:3n-9) | 7-30 nmol/mL (≥18 years)[7] | Markedly elevated; specific values can vary[7] | Serum, Plasma, Erythrocytes | Directly synthesized in response to LA and ALA deficiency. |
| Triene:Tetraene (T:T) Ratio | Typically <0.02 in healthy individuals[7][8] | > 0.2 (biochemical EFAD), > 0.4 (clinical EFAD)[4][7][9] | Serum, Plasma | The most established and widely used biochemical marker for EFAD. |
| Linoleic Acid (18:2n-6) | Varies with age and diet | Significantly decreased[7] | Serum, Plasma, Erythrocytes | A direct measure of the primary essential omega-6 fatty acid. |
| Arachidonic Acid (20:4n-6) | Varies with age and diet | Decreased[7] | Serum, Plasma, Erythrocytes | The key metabolic product of linoleic acid. |
| Omega-3 Index (EPA + DHA) | >8% (low cardiovascular risk)[7] | Not a direct EFAD marker but reflects omega-3 status. | Red Blood Cell Membranes | Provides context on overall polyunsaturated fatty acid status. |
Experimental Protocols for Fatty Acid Analysis
The accurate quantification of 5Z,8Z,11Z-eicosatrienoic acid and its precursor Mead acid, along with other relevant fatty acids, is crucial for the diagnosis of EFAD. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method for fatty acid profiling.
Sample Preparation and Lipid Extraction
-
Sample Collection : Collect whole blood in EDTA-containing tubes. Separate plasma by centrifugation at 3000 rpm for 10 minutes at room temperature.[10]
-
Internal Standard Addition : Add a known amount of an internal standard, such as C13:0 fatty acid, to the plasma sample (e.g., 10 µg to 200 µl of plasma).[10]
-
Lipid Extraction :
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, non-volatile fatty acids are converted to their volatile methyl ester derivatives.
-
Acid-Catalyzed Methylation :
-
Mix the lipid extract with a methanol/methylene chloride solution (3:1, v/v).[10]
-
Add acetyl chloride and incubate at 75°C for 1 hour.[10]
-
After cooling, add potassium carbonate and hexane (B92381), mix, and centrifuge.[10]
-
The upper hexane layer containing the FAMEs is collected.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection : Inject the FAMEs dissolved in hexane into the GC-MS system.
-
Separation : Use a polar capillary column (e.g., SP-2560) for the separation of FAMEs.[10]
-
Temperature Program : A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity. An example program is: initial temperature of 60°C for 1 min, ramp at 25°C/min to 160°C, then 2°C/min to 240°C and hold for 10 min, and a final ramp of 5°C/min to 245°C and hold for 5 min.[10]
-
Detection : A flame ionization detector (FID) or a mass spectrometer is used for detection and quantification. The mass spectrometer provides structural information for peak identification.
Experimental Workflow Diagram
References
- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. med.virginia.edu [med.virginia.edu]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. Human Metabolome Database: Showing metabocard for 5,8,11-Eicosatrienoic acid (HMDB0010378) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Redefining essential fatty acids in the era of novel intravenous lipid emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma fatty acids analysis protocol v1 [protocols.io]
- 11. schebb-web.de [schebb-web.de]
The Cellular Landscape of 5Z,8Z,11Z-Eicosatrienoyl-CoA: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of Mead acid, is a critical intermediate in the metabolism of polyunsaturated fatty acids, particularly under conditions of essential fatty acid deficiency. Its precise cellular localization is paramount to understanding its physiological and pathological roles. This technical guide synthesizes current knowledge to delineate the subcellular distribution of this compound, providing a foundation for research and therapeutic development. By examining the localization of the key enzymes responsible for its synthesis and metabolism, we can infer its presence and functional significance within distinct cellular compartments, including the endoplasmic reticulum, nucleus, peroxisomes, and mitochondria.
Introduction
5Z,8Z,11Z-eicosatrienoic acid (Mead acid) is a non-essential, omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency. For Mead acid to be metabolically active, it must first be converted to its coenzyme A (CoA) thioester, this compound. This activation step, catalyzed by acyl-CoA synthetases, channels it into various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids, or directs it toward catabolism. The subcellular location of this compound dictates its metabolic fate and its engagement in cellular signaling. This guide provides a comprehensive overview of the inferred cellular localization of this important molecule.
Synthesis of this compound: Key Enzymes and Their Localization
The synthesis of this compound from its precursor, oleic acid, involves a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum. The initial and rate-limiting step for the metabolic utilization of Mead acid is its activation to a CoA thioester.
Acyl-CoA Synthetases (ACSLs)
Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for activating fatty acids. Different isoforms of ACSLs exhibit distinct subcellular localizations and substrate specificities. Several ACSL isoforms are capable of activating polyunsaturated fatty acids and are found in various cellular compartments.[1]
| Enzyme Family | Specific Isoform(s) | Subcellular Localization | Significance for this compound |
| Long-Chain Acyl-CoA Synthetases (ACSL) | ACSL3 | Trans-Golgi network, Endosomes[2][3] | Involved in fatty acid trafficking and incorporation into specific lipid pools. |
| ACSL4 | Endoplasmic Reticulum[2][3] | Preferentially activates arachidonic acid and other PUFAs, suggesting a key role in activating Mead acid for further metabolism. | |
| ACSL6 | Not definitively localized, but variants show affinity for various long-chain fatty acids.[4][5] | May contribute to the activation of Mead acid in specific cell types or conditions. | |
| - | Mitochondrial Outer Membrane[6] | Channels fatty acids toward mitochondrial beta-oxidation. | |
| - | Peroxisomes[7][8] | Activates fatty acids for peroxisomal beta-oxidation. |
Fatty Acid Elongases and Desaturases
The enzymes responsible for elongating and desaturating fatty acid chains to produce polyunsaturated fatty acids like Mead acid are primarily located in the endoplasmic reticulum.[9][10]
-
Fatty Acid Elongases (ELOVLs): These enzymes catalyze the addition of two-carbon units to the growing fatty acyl-CoA chain. ELOVL5 is a key elongase in the synthesis of C20 polyunsaturated fatty acids.[11]
-
Fatty Acid Desaturases (FADS): These enzymes introduce double bonds at specific positions in the fatty acyl-CoA chain.
The co-localization of these enzyme systems in the endoplasmic reticulum strongly suggests that the ER is a primary site for the synthesis and availability of this compound.
Metabolic Fates of this compound and Associated Cellular Compartments
Once synthesized, this compound can be directed to several metabolic pathways, each occurring in specific subcellular locations.
Eicosanoid Synthesis Pathway
5-lipoxygenase (5-LO) is a key enzyme in the leukotriene synthesis pathway and can metabolize eicosatrienoic acid. The localization of 5-LO provides strong evidence for the presence of its substrate in close proximity.
-
Resting Cells: In resting cells, 5-LO can be found in either the cytoplasm or the nucleoplasm .[12][13] In some cell types, such as resting alveolar macrophages, it is predominantly in the euchromatin region of the nucleus.[14]
-
Activated Cells: Upon cell stimulation, 5-LO translocates to the nuclear envelope .[13][15][16] This translocation is crucial for its enzymatic activity, suggesting that this compound (or its free fatty acid form) is accessible at this location.
Beta-Oxidation
The catabolism of long-chain fatty acyl-CoAs occurs through beta-oxidation in both mitochondria and peroxisomes.
-
Peroxisomes: Peroxisomes play a significant role in the beta-oxidation of polyunsaturated fatty acids.[7][8][17][18][19] They possess the necessary enzymes to handle the double bonds present in these molecules.
-
Mitochondria: The shortened acyl-CoA products from peroxisomal beta-oxidation can be further oxidized in the mitochondria to generate ATP.[8] The outer mitochondrial membrane contains ACSLs, indicating a site for fatty acid activation prior to their entry into beta-oxidation.[6]
Experimental Protocols
The determination of the subcellular localization of enzymes involved in this compound metabolism relies on a combination of biochemical and cell biology techniques.
Subcellular Fractionation
This classical biochemical technique is used to separate different organelles from a cell homogenate by differential centrifugation.
Protocol Outline:
-
Cell Lysis: Cells are swollen in a hypotonic buffer and then mechanically disrupted using a Dounce homogenizer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.
-
Low-speed centrifugation (e.g., 1,000 x g): Pellets nuclei and unbroken cells.
-
Medium-speed centrifugation (e.g., 10,000 x g): Pellets mitochondria.
-
High-speed centrifugation (e.g., 100,000 x g): Pellets microsomes (fragments of the endoplasmic reticulum and Golgi apparatus).
-
Supernatant: Contains the soluble cytosolic fraction.
-
-
Analysis: Each fraction is then analyzed for the presence of specific marker enzymes and the enzyme of interest (e.g., ACSL4, 5-LO) by Western blotting or enzyme activity assays.
Immunofluorescence Microscopy
This technique allows for the visualization of the specific location of a protein within a cell.
Protocol Outline:
-
Cell Fixation and Permeabilization: Cells grown on coverslips are fixed with a crosslinking agent like paraformaldehyde and then permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to enter the cell.
-
Immunostaining:
-
Primary Antibody: Cells are incubated with a primary antibody that specifically recognizes the protein of interest.
-
Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is then added.
-
-
Counterstaining: Cellular compartments like the nucleus can be stained with a fluorescent dye (e.g., DAPI).
-
Imaging: The cells are visualized using a fluorescence or confocal microscope to determine the subcellular localization of the protein.
Visualizations
Signaling and Metabolic Pathways
Caption: Inferred metabolic pathways and cellular locations of this compound.
Experimental Workflow
Caption: Workflow for determining the subcellular localization of key enzymes.
Conclusion
The cellular localization of this compound is not confined to a single organelle but is rather distributed across several key cellular compartments. The endoplasmic reticulum serves as the primary hub for its synthesis. Following its formation, it is likely present in the cytoplasm and at the nuclear envelope , where it can be acted upon by 5-lipoxygenase to generate bioactive eicosanoids. Furthermore, it can be transported to peroxisomes and mitochondria for catabolism via beta-oxidation. This multi-compartmental presence underscores the diverse roles of this compound in cellular physiology and pathology. A thorough understanding of its subcellular distribution is essential for the development of targeted therapeutic strategies aimed at modulating its metabolic pathways. Future research employing advanced techniques such as proximity labeling and high-resolution mass spectrometry imaging will be invaluable in further refining our understanding of the precise localization and dynamics of this important lipid metabolite.
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 6. The intracellular localization of long-chain acyl-CoA synthetase in brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisomes as Cellular Adaptors to Metabolic and Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Cell biology of the 5-lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Lipoxygenase is located in the euchromatin of the nucleus in resting human alveolar macrophages and translocates to the nuclear envelope upon cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. researchgate.net [researchgate.net]
- 17. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Peroxisomal Lipid Metabolism | Annual Reviews [annualreviews.org]
- 19. [PDF] Lipid metabolism in peroxisomes : enzymology , functions and dysfunctions of the fatty acid aand 8-oxidation systems in humans | Semantic Scholar [semanticscholar.org]
The Discovery and History of Mead Acid and its CoA Ester: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mead acid, or (5Z,8Z,11Z)-eicosatrienoic acid, is an omega-9 polyunsaturated fatty acid (PUFA) that holds a unique position in lipid biochemistry. First characterized by James F. Mead, this fatty acid is endogenously synthesized in animals, particularly during periods of essential fatty acid deficiency (EFAD)[1][2]. Its elevated levels in blood and tissues serve as a critical biomarker for this nutritional deficiency state[3]. Unlike the essential omega-3 and omega-6 fatty acids, which must be obtained from the diet, Mead acid can be produced de novo from oleic acid[4]. This guide provides a comprehensive overview of the discovery, history, biosynthesis, metabolism, and analytical methodologies related to Mead acid and its metabolically activated form, the Coenzyme A (CoA) ester.
Discovery and History
The story of Mead acid is intrinsically linked to the study of essential fatty acids. In the mid-20th century, researchers were elucidating the physiological roles of linoleic and α-linolenic acids. In this context, James F. Mead, a prominent lipid biochemist at UCLA, and his colleagues identified a novel trienoic fatty acid that accumulated in rats fed a fat-deficient diet[2]. This compound, systematically named (5Z,8Z,11Z)-eicosatrienoic acid, became known as Mead acid in his honor.
Subsequent research established that Mead acid is synthesized from oleic acid (an omega-9 fatty acid) through a series of desaturation and elongation reactions[4]. The enzymes responsible for this conversion are the same as those that metabolize the essential fatty acids, but they have a lower affinity for oleic acid. Consequently, significant synthesis of Mead acid only occurs when the dietary intake of linoleic and α-linolenic acids is insufficient, leading to its status as a key indicator of EFAD[4].
While the history of Mead acid is well-documented, the specific discovery and characterization of its CoA ester, eicosatrienoyl-CoA, are less explicitly detailed in the scientific literature. The activation of fatty acids to their CoA esters is a fundamental step in lipid metabolism, a concept established through the pioneering work of scientists like Feodor Lynen, who was awarded the Nobel Prize in 1964 for his discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. It is understood that Mead acid, like other fatty acids, must be converted to its CoA ester by acyl-CoA synthetase enzymes to participate in metabolic pathways such as elongation, desaturation, and incorporation into complex lipids[5].
Physicochemical Properties
The physicochemical properties of Mead acid and its CoA ester are crucial for understanding their biological behavior and for developing analytical methods.
| Property | Mead Acid | Eicosatrienoyl-CoA (Predicted/General) |
| Molecular Formula | C₂₀H₃₄O₂ | C₄₁H₆₈N₇O₁₇P₃S |
| Molecular Weight | 306.48 g/mol [6] | 1056.0 g/mol [7] |
| Appearance | Colorless oil or solid[6][8] | Solid[7] |
| Melting Point | Not precisely reported | Not precisely reported |
| Boiling Point | 440.0 ± 24.0 °C (Predicted)[6] | Not applicable |
| Solubility | Soluble in DMF, DMSO, and ethanol[6] | Water-soluble, forms micelles above CMC[9][10] |
| pKa | 4.75 ± 0.10 (Predicted)[6] | Not applicable |
| CAS Number | 20590-32-3[6] | Not available for the specific isomer |
Quantitative Data: Mead Acid in Biological Tissues
The concentration of Mead acid is a key indicator of essential fatty acid status. The following table summarizes reported levels in various tissues under normal and EFAD conditions.
| Biological Matrix | Organism | Condition | Mead Acid Concentration (% of total fatty acids) | Reference(s) |
| Plasma | Human | Healthy Adult | 0.16% | [2] |
| Serum | Human | Healthy Adult | 0.24% | [2] |
| Blood Vessels | Human | Healthy Adult | 0.1% | [2] |
| Liver | Human | Healthy Adult | 0.2% | [2] |
| Plasma | Human | Neonate (umbilical) | 0.44% | [4] |
| Blood Vessels | Human | Neonate (umbilical) | 2.4% | [4] |
| Liver | Human | Neonate (umbilical) | 0.4% | [4] |
| Cartilage | Human | Fetal/Infant | 2.0% | [11] |
| Cartilage | Sheep | Fetal/Infant | 3.0% | [11] |
| Cartilage | Calf | Infant | 5.12% | [11] |
| Cartilage | Pig | Infant | 8.11% | [11] |
| Cartilage | Chicken | 8-10 weeks old | 16.98% | [11] |
| Maxillae/Mandibles | Rat | Essential Fatty Acid Deficient (EFAD) | Significantly increased | [12] |
| Plasma | Rat | Essential Fatty Acid Deficient (EFAD) | Triene:Tetraene ratio > 0.2 | [13] |
Biosynthesis and Metabolism of Mead Acid
Mead acid is synthesized from oleic acid via the same enzymatic pathway as the metabolism of essential fatty acids. In a state of EFAD, the lack of competition from linoleic and α-linolenic acids allows for the increased conversion of oleic acid to Mead acid.
Biosynthesis of Mead Acid from Oleic Acid.
Once synthesized, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory signaling. This metabolism results in the formation of various eicosanoids, including prostaglandins (B1171923) and leukotrienes.
References
- 1. In vitro model of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mead acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of varying ratios of docosahexaenoic Acid and arachidonic acid in the prevention and reversal of biochemical essential fatty acid deficiency in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8Z,11Z,14Z-eicosatrienoyl-CoA | C41H68N7O17P3S | CID 11966190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Liver-specific loss of long chain acyl-CoA synthetase-1 decreases triacylglycerol synthesis and beta-oxidation and alters phospholipid fatty acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhea - reaction knowledgebase [rhea-db.org]
- 12. mdpi.com [mdpi.com]
- 13. Early development of essential fatty acid deficiency in rats: Fat-free vs. hydrogenated coconut oil diet - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 5Z,8Z,11Z-eicosatrienoyl-CoA
An In-depth Technical Guide to (5Z,8Z,11Z)-Eicosatrienoyl-CoA: Physicochemical Properties and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physical and chemical properties of (5Z,8Z,11Z)-eicosatrienoyl-CoA are limited. This guide provides a comprehensive overview based on available information for its precursor, (5Z,8Z,11Z)-eicosatrienoic acid (Mead acid), and related isomers, alongside general principles applicable to long-chain fatty acyl-CoA molecules.
Introduction
(5Z,8Z,11Z)-Eicosatrienoyl-CoA is the activated form of (5Z,8Z,11Z)-eicosatrienoic acid, an omega-9 polyunsaturated fatty acid also known as Mead acid. Mead acid is notably present in small amounts in mammals and its levels can increase during essential fatty acid deficiency. As the coenzyme A thioester, (5Z,8Z,11Z)-eicosatrienoyl-CoA is an intermediate in fatty acid metabolism and a potential substrate for various enzymatic pathways. Understanding its physicochemical properties is crucial for researchers investigating its biological role and for professionals in drug development targeting lipid metabolic pathways.
Physicochemical Properties
Due to the scarcity of direct experimental data for (5Z,8Z,11Z)-eicosatrienoyl-CoA, this section provides computed data for its precursor fatty acid, Mead acid, and a related isomer, (8Z,11Z,14Z)-eicosatrienoyl-CoA, to offer valuable reference points.
(5Z,8Z,11Z)-Eicosatrienoic Acid (Mead Acid)
(5Z,8Z,11Z)-eicosatrienoic acid is the carboxylic acid precursor to the target molecule. Its properties provide a foundational understanding of the acyl chain.[1]
| Property | Value | Source |
| Molecular Formula | C20H34O2 | PubChem |
| Molecular Weight | 306.5 g/mol | PubChem |
| IUPAC Name | (5Z,8Z,11Z)-icosa-5,8,11-trienoic acid | PubChem |
| Polar Surface Area | 37.3 Ų | PubChem |
| Rotatable Bond Count | 16 | PubChem |
(8Z,11Z,14Z)-Eicosatrienoyl-CoA
This isomer of eicosatrienoyl-CoA provides the closest available data for a related long-chain fatty acyl-CoA.[2]
| Property | Value | Source |
| Molecular Formula | C41H68N7O17P3S | PubChem |
| Molecular Weight | 1056.0 g/mol | PubChem |
| Physical Description | Solid | Human Metabolome Database |
| LogP | -0.045 | Human Metabolome Database |
Biological Significance and Signaling Pathways
(5Z,8Z,11Z)-eicosatrienoic acid can be metabolized by the 5-lipoxygenase pathway, which has implications in inflammatory processes.[3]
5-Lipoxygenase Pathway
(5Z,8Z,11Z)-eicosatrienoic acid is a substrate for 5-lipoxygenase, leading to the formation of leukotriene A3 (LTA3).[3] However, the subsequent conversion to leukotriene B3 (LTB3) by LTA-hydrolase is inefficient, suggesting that the double bond at C-14, which is absent in Mead acid, is crucial for this enzymatic step.[3] This has significant implications in conditions of essential fatty acid deficiency, where Mead acid levels are elevated.[3]
Caption: Metabolism of Mead Acid via the 5-Lipoxygenase Pathway.
Experimental Protocols
Synthesis
The synthesis of novel polyunsaturated fatty acids often involves a multi-step process. For instance, the synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic acid has been reported, which could potentially be adapted. A general approach for synthesizing polyenoic fatty acids often utilizes a polyacetylenic strategy followed by regioselective reductions and subsequent modifications.[4] The conversion of the synthesized fatty acid to its CoA ester can then be achieved through established biochemical methods.
Analysis
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful technique for the analysis of medium and long-chain acyl-CoA esters in biological tissues.[5]
A general workflow for the analysis of acyl-CoAs from tissue samples is outlined below.
Caption: General Workflow for Acyl-CoA Analysis.
This methodology typically involves:
-
Homogenization of tissue samples.
-
Extraction of acyl-CoAs using solid-phase or liquid-liquid extraction methods.
-
Separation of different acyl-CoA species using reversed-phase high-performance liquid chromatography (HPLC). A C8 or C18 column with a gradient of an appropriate buffer system (e.g., ammonium (B1175870) acetate (B1210297) and acetonitrile) is commonly used.[5]
-
Detection and Quantification using electrospray ionization tandem mass spectrometry (ESI-MS/MS), which offers high sensitivity and specificity.[5]
Conclusion
(5Z,8Z,11Z)-Eicosatrienoyl-CoA remains a molecule of interest, particularly in the context of essential fatty acid deficiency and inflammatory pathways. While direct experimental data on its physicochemical properties are sparse, valuable insights can be drawn from its precursor, Mead acid, and related isomers. Further research is warranted to fully elucidate the properties and biological functions of this specific acyl-CoA. The methodologies outlined in this guide provide a framework for researchers to pursue these investigations.
References
- 1. 5,8,11-Eicosatrienoic Acid | C20H34O2 | CID 5282825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8Z,11Z,14Z-eicosatrienoyl-CoA | C41H68N7O17P3S | CID 11966190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5Z,8Z,11Z-Eicosatrienoyl-CoA: Structure, Nomenclature, and Biochemical Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of 5Z,8Z,11Z-eicosatrienoic acid, an omega-9 polyunsaturated fatty acid commonly known as Mead acid. This document details the structure and nomenclature of this compound, its biosynthetic origins, and its role in downstream metabolic pathways. Particular emphasis is placed on the enzymatic processes involved in its formation and subsequent conversion into various lipid mediators. This guide also outlines relevant experimental protocols for the synthesis and analysis of long-chain fatty acyl-CoAs, which are applicable to the study of this specific molecule.
Introduction
This compound is the coenzyme A thioester of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid). The activation of fatty acids to their CoA derivatives is a critical step in lipid metabolism, priming them for participation in a variety of anabolic and catabolic pathways. While Mead acid itself is a well-known biomarker for essential fatty acid deficiency, its activated CoA form is the direct substrate for enzymes that synthesize a range of bioactive eicosanoids. Understanding the biochemistry of this compound is therefore crucial for researchers investigating lipid signaling, inflammation, and metabolic disorders.
Structure and Nomenclature
Systematic Name: S-ester with coenzyme A of (5Z,8Z,11Z)-eicosatrienoic acid
Common Names: this compound, Meadoyl-CoA
Lipid Number: 20:3n-9-CoA
The structure of this compound consists of a 20-carbon acyl chain with three cis double bonds at the 5th, 8th, and 11th positions, linked to coenzyme A via a thioester bond.
Table 1: Key Structural and Chemical Properties
| Property | Value |
| Molecular Formula | C41H66N7O17P3S |
| Exact Mass | 1053.34 g/mol |
| PubChem CID (for Mead Acid) | 5280581 |
Biosynthesis of the Acyl Precursor: 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid)
The precursor fatty acid, 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), is synthesized from oleic acid (18:1n-9) through a series of desaturation and elongation reactions. This synthesis becomes prominent during states of essential fatty acid deficiency. Two primary pathways have been identified for the biosynthesis of Mead acid.[1]
Pathway 1:
-
Desaturation: Oleic acid (18:1n-9) is desaturated by fatty acid desaturase 2 (FADS2) to produce octadeca-6,9-dienoic acid (18:2n-9).
-
Elongation: The resulting 18:2n-9 is elongated by fatty acid elongase 5 (ELOVL5) to eicosa-8,11-dienoic acid (20:2n-9).
-
Desaturation: Finally, fatty acid desaturase 1 (FADS1) desaturates 20:2n-9 to yield 5Z,8Z,11Z-eicosatrienoic acid (20:3n-9).[1]
Pathway 2:
-
Elongation: Oleic acid (18:1n-9) is first elongated by ELOVL5 to eicosa-9-enoic acid (20:1n-9).
-
Desaturation: FADS2 then desaturates 20:1n-9 to eicosa-6,9-dienoic acid (20:2n-9).
-
Desaturation: The final desaturation step is catalyzed by FADS1 to produce 5Z,8Z,11Z-eicosatrienoic acid (20:3n-9).[1]
Activation to this compound
For 5Z,8Z,11Z-eicosatrienoic acid to participate in metabolic pathways, it must first be "activated" by conversion to its coenzyme A thioester. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or fatty acid ligases.[2] The reaction proceeds in two steps:
-
Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The thiol group of coenzyme A attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.
Metabolic Fate of this compound
Once formed, this compound can be metabolized by several enzymatic pathways, primarily those involving lipoxygenases (LOX) and cyclooxygenases (COX), to produce a variety of eicosanoids.
Lipoxygenase (LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway is a major route for the metabolism of 5Z,8Z,11Z-eicosatrienoic acid. This pathway leads to the formation of leukotrienes of the 3-series.
-
Hydroperoxidation: 5-LOX converts 5Z,8Z,11Z-eicosatrienoic acid to 5-hydroperoxyeicosatrienoic acid (5-HPETrE).
-
Dehydration: 5-HPETrE is then converted to leukotriene A3 (LTA3).[3]
-
Further Metabolism: LTA3 can be further metabolized to other leukotrienes.
A study using rat basophilic leukemia cell homogenates demonstrated that incubation with 30 microM of 5,8,11-eicosatrienoic acid produced 6.2 +/- 1.1 nmol of LTA3.[3] In the same study, it was observed that the formation of LTB3 was insignificant (0.15 +/- 0.04 nmol), suggesting that LTA-hydrolase has a low affinity for LTA3.[3]
Table 2: Quantitative Analysis of LTA3 Production
| Substrate (30 µM) | Product | Amount Produced (nmol) |
| 5,8,11-Eicosatrienoic Acid | Leukotriene A3 (LTA3) | 6.2 ± 1.1 |
| Arachidonic Acid | Leukotriene A4 (LTA4) | 15.5 ± 1.9 |
Data from Jakschik et al. (1983)[3]
Experimental Protocols
General Protocol for the Chemical Synthesis of Long-Chain Fatty Acyl-CoAs
This protocol is a general method that can be adapted for the synthesis of this compound from its corresponding free fatty acid.
Materials:
-
5Z,8Z,11Z-eicosatrienoic acid
-
Coenzyme A (free acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas
-
Thin-layer chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 5Z,8Z,11Z-eicosatrienoic acid (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the fatty acid solution at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add Coenzyme A (1.2 equivalents) to the reaction mixture and allow it to warm to room temperature.
-
Stir the reaction for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in chloroform).
-
Collect the fractions containing the desired product and concentrate under reduced pressure.
-
Precipitate the final product from a minimal amount of DCM by the addition of cold anhydrous diethyl ether.
-
Dry the purified this compound under vacuum.
General Protocol for the Analysis of Long-Chain Fatty Acyl-CoAs by HPLC
This protocol outlines a general method for the separation and detection of long-chain fatty acyl-CoAs, which can be optimized for this compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase:
-
Mobile Phase A: 75 mM KH2PO4 buffer.
-
Mobile Phase B: Acetonitrile with 600 mM acetic acid.
Gradient Elution Program:
-
Initial conditions: 44% B at a flow rate of 0.5 ml/min.
-
0-80 min: Linear gradient from 44% to 50% B.
-
80-95 min: Linear gradient from 50% to 70% B, and increase flow rate to 1.0 ml/min.
-
95-120 min: Isocratic at 70% B.
-
120-125 min: Linear gradient from 70% to 80% B.
-
125-140 min: Isocratic at 80% B.
-
140-145 min: Return to initial conditions (44% B) and reduce flow rate to 0.5 ml/min.
-
Re-equilibration: 15 minutes at initial conditions.
Detection:
-
UV detection at 260 nm.
Sample Preparation:
-
Extract lipids from the biological sample using a suitable method (e.g., Folch extraction).
-
Isolate the acyl-CoA fraction using solid-phase extraction (SPE).
-
Reconstitute the dried acyl-CoA extract in the initial mobile phase for injection.
Conclusion
This compound is a key intermediate in the metabolism of Mead acid, an important indicator of essential fatty acid status. Its formation from oleic acid is upregulated in conditions of essential fatty acid deficiency. As the activated form of Mead acid, it serves as the direct precursor for the synthesis of 3-series leukotrienes and potentially other eicosanoids, implicating it in inflammatory and signaling cascades. Further research into the specific enzymes that metabolize this compound and the biological activities of its downstream products will be crucial for a complete understanding of its physiological and pathological roles. The experimental protocols outlined in this guide provide a foundation for researchers to pursue these investigations.
References
- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 3. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Metabolite: A Technical Guide to Understanding Meadoyl-CoA
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Meadoyl-CoA, the coenzyme A thioester of Mead acid (cis-5,8,11-eicosatrienoic acid), is a metabolite of significant interest, particularly in the context of essential fatty acid deficiency (EFAD). Despite its potential role as a biomarker and its involvement in lipid metabolism, a comprehensive review of the scientific literature reveals a conspicuous absence of quantitative data on its physiological concentrations in various tissues. This technical guide addresses this knowledge gap by providing a thorough overview of Mead acid biosynthesis and metabolism, pathways intrinsically linked to Meadoyl-CoA. Furthermore, we present detailed experimental protocols, adapted from established methodologies for other acyl-CoA species, to empower researchers to undertake the quantification of Meadoyl-CoA. The included diagrams of metabolic pathways and experimental workflows offer a visual roadmap for navigating this under-explored area of lipid biochemistry.
Introduction: The Significance of Meadoyl-CoA
Mead acid is an omega-9 polyunsaturated fatty acid (PUFA) that is synthesized de novo in animals from oleic acid.[1] Under normal physiological conditions, the synthesis of Mead acid is suppressed by the presence of essential fatty acids (EFAs), linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid).[1] However, in states of EFA deficiency, the enzymes responsible for desaturation and elongation of fatty acids act on oleic acid, leading to a significant increase in the production of Mead acid.[1][2] Consequently, elevated levels of Mead acid in the blood are considered a hallmark of EFAD.[3][4]
Meadoyl-CoA is the activated form of Mead acid, a necessary intermediate for its incorporation into complex lipids and for its conversion into various bioactive lipid mediators. While direct measurements of Meadoyl-CoA are not available in the literature, its presence and metabolic significance can be inferred from the well-documented pathways of Mead acid metabolism.
Biosynthesis of Meadoyl-CoA
The formation of Meadoyl-CoA begins with the synthesis of its precursor, Mead acid, from oleic acid. This pathway involves a series of desaturation and elongation steps, as depicted in the diagram below. The final step in the formation of Meadoyl-CoA is the esterification of Mead acid with coenzyme A, a reaction catalyzed by an acyl-CoA synthetase.
Caption: Biosynthesis of Meadoyl-CoA from Oleic Acid.
Metabolic Fates of Meadoyl-CoA
Once formed, Meadoyl-CoA can enter several metabolic pathways. It can be a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of various eicosanoids, including leukotrienes.[3][4] These lipid mediators have been implicated in inflammatory processes.
References
An In-depth Technical Guide on the Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
5Z,8Z,11Z-eicosatrienoyl-CoA is the activated form of dihomo-γ-linolenic acid (DGLA), an omega-6 polyunsaturated fatty acid. While often overshadowed by its metabolic successor, arachidonic acid (AA), DGLA and its CoA ester hold a pivotal position in the modulation of inflammatory responses. This guide provides a comprehensive overview of the metabolic pathways, signaling cascades, and experimental methodologies related to the role of this compound in inflammation. The balance between the metabolism of DGLA and AA is a critical determinant in the body's inflammatory state, making it an intriguing subject for therapeutic intervention.[1][2][3]
Metabolic Pathways of this compound
The biological activities of this compound are primarily dictated by the enzymatic processing of its free fatty acid form, DGLA. Once DGLA is released from membrane phospholipids (B1166683) by phospholipase A2, it serves as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of a unique profile of eicosanoids.[1][2][3]
Cyclooxygenase (COX) Pathway
DGLA is metabolized by both COX-1 and COX-2 enzymes to generate 1-series prostaglandins (B1171923).[2] The primary product, Prostaglandin (B15479496) E1 (PGE1), is known for its anti-inflammatory and vasodilatory properties.[2] DGLA competes with arachidonic acid (AA) for these enzymes. Increased DGLA levels can therefore competitively inhibit the production of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and thromboxanes (e.g., TXA2) from AA.[1][2]
Lipoxygenase (LOX) Pathway
The 15-lipoxygenase (15-LOX) pathway converts DGLA into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[2] This metabolite exhibits anti-inflammatory effects, in part by inhibiting the 5-lipoxygenase pathway that converts AA into pro-inflammatory 4-series leukotrienes, such as leukotriene B4 (LTB4).[4]
Signaling Pathways in Inflammation
The metabolites of DGLA exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Prostaglandin E1 has been shown to suppress the activation of NF-κB induced by inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α).[5] This inhibition is thought to be a key mechanism behind the anti-inflammatory effects of DGLA metabolism.
PPARγ Activation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation. Some fatty acids and their derivatives can act as ligands for PPARγ, leading to its activation and the subsequent transrepression of pro-inflammatory genes. While direct evidence for this compound or its metabolites as potent PPARγ agonists is still emerging, the broader family of polyunsaturated fatty acids and their oxidized products are known to activate PPARs.[6][7][8]
Quantitative Data
The following tables summarize key quantitative data regarding the effects of DGLA and its metabolites on inflammatory markers.
Table 1: Effect of DGLA on Cytokine Production in LPS-Stimulated Macrophages
| DGLA Concentration | TNF-α Reduction (% of control) | IL-10 Reduction (% of control) | IL-6 Reduction (% of control) | Reference |
| 100 µM | ~40% | ~40% | No significant effect | [9] |
Table 2: Effect of PGE1 on TNF-α-Induced T-cell Adhesion
| PGE1 Concentration | Inhibition of T-cell adhesion | Mechanism | Reference |
| 10-12 - 10-8 M | Dose-dependent reduction | Down-modulation of ICAM-1 expression on endothelial cells | [10] |
Experimental Protocols
Lipid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of fatty acid composition in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from homogenized tissues or cell pellets using a solvent system, such as chloroform:methanol.
-
Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids, which are then derivatized to fatty acid methyl esters (FAMEs) for volatility.
-
GC-MS Analysis: The FAMEs are separated by gas chromatography based on their boiling points and retention times, and then detected and identified by mass spectrometry.
-
Quantification: The abundance of each fatty acid is determined by comparing its peak area to that of an internal standard.
In Vitro Cell-Based Inflammation Assay
This protocol describes a general method for assessing the anti-inflammatory effects of DGLA on cultured macrophages.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of DGLA for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).[11][12][13][14]
-
Incubation: Cells are incubated to allow for the production of inflammatory mediators.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
NF-κB Luciferase Reporter Assay
This protocol outlines a method to quantify the effect of DGLA metabolites on NF-κB transcriptional activity.
Methodology:
-
Transfection: A suitable cell line (e.g., HEK293) is transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Treatment and Stimulation: Cells are treated with the DGLA metabolite of interest (e.g., PGE1) followed by stimulation with an NF-κB activator like TNF-α.
-
Cell Lysis and Luciferase Assay: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB activity, is measured using a luminometer.[1][15][16][17][18]
PPARγ Transactivation Assay
This protocol describes a cell-based assay to determine if DGLA or its metabolites can activate PPARγ.
Methodology:
-
Co-transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the GAL4 DNA-binding domain and the PPARγ ligand-binding domain (LBD), and another containing a luciferase reporter gene driven by a GAL4 upstream activation sequence.
-
Treatment: Cells are treated with DGLA, its metabolites, or a known PPARγ agonist (positive control).
-
Luciferase Assay: Luciferase activity is measured to determine the extent of PPARγ activation.[6][7][8][19]
Conclusion
This compound, through its de-esterified form DGLA, is a critical modulator of inflammation. Its anti-inflammatory properties arise from the production of unique signaling molecules like PGE1 and 15-HETrE, and its ability to competitively inhibit the pro-inflammatory cascade of arachidonic acid. Understanding the intricate balance of these metabolic and signaling pathways offers promising avenues for the development of novel anti-inflammatory therapeutics. The experimental protocols detailed herein provide a framework for researchers to further investigate the therapeutic potential of modulating the DGLA metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR gamma Regulated Fatty Acid Metabolism Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. In vitro inhibition of leukotriene B4 formation by exogeneous 5-lipoxygenase inhibitors is associated with enhanced generation of 15-hydroxy-eicosatetraenoic acid (15-HETE) by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of prostaglandin E1 on TNF-induced vascular inflammation in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid activation of peroxisome proliferator-activated receptor (PPAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Selective Cooperation between Fatty Acid Binding Proteins and Peroxisome Proliferator-Activated Receptors in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihomo-gamma-linolenic acid inhibits tumour necrosis factor-alpha production by human leucocytes independently of cyclooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E1 inhibits TNF alpha-induced T-cell adhesion to endothelial cells by selective down-modulation of ICAM-1 expression on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Cartilage and Connective Tissue Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5Z,8Z,11Z-eicosatrienoyl-CoA, the activated form of dihomo-γ-linolenic acid (DGLA), stands at a critical metabolic intersection with significant implications for the health and disease of cartilage and connective tissues. While present in lower concentrations than its pro-inflammatory counterpart, arachidonoyl-CoA, its downstream metabolites exert potent anti-inflammatory and tissue-protective effects. This technical guide provides an in-depth exploration of the synthesis, metabolism, and signaling functions of this compound, with a specific focus on its relevance to conditions such as osteoarthritis and rheumatoid arthritis. We will detail the experimental methodologies for its study and present the current understanding of its role in chondrocytes and synovial fibroblasts, offering insights for future therapeutic development.
Introduction: The Significance of DGLA-CoA
Connective tissues, including cartilage, are dynamic structures constantly undergoing remodeling. Chronic inflammatory conditions can disrupt this delicate balance, leading to tissue degradation and loss of function. Lipid mediators, particularly eicosanoids, are key players in these processes. This compound is the intracellular, metabolically active form of the omega-6 polyunsaturated fatty acid, dihomo-γ-linolenic acid (DGLA). The conversion of DGLA to its CoA thioester by acyl-CoA synthetases is the requisite first step for its incorporation into cellular phospholipids (B1166683) and its subsequent metabolism into a series of anti-inflammatory signaling molecules.[1] The balance between the metabolic pathways of DGLA and arachidonic acid (AA) is a critical determinant of the inflammatory state within connective tissues.[2]
Metabolism of this compound
The metabolism of this compound is a central control point in the production of anti-inflammatory lipid mediators. Once synthesized, it can follow two primary metabolic routes:
-
Conversion to Anti-inflammatory Eicosanoids: this compound is the precursor for the synthesis of 1-series prostaglandins (B1171923), most notably prostaglandin (B15479496) E1 (PGE1), via the cyclooxygenase (COX) pathway.[2] Additionally, it can be converted by 15-lipoxygenase (15-LOX) to 15-hydroxyeicosatrienoic acid (15-HETrE).[3] Both PGE1 and 15-HETrE have demonstrated potent anti-inflammatory and cytoprotective properties.[2]
-
Elongation and Desaturation to Arachidonoyl-CoA: A smaller fraction of DGLA-CoA can be further metabolized to arachidonoyl-CoA, the precursor to the pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes.[2] The activity of the Δ5-desaturase enzyme, which mediates this conversion, is a key regulatory step.[4]
dot
Caption: Metabolism of this compound.
Role in Cartilage and Connective Tissue
Chondrocyte Function and Cartilage Integrity
While direct studies on this compound in chondrocytes are limited, the effects of its downstream metabolite, PGE1, have been investigated. In contrast to the catabolic effects of PGE2, which is upregulated in osteoarthritis and contributes to cartilage degradation, very low concentrations of PGE1 have been shown to be chondroprotective.[5][6] PGE1 can suppress the expression of pro-inflammatory cytokines like IL-1β and TNF-α, as well as matrix metalloproteinases (MMPs) such as MMP-1 and MMP-13, which are responsible for collagen breakdown in osteoarthritis.[6] This suggests that enhancing the metabolic flux from DGLA-CoA towards PGE1 could be a therapeutic strategy for preserving cartilage integrity.
Synovial Fibroblasts and Inflammation
Synovial fibroblasts are key players in the pathogenesis of rheumatoid arthritis, contributing to inflammation and joint destruction. DGLA and its metabolites have shown promise in modulating synovial fibroblast activity. DGLA can suppress the proliferation of synovial cells and inhibit the release of collagenase, a key enzyme in cartilage degradation.[2] This anti-proliferative effect may be mediated by the production of PGE1 and subsequent increases in cellular cAMP levels.[2] Furthermore, the balance of DGLA to arachidonic acid is crucial, as an increased ratio in favor of DGLA can attenuate the production of pro-inflammatory mediators by these cells.[2]
dot
Caption: Signaling effects in cartilage and synovium.
Quantitative Data
| Analyte | Sample Type | Condition | Concentration/Level | Reference |
| DGLA | Synovial Tissue | Rheumatoid Arthritis | Elevated vs. Osteoarthritis | [2] |
| PGE1 | Synovial Fluid | Rheumatoid Arthritis | Significantly higher than Osteoarthritis | [7] |
| 15-HETrE | Synovial Fluid | Rheumatoid Arthritis | Significantly higher than Osteoarthritis | [7] |
| DGLA | Synovial Fluid | Rheumatoid Arthritis | No significant change vs. Osteoarthritis | [2] |
Note: The concentrations of these lipid mediators can vary significantly between individuals and are influenced by factors such as diet and disease activity. The provided data should be considered indicative rather than absolute.
Experimental Protocols
The analysis of this compound in biological samples is challenging due to its low abundance and instability. The following outlines a general workflow for its extraction and quantification, which can be adapted for cartilage and connective tissue.
Acyl-CoA Extraction from Tissues
Objective: To isolate acyl-CoA esters from tissue samples while minimizing degradation.
Materials:
-
Tissue sample (cartilage, synovial tissue)
-
Liquid nitrogen
-
Homogenizer
-
Acetonitrile/Isopropanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer, pH 6.7
-
Solid-phase extraction (SPE) columns (e.g., 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)
-
Methanol/250 mM Ammonium (B1175870) formate (B1220265) (4:1, v/v)
Procedure:
-
Flash-freeze the tissue sample in liquid nitrogen immediately upon collection to halt enzymatic activity.
-
Pulverize the frozen tissue to a fine powder.
-
Homogenize the powdered tissue in a solution of acetonitrile/isopropanol.
-
Add potassium phosphate buffer and re-homogenize.
-
Centrifuge the homogenate to pellet cellular debris.
-
Purify the supernatant containing the acyl-CoAs using SPE.
-
Elute the acyl-CoAs from the SPE column with the methanol/ammonium formate solution.
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
Reference for core methodology: [8]
Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Separate the extracted acyl-CoAs using reverse-phase HPLC. A C18 column is commonly used.
-
The mobile phase typically consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Introduce the eluent into the mass spectrometer.
-
Utilize multiple reaction monitoring (MRM) in positive ion mode for sensitive and specific detection of the target analyte. The transition from the parent ion of this compound to a specific daughter ion is monitored.
-
Quantify the analyte by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
Reference for core methodology: [9]
References
- 1. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGLA – at the crossroads of pro- and anti-inflammatory processes • Lipinutragen [lipinutragen.it]
- 5. Mechanical stress and prostaglandin E2 synthesis in cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin PGE2 at very low concentrations suppresses collagen cleavage in cultured human osteoarthritic articular cartilage: this involves a decrease in expression of proinflammatory genes, collagenases and COL10A1, a gene linked to chondrocyte hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of inflammation and resolution pathways of lipid mediators in synovial fluid from patients with severe rheumatoid arthritis compared with severe osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of 5Z,8Z,11Z-Eicosatrienoyl-CoA in Biological Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA (DGLA-CoA), is a critical intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). It is derived from the elongation of γ-linolenic acid (GLA) and serves as a precursor to the 1-series prostaglandins (B1171923), such as PGE1, and the 15-lipoxygenase product 15-HETrE. These eicosanoids are involved in various physiological processes, including the regulation of inflammation and cell proliferation. Given its role at a key metabolic branch point, the accurate quantification of DGLA-CoA in tissues and cells is essential for understanding its contribution to health and disease.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of DGLA-CoA in biological samples. The protocol is based on established methods for long-chain acyl-CoA analysis, ensuring high selectivity and reliability.
Metabolic Pathway of DGLA-CoA
DGLA-CoA is positioned at a crucial juncture in the eicosanoid synthesis pathway. It can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce anti-inflammatory mediators. Alternatively, it can be desaturated to form arachidonoyl-CoA, the precursor to the pro-inflammatory 2-series prostaglandins and 4-series leukotrienes.
Application Notes and Protocols for the Analysis of Fatty Acyl-CoAs in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The accurate quantification and profiling of the acyl-CoA pool are therefore essential for understanding metabolic homeostasis and the pathophysiology of various diseases, including metabolic disorders, cancer, and neurodegenerative diseases.[1][2] This document provides detailed application notes and protocols for the robust and sensitive analysis of fatty acyl-CoAs in a variety of biological matrices. The methodologies described herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high specificity and sensitivity for the detection of these low-abundance molecules.[3]
Data Presentation
Table 1: Quantitative Performance of Fatty Acyl-CoA Analysis Methods
| Parameter | Solvent Precipitation (Methanol-based) | Solid-Phase Extraction (SPE) | Derivatization with Phosphate Methylation |
| Typical Recovery | Good for a broad range of acyl-CoAs, though may be lower for very long-chain species.[3] | High recovery (83-90%) for a wide range of acyl-CoAs (C2-C20).[4][5] | Optimized extraction recoveries.[6] |
| Limit of Detection (LOD) | Sub-picomole amounts.[7] | 1-5 fmol.[5] | Not explicitly stated. |
| Limit of Quantitation (LOQ) | Not explicitly stated. | 4.2 nM (very-long-chain) to 16.9 nM (short-chain).[6] | Not explicitly stated. |
| Key Strengths | Simple, fast, and effective for a broad range of acyl-CoAs.[3] | Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[3] | Improves chromatographic peak shape and reduces analyte loss.[6] |
| Key Limitations | Potential for ion suppression from co-extracted matrix components.[3] | More time-consuming and requires method development for optimal recovery.[3] | Adds an extra step to the workflow.[6] |
Table 2: Endogenous Levels of Selected Fatty Acyl-CoAs in Mammalian Cells and Tissues
| Fatty Acyl-CoA | RAW264.7 Cells (pmol/10^6 cells) | MCF7 Cells (pmol/10^6 cells) | HepG2 Cells (pmol/10^6 cells) | Mouse Heart (pmol/mg wet weight) |
| Acetyl-CoA | - | - | 10.644 | - |
| Propionyl-CoA | - | - | 3.532 | - |
| Succinyl-CoA | - | - | 25.467 | - |
| Crotonyl-CoA | - | - | 0.032 | - |
| Lactoyl-CoA | - | - | 0.011 | 0.0179 |
| Total Fatty Acyl-CoAs | 12 ± 1.0 | >50% very-long-chain species | - | - |
Data compiled from Haynes et al. (2008) and Simithy et al. (2020).[7][8]
Experimental Protocols
Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells using Solvent Precipitation
This protocol is a rapid and effective method for the extraction of a broad range of fatty acyl-CoAs from cultured cells.[3]
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Microcentrifuge tubes
-
Homogenizer or sonicator
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Pellet the cells by centrifugation and discard the supernatant.
-
Add a defined volume of ice-cold 80% methanol to the cell pellet.
-
Homogenize or sonicate the sample on ice to ensure complete cell lysis.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[3]
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.[3]
Protocol 2: Extraction and Purification of Fatty Acyl-CoAs from Tissues using Solid-Phase Extraction (SPE)
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[3]
Materials:
-
Frozen tissue powder
-
Ice-cold extraction solvent (e.g., acetonitrile/isopropanol)[4]
-
Homogenizer
-
SPE cartridges (e.g., mixed-mode or C18)
-
Wash solvents (e.g., high-aqueous buffer, low-percentage organic solvent)
-
Elution solvent (e.g., high-percentage methanol or acetonitrile)
-
Nitrogen evaporator or vacuum concentrator
-
Reconstitution solvent
Procedure:
-
Homogenize the frozen tissue powder in an ice-cold extraction solvent.[3]
-
Centrifuge the homogenate and collect the supernatant.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the sample supernatant onto the conditioned SPE cartridge.[3]
-
Wash the cartridge with a series of solvents to remove interfering substances.[3]
-
Elute the fatty acyl-CoAs from the cartridge using a high-percentage organic solvent.[3]
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.[3]
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
This is a general workflow for the analysis of fatty acyl-CoA extracts.[3]
Instrumentation and Conditions:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with a volatile buffer (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[3]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[3]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[3]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7][9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan of 507 Da.[7][9][10]
-
MRM Transitions: Monitor the precursor ion ([M+H]+) and a common product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[7]
-
Visualizations
Caption: General experimental workflow for fatty acyl-CoA analysis.
Caption: Simplified overview of fatty acyl-CoA metabolic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Extraction of Long-Chain Acyl-CoAs from Cultured Cells
Application Note & Protocol
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in cellular metabolism, playing integral roles in fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1] The precise measurement of cellular acyl-CoA pools is essential for understanding metabolic regulation in diverse physiological and pathological conditions, such as metabolic diseases and cancer.[1] However, the inherent instability and low abundance of these molecules pose significant analytical challenges.[1] This document provides a comprehensive protocol for the extraction of long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The method described is a synthesis of established protocols, optimized for high recovery and sample stability.[1]
Data Presentation
The abundance of long-chain acyl-CoAs can vary significantly between different cell lines and is influenced by culture conditions. The following table summarizes quantitative data for various acyl-CoA species reported in the literature, providing a comparative overview of acyl-CoA pool sizes.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells)[2][3] | MCF7 (pmol/mg protein)[1] | RAW264.7 (pmol/mg protein)[1] |
| Acetyl-CoA | 10.644[2][3] | - | - |
| Propionyl-CoA | 3.532[2][3] | - | - |
| Butyryl-CoA | 1.013[2][3] | - | - |
| Valeryl-CoA | 1.118[2][3] | - | - |
| Crotonoyl-CoA | 0.032[2][3] | - | - |
| HMG-CoA | 0.971[2][3] | - | - |
| Succinyl-CoA | 25.467[2][3] | - | - |
| Glutaryl-CoA | 0.647[2][3] | - | - |
| C14:0-CoA | - | ~2.5[1] | ~1.5[1] |
| C16:0-CoA | - | ~12[1] | ~4[1] |
| C18:0-CoA | - | ~8[1] | ~2.5[1] |
| C18:1-CoA | - | ~10[1] | ~3[1] |
| C18:2-CoA | - | ~1.5[1] | ~0.5[1] |
Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), which may affect direct comparability.[1]
The recovery efficiency of the extraction method is a critical parameter. The following table summarizes reported recovery rates for different acyl-CoA species using solvent extraction followed by solid-phase extraction (SPE).
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Acetyl-CoA | Short (C2) | 2-(2-pyridyl)ethyl | 85-95% | [4] |
| Malonyl-CoA | Short (C3) | 2-(2-pyridyl)ethyl | 83-90% | [4] |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [4] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [4] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [4][5] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [4] |
Experimental Workflow
The overall experimental workflow for the extraction of long-chain acyl-CoAs from cultured cells is depicted below.
Experimental Protocols
This protocol is designed for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, HPLC grade, chilled to -20°C
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Acetonitrile (ACN), HPLC grade
-
Isopropanol, HPLC grade
-
Weak anion exchange solid-phase extraction (SPE) columns[7]
-
2% Formic Acid[7]
-
2% and 5% Ammonium (B1175870) Hydroxide (NH4OH)[7]
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of reaching 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
1. Cell Harvesting and Washing:
-
For adherent cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold PBS.[1]
-
-
For suspension cells:
2. Cell Lysis and Acyl-CoA Extraction:
-
Add 1 mL of cold (-20°C) methanol containing the internal standard to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[1]
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[1]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and 2 mL of acetonitrile.
-
Vortex vigorously for 2 minutes.
-
Sonicate for 3 minutes on ice.[6]
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.[1]
3. Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[1]
4. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the weak anion exchange SPE column with 3 mL of methanol.[7]
-
Equilibration: Equilibrate the column with 3 mL of water.[7]
-
Loading: Load the collected supernatant onto the SPE column.[7]
-
Washing: Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.[7]
-
Elution: Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]
5. Sample Concentration and Reconstitution:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[7]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include methanol or 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[1]
-
Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Logical Relationship of Key Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the acyl-CoA extraction protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Note: HPLC-UV Detection of 5Z,8Z,11Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the detection and quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, the coenzyme A thioester of Mead acid, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the analysis of this specific long-chain acyl-CoA in various biological matrices, which is of significant interest in studies related to essential fatty acid deficiency and lipid metabolism. The protocol provides a comprehensive guide from sample preparation to chromatographic analysis and data interpretation.
Introduction
This compound, also known as Mead acid-CoA, is a key intermediate in the metabolism of Mead acid (5,8,11-eicosatrienoic acid). Mead acid is an omega-9 polyunsaturated fatty acid that is synthesized endogenously from oleic acid, particularly during states of essential fatty acid deficiency. The analysis of Mead acid-CoA can provide valuable insights into the biochemical pathways that are activated under such nutritional stress. HPLC with UV detection offers a reliable and accessible method for the quantification of this and other acyl-CoA species. The adenine (B156593) moiety of the coenzyme A molecule provides a strong chromophore, allowing for sensitive UV detection at approximately 260 nm.[1][2][3][4][5] This application note outlines a reversed-phase HPLC-UV method for the analysis of this compound.
Signaling Pathway
Caption: Biosynthesis pathway of this compound from oleic acid.
Experimental Protocols
Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[2][6][7][8]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 5% (w/v) 5-sulfosalicylic acid (SSA)
-
Ice-cold 2 M potassium hydroxide (B78521) (KOH)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol (B129727), HPLC grade
-
Acetonitrile, HPLC grade
-
Deionized water
-
Refrigerated centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and immediately place it in a pre-chilled mortar.
-
Add liquid nitrogen to the mortar and grind the tissue to a fine powder.
-
Transfer the powdered tissue to a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 10% TCA or 5% SSA to the tissue powder to precipitate proteins.
-
Vortex vigorously for 30 seconds and then incubate on ice for 15 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the extract by the dropwise addition of ice-cold 2 M KOH until the pH is between 6.0 and 7.0.
-
Activate a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the neutralized supernatant onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 25 mM ammonium (B1175870) acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.
HPLC-UV Analysis
Instrumentation:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 100 mM Potassium Phosphate (B84403) Buffer, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 35°C |
| UV Detection | 260 nm |
Rationale for Parameter Selection:
-
Column: A C18 column is standard for reversed-phase chromatography of hydrophobic molecules like long-chain acyl-CoAs.[2]
-
Mobile Phase: A phosphate buffer provides good buffering capacity and is compatible with UV detection. Acetonitrile is a common organic modifier for the elution of acyl-CoAs.[2][9]
-
Gradient: A gradient elution is necessary to separate the various acyl-CoAs with different chain lengths and degrees of unsaturation.
-
UV Detection Wavelength: The adenine base in the CoA molecule has a maximum absorbance at approximately 260 nm, providing a selective and sensitive detection wavelength.[1][3][4]
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Data Presentation
The following table provides expected and comparative data for the HPLC-UV analysis of long-chain acyl-CoAs. The values for this compound are predicted based on the behavior of similar compounds and would require empirical determination for a specific system.
| Acyl-CoA Species | Expected Retention Time (min) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) |
| This compound | 20 - 25 | ~5-10 | ~15-30 |
| Oleoyl-CoA (C18:1) | 18 - 22 | ~5 | ~15 |
| Linoleoyl-CoA (C18:2) | 16 - 20 | ~5 | ~15 |
| Arachidonoyl-CoA (C20:4) | 18 - 23 | ~5 | ~15 |
Note: Retention times are highly dependent on the specific HPLC system, column, and mobile phase conditions. The provided values are estimates for comparative purposes. LOD and LOQ are estimated based on typical performance of HPLC-UV systems for acyl-CoAs.
Conclusion
The described HPLC-UV method provides a reliable and accessible approach for the detection and quantification of this compound. The protocol for sample preparation and chromatographic analysis is based on established methods for similar long-chain acyl-CoAs and can be readily adapted in a research or drug development setting. This application note serves as a comprehensive guide for scientists investigating the role of Mead acid and its metabolites in various physiological and pathological conditions.
References
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Coenzyme A (CoASH) in the Presence of Different Thiols by Using Flow-Injection with a UV/Vis Spectrophotometric Detector and Potentiometric Determination of CoASH Using an Iodide ISE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. duke-nus.edu.sg [duke-nus.edu.sg]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5Z,8Z,11Z-Eicosatrienoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as Mead acid-CoA, is the activated form of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid). Mead acid is an omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency (EFAD). Under these conditions, the enzymatic machinery that typically processes omega-6 and omega-3 fatty acids acts on oleic acid to produce Mead acid.[1] The CoA thioester of Mead acid is a critical intermediate in its metabolism and plays a role in various physiological and pathological processes.[2] The availability of high-purity this compound is essential for research into fatty acid metabolism, the pathology of EFAD, and for screening potential therapeutic agents.
These application notes provide a detailed protocol for the chemoenzymatic synthesis of this compound, its purification, and characterization. Additionally, potential research applications are discussed.
Physicochemical Data
A summary of the key physicochemical properties of the starting material, 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid), is provided in the table below.
| Property | Value | Reference |
| Synonyms | Mead Acid, cis-5,8,11-Eicosatrienoic acid | [3] |
| CAS Number | 20590-32-3 | [3] |
| Molecular Formula | C₂₀H₃₄O₂ | [3] |
| Molecular Weight | 306.48 g/mol | [3] |
| Purity | ≥95% | [3] |
Research Applications
-
Biomarker for Essential Fatty Acid Deficiency (EFAD): this compound can be used as an analytical standard in mass spectrometry-based assays to accurately quantify its levels in biological samples, serving as a specific and sensitive biomarker for EFAD.[4]
-
Study of Inflammatory Pathways: Mead acid is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids that can modulate inflammatory responses.[5] The CoA derivative is crucial for its incorporation into phospholipid pools that are precursors for these signaling molecules.
-
Investigation of Fatty Acid Metabolism: As an activated fatty acid, this compound is a key substrate for enzymes involved in fatty acid elongation, desaturation, and esterification into complex lipids. Its use allows for detailed in vitro studies of these enzymatic pathways.[1]
-
Drug Development: The availability of this compound can facilitate the screening of inhibitors of enzymes involved in its metabolism, which may have therapeutic potential in various diseases.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
This protocol describes a chemoenzymatic approach to synthesize this compound. The method involves the activation of 5Z,8Z,11Z-eicosatrienoic acid to its N-hydroxysuccinimide (NHS) ester, followed by an enzymatic reaction with Coenzyme A catalyzed by an acyl-CoA synthetase or through chemical ligation. For this protocol, a robust chemical ligation following the NHS ester formation is detailed, as it provides a reliable method without the need for specific enzyme purification.
Materials:
-
5Z,8Z,11Z-Eicosatrienoic acid (Mead Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (B1210297)
-
Hexane
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Argon or Nitrogen gas
-
Solid-phase extraction (SPE) cartridges (C18)
-
High-performance liquid chromatography (HPLC) system with a C18 column
Protocol:
Step 1: Synthesis of 5Z,8Z,11Z-Eicosatrienoic Acid-NHS Ester
-
In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5Z,8Z,11Z-eicosatrienoic acid (1 equivalent) in anhydrous THF.
-
Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) dissolved in a small amount of anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with a small amount of THF.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester.
Step 2: Ligation with Coenzyme A
-
Dissolve Coenzyme A trilithium salt hydrate (1.5 equivalents) in a 0.1 M sodium bicarbonate buffer (pH 8.0-8.5).
-
Dissolve the crude 5Z,8Z,11Z-eicosatrienoic acid-NHS ester from Step 1 in a minimal amount of THF.
-
Slowly add the NHS ester solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction by HPLC to follow the formation of the product.
Purification of this compound
Step 3: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge by washing with methanol (B129727) followed by deionized water.
-
Load the reaction mixture from Step 2 onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove unreacted Coenzyme A and other water-soluble impurities.
-
Wash the cartridge with a low percentage of methanol in water (e.g., 20%) to remove less hydrophobic impurities.
-
Elute the this compound with a higher percentage of methanol in water (e.g., 80-100%).
Step 4: HPLC Purification
-
Further purify the eluted product from SPE using a semi-preparative reversed-phase HPLC system.
-
Column: C18, 5 µm particle size, e.g., 10 x 250 mm.
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 30% B to 100% B over 30 minutes.
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the product peak.
-
Lyophilize the collected fractions to obtain the purified this compound as a white powder.
Characterization
Step 5: Purity and Identity Confirmation
-
Analytical HPLC: Assess the purity of the final product by analytical HPLC using a similar gradient as in the purification step. The product should appear as a single major peak.
-
Mass Spectrometry: Confirm the identity of the product by mass spectrometry (e.g., LC-MS/MS). The observed mass should correspond to the calculated mass of this compound.
-
Expected Molecular Weight: ~1073.3 g/mol (for the free acid form)
-
Quantitative Data Summary
The following table provides a hypothetical purification summary for the synthesis of this compound. Actual yields may vary depending on reaction conditions and scale.
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Purity (%) | Overall Yield (%) |
| NHS Ester Synthesis | 100 (Mead Acid) | ~130 (Crude NHS Ester) | - | - |
| Coenzyme A Ligation | ~130 (Crude NHS Ester) | - | - | - |
| SPE Purification | Crude Reaction Mixture | ~80 (Partially Purified) | ~70 | ~23 |
| HPLC Purification | ~80 (Partially Purified) | ~50 (Pure Product) | >95 | ~14 |
Visualizations
References
- 1. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Mead acid - Wikipedia [en.wikipedia.org]
Developing Enzymatic Assays for Meadoyl-CoA Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meadoyl-CoA (20:3n-9-CoA) is a C20:3 omega-9 polyunsaturated fatty acyl-CoA that plays a significant role in lipid metabolism, particularly under conditions of essential fatty acid deficiency. Its synthesis and subsequent metabolism are tightly regulated by a series of elongase and desaturase enzymes. Understanding the kinetics and regulation of these enzymes is crucial for research in nutrition, metabolic disorders, and drug development. These application notes provide detailed protocols for developing enzymatic assays to study the key enzymes involved in Meadoyl-CoA metabolism.
Meadoyl-CoA Metabolic Pathway
Meadoyl-CoA is synthesized from oleoyl-CoA (18:1n-9-CoA) through a series of desaturation and elongation steps. The primary enzymes involved are Fatty Acid Desaturase 2 (FADS2 or Δ6-desaturase), Elongase of Very Long Chain Fatty Acids 5 (ELOVL5), and Fatty Acid Desaturase 1 (FADS1 or Δ5-desaturase). Two principal pathways for its synthesis have been identified.[1]
Pathway 1:
-
FADS2 (Δ6-desaturase): Oleoyl-CoA (18:1n-9-CoA) is desaturated to 18:2n-9-CoA.
-
ELOVL5: 18:2n-9-CoA is elongated to 20:2n-9-CoA.
-
FADS1 (Δ5-desaturase): 20:2n-9-CoA is desaturated to Meadoyl-CoA (20:3n-9-CoA).
Pathway 2:
-
ELOVL5: Oleoyl-CoA (18:1n-9-CoA) is elongated to 20:1n-9-CoA.
-
FADS2 (Δ5-desaturase activity in some contexts): 20:1n-9-CoA is desaturated to 20:2n-9-CoA.
-
FADS1 (Δ5-desaturase): 20:2n-9-CoA is desaturated to Meadoyl-CoA (20:3n-9-CoA).
The degradation of Meadoyl-CoA can proceed via β-oxidation or further elongation and desaturation.
References
Application Notes and Protocols: Analytical Standards for 5Z,8Z,11Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5Z,8Z,11Z-Eicosatrienoyl-CoA, the coenzyme A thioester of Mead acid, is a key metabolite in the context of essential fatty acid deficiency. Its accumulation serves as a biochemical indicator of this nutritional state. The accurate and sensitive quantification of this analyte in biological matrices is crucial for research into lipid metabolism, nutritional science, and the development of therapeutics targeting fatty acid pathways. These application notes provide detailed protocols for the extraction and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.
Analytical Standard
The analytical standard for this compound can be synthesized from its corresponding free fatty acid, 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), which is commercially available. Due to its limited stability, in-house synthesis or custom synthesis by a specialized provider is often required.
Properties of 5Z,8Z,11Z-Eicosatrienoic Acid:
| Property | Value |
| CAS Number | 20590-32-3 |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.5 g/mol |
| Purity | ≥98% |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol describes the extraction of this compound from cultured cells using a protein precipitation method.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold deionized water containing 0.6% formic acid
-
Internal Standard (IS): Heptadecanoyl-CoA or other suitable odd-chain acyl-CoA
-
1.5 mL microcentrifuge tubes
-
Cell scraper
-
Centrifuge (refrigerated)
-
Vortex mixer
Procedure:
-
Aspirate the culture medium from the cell culture dish (e.g., 10 cm dish).
-
Wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of ice-cold PBS to the dish and scrape the cells. Transfer the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Resuspend the cell pellet in 200 µL of ice-cold deionized water containing 0.6% formic acid and the internal standard.
-
Add 800 µL of acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol outlines the parameters for the analysis of this compound by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-25 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS Parameters:
Acyl-CoAs are typically analyzed in positive ion mode due to their facile protonation. The most common fragmentation pathway for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The following table summarizes the predicted MRM transitions for this compound. The precursor ion ([M+H]⁺) is calculated based on the molecular weight of this compound. The primary product ion corresponds to the neutral loss of 507.1 Da. A secondary, confirmatory product ion is also provided.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Predicted |
| This compound | 1056.5 | 549.4 | 428.0 | 35 |
| Heptadecanoyl-CoA (IS) | 1028.5 | 521.4 | 428.0 | 35 |
Note: The exact m/z values and optimal collision energies should be determined empirically by infusing the analytical standard into the mass spectrometer.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example table for reporting the results of a calibration curve for this compound.
Table 1: Calibration Curve Data for this compound
| Concentration (nM) | Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1 | 0.012 | 105 | 8.2 |
| 5 | 0.058 | 102 | 6.5 |
| 10 | 0.115 | 99 | 4.1 |
| 50 | 0.592 | 101 | 3.5 |
| 100 | 1.18 | 98 | 2.8 |
| 500 | 5.95 | 100 | 2.1 |
| 1000 | 11.92 | 99 | 1.9 |
Visualizations
Signaling Pathway
The formation of this compound is a hallmark of essential fatty acid deficiency. In this state, the absence of dietary linoleic and α-linolenic acids leads to the elongation and desaturation of oleic acid to form Mead acid, which is subsequently activated to its CoA ester.
Caption: Biosynthesis of this compound.
Experimental Workflow
The overall experimental workflow for the analysis of this compound from biological samples is depicted below.
Caption: Analytical workflow for this compound.
Logical Relationship of MRM
The principle of Multiple Reaction Monitoring (MRM) for the specific detection of this compound is based on the selection of a specific precursor ion and a characteristic product ion.
Application Notes and Protocols for the Mass Spectrometric Analysis of Meadoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meadoyl-CoA is the coenzyme A (CoA) thioester of Mead acid (5,8,11-eicosatrienoic acid), a 20-carbon polyunsaturated fatty acid with three double bonds. The presence and concentration of Meadoyl-CoA in biological systems are of significant interest as it is an indicator of essential fatty acid deficiency (EFAD). Under normal physiological conditions, the levels of Mead acid and its corresponding CoA ester are typically very low. However, in states of EFAD, the synthesis of Mead acid from oleic acid is upregulated. The accurate and sensitive quantification of Meadoyl-CoA by mass spectrometry is crucial for studying lipid metabolism, nutritional deficiencies, and the pathology of various diseases.
This document provides detailed application notes and protocols for the sample preparation and analysis of Meadoyl-CoA from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Meadoyl-CoA
Meadoyl-CoA is synthesized from Oleoyl-CoA through a series of enzymatic reactions involving fatty acid desaturases (Fads) and elongases (Elovl). There are two proposed pathways for its synthesis. Understanding this pathway is critical for interpreting the biological significance of Meadoyl-CoA levels.
Experimental Protocols
The analysis of Meadoyl-CoA by LC-MS/MS requires meticulous sample preparation to ensure the stability of the analyte and to remove interfering substances. Below are two established protocols that can be adapted for the extraction of Meadoyl-CoA from biological samples.
Protocol 1: Solid-Phase Extraction (SPE) for Tissue Samples
This protocol is suitable for the extraction of long-chain acyl-CoAs from tissue samples and offers a high degree of purity.
Materials:
-
Tissue sample (e.g., liver, brain, muscle)
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
SPE Cartridges (e.g., Oasis HLB)
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0)
Procedure:
-
Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize on ice in 1 mL of ice-cold homogenization buffer.
-
Extraction: Add 2 mL of ACN:2-propanol (1:1, v/v) to the homogenate. Vortex vigorously for 2 minutes, then sonicate for 5 minutes. Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
SPE Cleanup:
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of 2% ammonium hydroxide in methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
Protocol 2: Protein Precipitation for Cell and Tissue Samples
This method is a simpler and faster alternative to SPE, suitable for a larger number of samples.
Materials:
-
Cell pellet or tissue homogenate
-
5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation: To 100 µL of tissue homogenate or cell lysate, add the internal standard.
-
Protein Precipitation: Add 200 µL of ice-cold 5% SSA. Vortex vigorously for 30 seconds.
-
Incubation and Centrifugation: Incubate the mixture on ice for 10 minutes to facilitate complete protein precipitation. Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.
Experimental Workflow Visualization
The general workflow for the analysis of Meadoyl-CoA from biological samples is depicted below.
Data Presentation
While specific quantitative data for Meadoyl-CoA is not extensively available in the literature, the following tables provide representative data for other long-chain acyl-CoAs, which can be used as a reference for expected recovery rates and LC-MS/MS parameters.
Table 1: Representative Recovery of Long-Chain Acyl-CoAs using Different Extraction Methods.
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | SPE | 85 ± 5 | [1] |
| Oleoyl-CoA (C18:1) | SPE | 82 ± 6 | [1] |
| Arachidonoyl-CoA (C20:4) | SPE | 78 ± 7 | [1] |
| Palmitoyl-CoA (C16:0) | Protein Precipitation (SSA) | 92 ± 4 | [2] |
| Oleoyl-CoA (C18:1) | Protein Precipitation (SSA) | 90 ± 5 | [2] |
Table 2: Representative LC-MS/MS Parameters for the Analysis of Long-Chain Acyl-CoAs.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Meadoyl-CoA | To be determined empirically |
| Product Ion (m/z) for Meadoyl-CoA | To be determined empirically |
| Collision Energy | To be optimized |
Note: The exact m/z values for Meadoyl-CoA will need to be determined using a standard or by theoretical calculation followed by empirical confirmation.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the sample preparation and mass spectrometric analysis of Meadoyl-CoA. While specific data for Meadoyl-CoA remains sparse, the methodologies established for other long-chain acyl-CoAs are readily adaptable and provide a solid foundation for researchers investigating the role of this important lipid metabolite in health and disease. Careful execution of these protocols, coupled with optimized LC-MS/MS parameters, will enable the sensitive and accurate quantification of Meadoyl-CoA in various biological samples.
References
Applications of 5Z,8Z,11Z-Eicosatrienoyl-CoA in the Investigation of Essential Fatty Acid Deficiency Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The study of Essential Fatty Acid Deficiency (EFAD) provides critical insights into the fundamental roles of polyunsaturated fatty acids (PUFAs) in health and disease. 5Z,8Z,11Z-Eicosatrienoyl-CoA, the activated form of Mead acid (20:3n-9), is a pivotal molecule in understanding the pathophysiology of EFAD. Its accumulation is a hallmark of this nutritional deficiency state, making it and its downstream metabolites valuable tools for researchers. These application notes outline the primary uses of this compound in EFAD models, focusing on its role as a biomarker, a modulator of inflammatory pathways, and a substrate for key enzymes in lipid metabolism.
1. Biomarker for Essential Fatty Acid Deficiency
The most well-established application of Mead acid, and by extension its CoA derivative, is as a sensitive and specific biomarker for EFAD. In the absence of dietary essential fatty acids, linoleic acid (LA, 18:2n-6) and α-linolenic acid (ALA, 18:3n-3), the enzymatic machinery for fatty acid desaturation and elongation acts on oleic acid (18:1n-9) to produce Mead acid.[1][2] The triene:tetraene (T:T) ratio, which compares the levels of Mead acid (a triene) to arachidonic acid (AA, a tetraene), is a widely accepted biochemical indicator of EFAD. A T:T ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[1]
2. Investigation of Inflammatory and Signaling Pathways
This compound serves as a substrate for the same cyclooxygenase (COX) and lipoxygenase (LOX) enzymes that metabolize arachidonoyl-CoA, leading to the production of a unique series of eicosanoids.[3] These Mead acid-derived mediators, including prostaglandins (B1171923) of the 1-series (e.g., PGE1) and leukotrienes of the 3-series (e.g., LTC3), often exhibit different, and sometimes opposing, biological activities compared to their arachidonic acid-derived counterparts.[3] This allows researchers to use EFAD models to study the role of these alternative eicosanoids in inflammatory processes. For instance, some Mead acid-derived metabolites have been shown to possess anti-inflammatory properties.[3] Furthermore, 5-oxo-ETrE, a metabolite of Mead acid, is a potent agonist for the G-protein coupled receptor OXER1, activating downstream signaling cascades involving PLC-beta, PKCε, PI3K, and MAP kinases.[1][4][5][6][7]
3. Substrate for Enzymatic Assays
This compound can be utilized as a substrate in various in vitro enzymatic assays to characterize the activity and substrate specificity of enzymes involved in lipid metabolism. These include:
-
Acyl-CoA Synthetases (ACS): These enzymes are responsible for the activation of fatty acids to their corresponding CoA esters. Assays using 5Z,8Z,11Z-eicosatrienoic acid as a substrate can help determine the kinetic parameters of different ACS isoforms for this specific fatty acid, providing insights into the regulation of its metabolism.
-
Acyltransferases: These enzymes, such as lysophospholipid acyltransferases (LPLATs), catalyze the transfer of fatty acyl groups from CoA donors to acceptor molecules. Using this compound as a substrate allows for the investigation of the incorporation of Mead acid into complex lipids like phospholipids (B1166683) and triglycerides, which can alter membrane properties and cellular signaling.[8][9]
4. Tool in Lipidomics and Metabolic Studies
In the field of lipidomics, the analysis of the complete lipid profile of a biological system, this compound and its downstream metabolites can be monitored to understand the global impact of EFAD on lipid metabolism. While not a common commercially available internal standard, isotopically labeled this compound could be synthesized and used as an internal standard for the accurate quantification of this specific acyl-CoA in biological samples.[10][11][12]
Data Presentation
The following tables summarize quantitative data on the effects of EFAD on fatty acid composition in rat models.
Table 1: Fatty Acid Composition of Plasma Phospholipids in Rats Fed Control and EFAD Diets
| Fatty Acid | Control Diet (% of total fatty acids) | EFAD Diet (Fat-Free) (% of total fatty acids) |
| 16:0 (Palmitic Acid) | 25.1 ± 0.5 | 22.3 ± 0.4 |
| 18:0 (Stearic Acid) | 15.2 ± 0.3 | 13.5 ± 0.3 |
| 18:1n-9 (Oleic Acid) | 10.3 ± 0.3 | 25.8 ± 0.7 |
| 18:2n-6 (Linoleic Acid) | 20.5 ± 0.6 | 2.1 ± 0.2 |
| 20:3n-9 (Mead Acid) | Not Detected | 15.7 ± 0.9 |
| 20:4n-6 (Arachidonic Acid) | 12.8 ± 0.4 | 3.2 ± 0.3 |
| Triene:Tetraene Ratio | <0.02 | 4.91 |
Data adapted from multiple sources and represent typical values observed in EFAD rat models after several weeks on a fat-free diet.[13][14]
Table 2: Fatty Acid Composition of Liver Phospholipids in Rats Fed Control and EFAD Diets
| Fatty Acid | Control Diet (% of total fatty acids) | EFAD Diet (Fat-Free) (% of total fatty acids) |
| 16:0 (Palmitic Acid) | 22.4 ± 0.6 | 20.1 ± 0.5 |
| 18:0 (Stearic Acid) | 18.9 ± 0.4 | 16.2 ± 0.4 |
| 18:1n-9 (Oleic Acid) | 8.7 ± 0.2 | 22.4 ± 0.6 |
| 18:2n-6 (Linoleic Acid) | 15.3 ± 0.5 | 1.5 ± 0.1 |
| 20:3n-9 (Mead Acid) | Not Detected | 12.8 ± 0.7 |
| 20:4n-6 (Arachidonic Acid) | 18.2 ± 0.7 | 4.5 ± 0.4 |
| Triene:Tetraene Ratio | <0.02 | 2.84 |
Data adapted from multiple sources and represent typical values observed in EFAD rat models after several weeks on a fat-free diet.[13][14]
Experimental Protocols
Protocol 1: Induction of Essential Fatty Acid Deficiency in a Rat Model
This protocol describes a common method for inducing EFAD in rats by feeding a fat-free diet.[13][14][15][16]
Materials:
-
Male weanling Sprague-Dawley rats (approx. 50-60 g)
-
Fat-free diet powder (custom formulation or commercially available)
-
Control diet powder (containing at least 5% corn or soybean oil)
-
Metabolic cages
-
Standard animal housing supplies
Procedure:
-
Acclimate rats for one week on a standard chow diet.
-
Randomly assign rats to two groups: Control and EFAD.
-
House rats individually in metabolic cages to monitor food intake and for ease of sample collection.
-
Provide the Control group with the control diet ad libitum.
-
Provide the EFAD group with the fat-free diet ad libitum.
-
Ensure free access to water for both groups.
-
Maintain the respective diets for a period of 4-8 weeks to induce a robust EFAD state.
-
Monitor animal health and body weight regularly.
-
At the end of the study period, collect blood and tissues for fatty acid analysis and other assays.
Protocol 2: Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of fatty acid profiles in biological samples.
Materials:
-
Biological sample (plasma, liver tissue, etc.)
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Chloroform/methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
BF3-methanol or HCl-methanol
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column
Procedure:
-
Lipid Extraction:
-
Homogenize tissue samples in a chloroform/methanol mixture. For plasma, add the solvent mixture directly.
-
Add the internal standard.
-
Vortex thoroughly and incubate at room temperature.
-
Add 0.9% NaCl solution, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Add BF3-methanol or HCl-methanol to the dried lipid extract.
-
Heat at 100°C for 1 hour.
-
Cool to room temperature and add water and hexane.
-
Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject the FAME sample into the GC-MS.
-
Separate the FAMEs on the capillary column using an appropriate temperature program.
-
Identify individual fatty acids based on their retention times and mass spectra compared to known standards.
-
Quantify the fatty acids by comparing their peak areas to the peak area of the internal standard.
-
Protocol 3: In Vitro Acyl-CoA Synthetase Activity Assay
This protocol is a generalized fluorometric assay that can be adapted to measure the activity of acyl-CoA synthetase with 5Z,8Z,11Z-eicosatrienoic acid as a substrate.
Materials:
-
Purified or recombinant acyl-CoA synthetase
-
5Z,8Z,11Z-eicosatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Fluorometric detection kit for acyl-CoA or a coupled enzyme system that detects AMP or pyrophosphate production.
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, CoA, and the acyl-CoA synthetase enzyme in a 96-well plate.
-
Initiate the reaction by adding 5Z,8Z,11Z-eicosatrienoic acid to the wells.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the production of this compound or the consumption of substrates over time using a fluorometric plate reader.
-
Calculate the initial reaction velocity from the linear portion of the progress curve.
-
Determine the kinetic parameters (Km and Vmax) by varying the concentration of 5Z,8Z,11Z-eicosatrienoic acid.
Mandatory Visualizations
Caption: Metabolic pathways of Mead acid and Arachidonic acid.
Caption: Signaling pathway of the 5-oxo-ETrE metabolite via the OXER1 receptor.
Caption: Experimental workflow for studying EFAD models.
References
- 1. Targeting the OXE receptor as a potential novel therapy for asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid composition of brain phospholipids in aging and in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. OXER1, a G protein-coupled oxoeicosatetraenoid receptor, mediates the survival-promoting effects of arachidonate 5-lipoxygenase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Oxo-ETE and the OXE receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate preferences of a lysophosphatidylcholine acyltransferase highlight its role in phospholipid remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
- 11. researchgate.net [researchgate.net]
- 12. avantiresearch.com [avantiresearch.com]
- 13. Early development of essential fatty acid deficiency in rats: Fat-free vs. hydrogenated coconut oil diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduction of essential fatty acid deficiency in rat fed a low iron fat free diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Early development of essential fatty acid deficiency in rats: fat-free vs. hydrogenated coconut oil diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effect of essential fatty acid deficiency on basal respiration and function of liver mitochondria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tandem Mass Spectrometry Analysis of 5Z,8Z,11Z-Eicosatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5Z,8Z,11Z-eicosatrienoyl-CoA is a key intermediate in lipid metabolism. Accurate and sensitive quantification of this and other fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for this analysis due to its high sensitivity and specificity.[1] This document provides a detailed protocol and the necessary parameters for the analysis of this compound using tandem mass spectrometry, with a focus on Multiple Reaction Monitoring (MRM) for quantification.
I. Principle of Tandem Mass Spectrometry for Acyl-CoA Analysis
Tandem mass spectrometry (MS/MS) of fatty acyl-CoAs typically utilizes a characteristic fragmentation pattern. In positive ion electrospray ionization (ESI+), acyl-CoAs undergo a consistent neutral loss of the coenzyme A moiety (specifically, 3'-phosphoadenosine-5'-diphosphate), which has a mass of 507.0 Da.[2][3][4] This predictable fragmentation is ideal for developing highly specific and sensitive MRM assays. The precursor ion (Q1) is the protonated molecule [M+H]⁺, and the product ion (Q3) corresponds to the acyl portion of the molecule after the neutral loss.
II. Tandem Mass Spectrometry Parameters for this compound
The following table summarizes the key mass spectrometry parameters for the analysis of this compound. The molecular formula for 5Z,8Z,11Z-eicosatrienoic acid is C₂₀H₃₂O₂, and its monoisotopic mass is 304.24023 Da. The monoisotopic mass of Coenzyme A is 767.1965 Da. Therefore, the monoisotopic mass of this compound is 1053.4079 Da.
| Parameter | Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generally provides higher sensitivity for acyl-CoAs compared to negative ion mode.[2][5] |
| Precursor Ion (Q1) m/z | 1054.4 | [M+H]⁺ for this compound. |
| Product Ion (Q3) m/z | 547.4 | Corresponds to the precursor ion after the neutral loss of 507.0 Da.[2][3][4] |
| Dwell Time | 50-100 ms | To be optimized based on the number of co-eluting analytes. |
| Collision Energy (CE) | 45 - 55 V | This is a starting range and should be optimized for the specific instrument to maximize the signal of the product ion.[3] |
| Declustering Potential (DP) | 80 - 100 V | Instrument-dependent; should be optimized to minimize in-source fragmentation.[3] |
| Entrance Potential (EP) | ~10 V | Instrument-dependent parameter.[3] |
| Collision Cell Exit Potential (CXP) | 10 - 15 V | Instrument-dependent parameter.[2] |
Ion Source Parameters (Typical Starting Values):
| Parameter | Value |
| IonSpray Voltage | 4500 - 5500 V[3] |
| Temperature | 450 - 550 °C[3] |
| Nebulizer Gas (Gas 1) | 50 - 60 psi[3] |
| Heater Gas (Gas 2) | 50 - 60 psi[3] |
| Curtain Gas | 25 - 35 psi[3] |
| Collision Gas | Nitrogen |
III. Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing.
A. Sample Preparation (from cell culture or tissue)
-
Homogenization: Homogenize cell pellets or tissues in a suitable ice-cold buffer (e.g., PBS) and perform protein precipitation with an organic solvent like acetonitrile (B52724) or methanol.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA or an acyl-CoA with an odd-chain fatty acid) to the homogenate to correct for extraction variability and matrix effects.
-
Extraction:
-
Add 2 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of cell/tissue homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for reverse-phase chromatography, such as 50:50 (v/v) acetonitrile/water with a low concentration of an ion-pairing agent like dimethylbutylamine (DMBA) or an acid like formic acid to improve peak shape.
B. Liquid Chromatography
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM DMBA.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 5 mM DMBA.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is as follows:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
| 25.0 | 5 |
C. MS/MS Analysis
-
Set up the mass spectrometer with the parameters outlined in Section II.
-
Create an acquisition method in the instrument software that includes the MRM transition for this compound (1054.4 -> 547.4) and any other acyl-CoAs of interest, as well as the internal standard.
-
Inject the reconstituted sample onto the LC-MS/MS system.
D. Data Analysis
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard using the instrument's software.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the amount of this compound in the sample by comparing the area ratio to a standard curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
IV. Visualizations
Experimental Workflow Diagram:
Caption: Workflow for the quantification of this compound.
Fragmentation Pathway Diagram:
Caption: Fragmentation of this compound in positive ESI mode.
References
- 1. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Note: Derivatization of 5Z,8Z,11Z-Eicosatrienoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The direct analysis of long-chain fatty acyl-coenzyme A (acyl-CoA) molecules, such as 5Z,8Z,11Z-eicosatrienoyl-CoA, by Gas Chromatography-Mass Spectrometry (GC-MS) is precluded by their high molecular weight, low volatility, and high polarity. A robust analytical strategy involves a two-step process: first, the hydrolysis of the thioester bond to release the free fatty acid (FFA), 5Z,8Z,11Z-eicosatrienoic acid (commonly known as Mead acid), followed by chemical derivatization of the FFA to a volatile and thermally stable ester. This application note provides detailed protocols for the derivatization of the liberated Mead acid into fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters, rendering them amenable to GC-MS analysis. These methods are critical for quantitatively studying the metabolic pathways involving this important n-9 polyunsaturated fatty acid.
Introduction
5Z,8Z,11Z-eicosatrienoic acid (Mead acid) is a polyunsaturated fatty acid that becomes prominent during essential fatty acid deficiency. In biological systems, it is activated to its coenzyme A thioester, this compound, to participate in various metabolic pathways. The quantification of this acyl-CoA is crucial for understanding lipid metabolism and related disease states.
GC-MS is a powerful technique for the separation and quantification of fatty acids due to its high resolution and sensitivity.[1] However, the polar carboxyl group of free fatty acids leads to poor chromatographic performance, including peak tailing and low sensitivity.[2][3] Derivatization is a mandatory step to neutralize this polar group, thereby increasing the analyte's volatility and thermal stability.[4][5] This note details three common and effective derivatization protocols following the initial hydrolysis of the acyl-CoA.
Overall Experimental Workflow
The analytical process begins with the sample containing this compound. The first critical step is the cleavage of the thioester bond to yield the free Mead acid. This is typically achieved through saponification (base-catalyzed hydrolysis). The resulting free fatty acid is then extracted and subjected to derivatization to create a volatile analyte for GC-MS injection.
Figure 1: General workflow for the GC-MS analysis of this compound.
Experimental Protocols
Note: Prior to derivatization, the this compound in the sample must be hydrolyzed to free Mead acid. A common method is saponification using methanolic NaOH or KOH, followed by acidification and extraction of the free fatty acid into an organic solvent like hexane (B92381).[4] Ensure the final extract is completely dry before proceeding, as water interferes with most derivatization reactions.[4][6] The addition of an antioxidant like butylated hydroxytoluene (BHT) is recommended to prevent the degradation of polyunsaturated fatty acids.[2]
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF₃)-Methanol
This is a widely used and effective method for creating fatty acid methyl esters (FAMEs).[4][7]
Materials:
-
Dried lipid extract containing Mead acid.
-
12-14% Boron Trifluoride in Methanol (BF₃-Methanol).
-
Hexane or Heptane (GC grade).
-
Saturated Sodium Chloride solution.
-
Anhydrous Sodium Sulfate (B86663).
-
Screw-capped glass tubes with PTFE liners.
Methodology:
-
Place the dried lipid extract (typically 1-25 mg) into a screw-capped glass tube.[4]
-
Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[4]
-
Cap the tube tightly and heat at 60-80°C for 45-60 minutes in a water bath or heating block.[4][7]
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to ensure a clean separation of the layers.[4]
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Figure 2: Reaction scheme for FAME synthesis.
Protocol 2: Silylation using BSTFA + TMCS
Silylation converts the carboxylic acid to a trimethylsilyl (TMS) ester. This method is fast, efficient, and also derivatizes other active hydrogens (e.g., hydroxyl groups), which may be an advantage or disadvantage depending on the sample matrix.[3]
Materials:
-
Dried lipid extract containing Mead acid.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade).
-
Autosampler vials with PTFE-lined caps.
Methodology:
-
Place the thoroughly dried lipid extract into an autosampler vial.[4] Moisture must be rigorously excluded.[4]
-
Add 100 µL of anhydrous pyridine to dissolve the sample.[2]
-
Add 100 µL of BSTFA + 1% TMCS reagent. A molar excess of the reagent is required.[2][4]
-
Cap the vial tightly, vortex for 30 seconds, and heat at 60-80°C for 30-60 minutes.[2]
-
Cool the vial to room temperature.
-
The sample can be injected directly into the GC-MS or diluted with a suitable solvent like hexane if necessary.[2]
Figure 3: Reaction scheme for TMS-Ester synthesis.
Protocol 3: High-Sensitivity Derivatization using Pentafluorobenzyl Bromide (PFB-Br)
This method forms pentafluorobenzyl (PFB) esters, which are excellent for high-sensitivity analysis using negative chemical ionization (NCI) GC-MS.
Materials:
-
Dried lipid extract containing Mead acid.
-
Pentafluorobenzyl Bromide (PFB-Br) solution (e.g., 5% in acetone (B3395972) or acetonitrile).
-
N,N-Diisopropylethylamine (DIPEA) or a suitable alternative base.
-
Acetonitrile (anhydrous, GC grade).
-
Hexane (GC grade).
Methodology:
-
Dissolve the dried sample in 200 µL of acetonitrile in a screw-cap tube.[2]
-
Add 20 µL of DIPEA base.[2]
-
Add 50 µL of the PFB-Br solution.[2]
-
Cap the tube tightly and heat at 60-80°C for 30-60 minutes.[2]
-
Cool the tube to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 1 mL of hexane.
-
Wash the hexane solution with 1 mL of deionized water by vortexing, then centrifuge to separate the layers.[2]
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis, preferably using NCI mode for maximal sensitivity.[2]
Data Presentation: Comparison of Derivatization Methods
| Feature | Acid-Catalyzed (BF₃-Methanol) | Silylation (BSTFA + TMCS) | High-Sensitivity (PFB-Br) |
| Derivative Formed | Fatty Acid Methyl Ester (FAME) | Trimethylsilyl (TMS) Ester | Pentafluorobenzyl (PFB) Ester |
| Typical Reaction Time | 45-60 minutes[4][7] | 30-60 minutes[2] | 30-60 minutes[2] |
| Typical Temperature | 60-80 °C[2][7] | 60-80 °C[2] | 60-80 °C[2] |
| MS Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Advantages | Robust, widely used, stable derivatives, good for complex lipid mixtures (transesterification).[4][8] | Fast, efficient, derivatizes other functional groups simultaneously.[3][4] | Extremely high sensitivity (picogram to femtogram levels).[9] |
| Disadvantages | Harsher conditions may degrade some PUFAs, reagent is corrosive.[2] | Reagents are highly sensitive to moisture, derivatives can be less stable over time.[4][6] | More complex workup, requires NCI capability on MS.[2] |
Recommended GC-MS Parameters
The following table provides typical starting parameters for the analysis of Mead acid derivatives. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting for FAME/TMS Derivatives |
| GC Column | Fused silica (B1680970) capillary column with a polar stationary phase (e.g., BPX70, SP-2560) or a standard 5% phenyl-methylpolysiloxane (e.g., DB-5ms). Length: 30 m, ID: 0.25 mm, Film: 0.25 µm. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[10] |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume).[10] |
| Oven Program | Initial: 150°C for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C (for EI).[10] |
| Ionization Energy | 70 eV (for EI) |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification. |
Conclusion
The successful analysis of this compound by GC-MS is dependent on a crucial two-stage process of hydrolysis followed by chemical derivatization. The choice of derivatization—esterification to FAMEs, silylation to TMS-esters, or conversion to PFB-esters—should be guided by the required sensitivity, sample matrix, and available instrumentation. The protocols and comparative data provided in this note offer a comprehensive guide for researchers to accurately quantify this key metabolite, facilitating deeper insights in the fields of lipidomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jfda-online.com [jfda-online.com]
- 8. aocs.org [aocs.org]
- 9. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Isotope-Labeled 5Z,8Z,11Z-Eicosatrienoyl-CoA Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
5Z,8Z,11Z-Eicosatrienoyl-CoA, also known as Meadoyl-CoA, is the coenzyme A thioester of Mead acid (5Z,8Z,11Z-eicosatrienoic acid). Mead acid is a C20:3 omega-9 polyunsaturated fatty acid that is synthesized in mammals from oleic acid, particularly during states of essential fatty acid deficiency (EFAD).[1][2][3] Its levels are often measured as a biomarker for EFAD.[2] Furthermore, Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce various eicosanoid-like signaling molecules that may play a role in inflammation and other physiological and pathological processes.[2][4][5]
Accurate quantification of this compound in biological matrices is crucial for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for this purpose, offering high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is essential to correct for variability in sample extraction, processing, and instrument response, thereby ensuring accurate and precise quantification.[6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound as an internal standard for quantitative analysis in biological samples.
Application Highlight: A Biomarker for Essential Fatty Acid Deficiency and Inflammatory Pathway Research
The quantification of this compound is particularly relevant in nutritional research and drug development targeting inflammatory diseases. As a key indicator of essential fatty acid deficiency, its accurate measurement can aid in diagnosing nutritional insufficiencies and monitoring the efficacy of dietary interventions.[2] In the context of drug development, understanding the metabolism of Mead acid and the biological activities of its derivatives is of growing interest.[5] For instance, the anti-inflammatory properties of Mead acid and its metabolites are being explored, suggesting its potential as a therapeutic agent or a target for intervention in inflammatory conditions.[5]
Signaling Pathway
The metabolic pathway of this compound is initiated from its precursor, Mead acid. This fatty acid can be esterified to Coenzyme A and is also a substrate for enzymes that produce signaling molecules. The following diagram illustrates the biosynthesis of Mead acid and its subsequent conversion into various bioactive lipids.
Caption: Biosynthesis of Mead acid from oleic acid and its subsequent metabolism.
Experimental Protocols
Sample Preparation and Extraction
The following protocol is a general guideline for the extraction of acyl-CoAs from biological matrices such as cell cultures or tissue homogenates.
Caption: Workflow for the extraction of this compound.
Detailed Steps:
-
Internal Standard Spiking: To the biological sample (e.g., 1 million cells or 100 mg tissue), add a known amount of deuterated this compound internal standard (e.g., 50 pmol).
-
Homogenization: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile:isopropanol:water 3:5:2 v/v/v) and homogenize thoroughly.
-
Protein Precipitation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial LC-MS/MS mobile phase.
LC-MS/MS Analysis
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions (Representative):
| Parameter | Value |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Conditions (Representative):
The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of acyl-CoAs, where the precursor ion is the [M+H]+ and the product ion results from the neutral loss of the phosphopantetheine moiety.[8][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1056.6 | 549.6 | 35 |
| d4-5Z,8Z,11Z-Eicosatrienoyl-CoA (Internal Standard) | 1060.6 | 553.6 | 35 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table presents representative quantitative data for the analysis of this compound using a deuterated internal standard. This data is illustrative and should be validated for each specific application and matrix.
| Parameter | Result |
| Linear Range | 0.1 - 100 pmol/injection |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 pmol/injection |
| Limit of Quantification (LOQ) | 0.1 pmol/injection |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Data Analysis and Interpretation
The concentration of this compound in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a standard curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects, which can cause ion suppression or enhancement and lead to inaccurate quantification.[11] The co-elution of the analyte and the internal standard ensures that they experience similar matrix effects, which are then normalized by the ratio-based calculation.
Conclusion
The methods described in these application notes provide a robust framework for the accurate and precise quantification of this compound in biological samples. The use of a stable isotope-labeled internal standard is paramount for reliable results, particularly in complex matrices. These protocols are valuable for researchers and professionals in the fields of nutrition, inflammation research, and drug development who are interested in the role of this important lipid metabolite.
References
- 1. Mead acid - Wikipedia [en.wikipedia.org]
- 2. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Anti-Inflammatory Activities of 5,8,11-cis-Eicosatrienoic Acid [scirp.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma [mdpi.com]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Acyl-CoA Synthetase Activity with 5,8,11-Eicosatrienoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA synthetases (ACS) are a family of enzymes crucial for lipid metabolism, catalyzing the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This activation is a pivotal step, directing fatty acids towards various metabolic fates, including β-oxidation for energy production, incorporation into complex lipids for membrane synthesis and energy storage, and participation in cellular signaling pathways. 5,8,11-Eicosatrienoic acid, also known as Mead's acid, is a polyunsaturated fatty acid that becomes particularly relevant under conditions of essential fatty acid deficiency. Understanding its activation by ACS isoforms is critical for elucidating its physiological and pathophysiological roles.
These application notes provide a comprehensive guide to measuring the activity of acyl-CoA synthetases with 5,8,11-eicosatrienoic acid as a substrate. Detailed protocols for various assay methodologies are presented, along with data interpretation guidelines and the visualization of relevant metabolic and signaling pathways.
Data Presentation
The following tables summarize the known substrate preferences of long-chain acyl-CoA synthetase (ACSL) isoforms and the metabolic products of 5,8,11-eicosatrienoic acid. While specific kinetic constants (Km and Vmax) for 5,8,11-eicosatrienoic acid are not widely reported in the literature, the provided data on related fatty acids can inform isoform selection for activity assays. Researchers are encouraged to determine these kinetic parameters empirically using the protocols outlined in this document.
Table 1: Substrate Preferences of Human Long-Chain Acyl-CoA Synthetase Isoforms
| Isoform | Preferred Substrates | Notes |
| ACSL1 | Palmitate (16:0), Oleate (18:1), Linoleate (18:2) | Generally prefers saturated and monounsaturated fatty acids. |
| ACSL3 | Broad specificity | Activates a wide range of fatty acids. |
| ACSL4 | Arachidonic acid (20:4), Eicosapentaenoic acid (20:5) | Shows a marked preference for polyunsaturated fatty acids, particularly arachidonic acid.[1][2] |
| ACSL5 | Oleate (18:1), Linoleate (18:2) | Prefers monounsaturated and polyunsaturated C16-C18 fatty acids. |
| ACSL6 | Docosahexaenoic acid (DHA, 22:6) | Variants show preference for different polyunsaturated fatty acids; eicosapolyenoic acids are generally poor substrates for some variants.[3] |
Table 2: Metabolism of 5,8,11-Eicosatrienoic Acid by 5-Lipoxygenase
| Substrate (30 µM) | Product | Yield (nmol) |
| 5,8,11-Eicosatrienoic Acid | Leukotriene A3 (LTA3) | 6.2 ± 1.1 |
| 5,8,11-Eicosatrienoic Acid | Leukotriene B3 (LTB3) | 0.15 ± 0.04 |
| Arachidonic Acid | Leukotriene A4 (LTA4) | 15.5 ± 1.9 |
| Arachidonic Acid | Leukotriene B4 (LTB4) | 4.2 ± 0.4 |
| Data from experiments using 10,000 x g supernatant from rat basophilic leukemia cell homogenates.[4] |
Experimental Protocols
The following are detailed protocols for measuring acyl-CoA synthetase activity using 5,8,11-eicosatrienoic acid. These methods can be adapted for use with purified enzymes, cell lysates, or tissue homogenates.
Protocol 1: Radiometric Assay for Acyl-CoA Synthetase Activity
This is a classic and highly sensitive method for measuring ACS activity. It relies on the use of a radiolabeled fatty acid substrate and subsequent separation of the radiolabeled acyl-CoA product from the unreacted fatty acid.
Materials:
-
[1-14C]-5,8,11-Eicosatrienoic acid
-
Acyl-CoA Synthetase source (purified enzyme, cell lysate, or tissue homogenate)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 10 mM ATP, 0.5 mM Coenzyme A
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Termination Solution: Isopropanol:Heptane (B126788):1 M H2SO4 (40:10:1, v/v/v)
-
Heptane
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [1-14C]-5,8,11-eicosatrienoic acid complexed with BSA. The molar ratio of fatty acid to BSA should be between 2:1 and 4:1.
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
50 µL of Assay Buffer
-
10 µL of enzyme preparation (adjust volume and protein concentration as needed)
-
Add deionized water to a final volume of 90 µL.
-
-
Initiate Reaction: Add 10 µL of the [1-14C]-5,8,11-eicosatrienoic acid-BSA complex to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of the assay.
-
Termination: Stop the reaction by adding 1.25 mL of the Termination Solution.
-
Phase Separation: Add 1 mL of heptane and 0.75 mL of water. Vortex vigorously for 30 seconds and centrifuge at 2000 x g for 5 minutes to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the [1-14C]-5,8,11-eicosatrienoyl-CoA.
-
Washing: Carefully remove the upper organic phase. Wash the lower aqueous phase twice more with 2 mL of heptane to remove any remaining unreacted fatty acid.
-
Quantification: Transfer a known volume of the final aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity
This method offers a non-radioactive alternative and is suitable for high-throughput screening. The assay relies on the detection of a fluorescent product generated from the acyl-CoA produced.
Materials:
-
5,8,11-Eicosatrienoic acid
-
Acyl-CoA Synthetase source
-
Commercial fluorometric acyl-CoA synthetase assay kit (e.g., from Abcam or other suppliers) or individual components:
-
Assay Buffer (typically provided in kits)
-
Coenzyme A
-
ATP
-
Enzyme mix (for converting acyl-CoA to a detectable signal)
-
Developer
-
Probe (e.g., OxiRed™)
-
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the manufacturer's instructions if using a commercial kit.
-
Sample Preparation: Prepare cell lysates or tissue homogenates in the provided assay buffer. Centrifuge to pellet insoluble material and use the supernatant for the assay.
-
Standard Curve: Prepare a standard curve using the provided standard (often H2O2 in coupled assays) to allow for quantification of the product.
-
Reaction Setup: To each well of the 96-well plate, add:
-
Sample (e.g., 2-50 µL of lysate)
-
Adjust the volume to 50 µL with Assay Buffer.
-
Prepare a background control for each sample by adding the same amount of sample to a separate well.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing Assay Buffer, Enzyme Mix, Developer, and Probe. For the background control wells, prepare a Background Mix that omits the substrate or a key enzyme.
-
Initiate Reaction: Add 50 µL of the Reaction Mix to the sample wells and 50 µL of the Background Mix to the background control wells.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) at 37°C for 30-60 minutes.
-
Calculation: Subtract the background fluorescence from the sample fluorescence. Calculate the ACS activity based on the rate of fluorescence increase and the standard curve.
Protocol 3: LC-MS/MS-Based Assay for Acyl-CoA Synthetase Activity
This highly specific and sensitive method allows for the direct quantification of the 5,8,11-eicosatrienoyl-CoA product.
Materials:
-
5,8,11-Eicosatrienoic acid
-
Acyl-CoA Synthetase source
-
Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 5 mM ATP, 0.5 mM Coenzyme A, 1 mM DTT
-
Internal Standard (e.g., [13C]-labeled or odd-chain acyl-CoA)
-
Quenching Solution: Cold acetonitrile (B52724) or methanol (B129727)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine on ice:
-
50 µL of Reaction Buffer
-
10 µL of enzyme preparation
-
Deionized water to a final volume of 90 µL.
-
-
Initiate Reaction: Add 10 µL of 5,8,11-eicosatrienoic acid solution to start the reaction.
-
Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Quenching and Extraction: Stop the reaction by adding 4 volumes of cold Quenching Solution containing the internal standard. Vortex and centrifuge at high speed to precipitate proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Detect and quantify 5,8,11-eicosatrienoyl-CoA and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The precursor-to-product ion transitions will need to be optimized for the specific instrument.
-
-
Quantification: Generate a standard curve using authentic 5,8,11-eicosatrienoyl-CoA and the internal standard to quantify the amount of product formed in the enzymatic reaction.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of 5,8,11-Eicosatrienoic Acid
The activation of 5,8,11-eicosatrienoic acid to its CoA derivative is the first step for its entry into several metabolic pathways. One of the most well-documented is its conversion by 5-lipoxygenase to form leukotrienes.
Caption: Metabolic fate of 5,8,11-eicosatrienoic acid.
Plausible Signaling Role of 5,8,11-Eicosatrienoyl-CoA
While direct signaling roles for 5,8,11-eicosatrienoyl-CoA are not extensively documented, it can be hypothesized to participate in pathways similar to other long-chain acyl-CoAs, such as influencing gene transcription via nuclear receptors or being incorporated into signaling lipids.
Caption: Hypothesized signaling roles of 5,8,11-eicosatrienoyl-CoA.
Experimental Workflow for Measuring ACS Activity
A generalized workflow for measuring acyl-CoA synthetase activity is depicted below. This can be adapted for any of the specific protocols described.
Caption: General workflow for an acyl-CoA synthetase activity assay.
References
- 1. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Meadoyl-CoA in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meadoyl-CoA is the coenzyme A (CoA) thioester of Mead acid, a 20-carbon omega-9 polyunsaturated fatty acid (20:3n-9). Its chemical name is (5Z,8Z,11Z)-eicosatrienoyl-CoA. While present in low concentrations in most tissues under normal physiological conditions, Meadoyl-CoA levels become significantly elevated during states of essential fatty acid deficiency (EFAD). This makes it a crucial biomarker for assessing nutritional status and investigating diseases associated with lipid dysregulation. These application notes provide a comprehensive overview of the role of Meadoyl-CoA in lipidomics research, including its biosynthesis, metabolism, and analytical methodologies.
Applications of Meadoyl-CoA in Lipidomics Research
The study of Meadoyl-CoA offers valuable insights into several areas of biomedical research:
-
Biomarker for Essential Fatty Acid Deficiency (EFAD): The most well-established application of Meadoyl-CoA is as a biomarker for EFAD. In the absence of dietary essential fatty acids, linoleic acid (omega-6) and alpha-linolenic acid (omega-3), the body compensates by synthesizing Mead acid from oleic acid. The ratio of Mead acid to arachidonic acid (a tetraene), often referred to as the triene:tetraene ratio, is a sensitive indicator of EFAD. A triene:tetraene ratio greater than 0.2 is generally considered indicative of biochemical EFAD.[1][2]
-
Inflammation and Eicosanoid Metabolism: Mead acid, the precursor to Meadoyl-CoA, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as prostaglandins (B1171923) and leukotrienes (e.g., LTC3 and LTD3).[3][4] These lipid mediators are involved in inflammatory processes. Investigating the profile of Mead acid-derived eicosanoids can provide insights into the inflammatory state in the context of EFAD and other pathologies.
-
Cartilage and Joint Health: Normal cartilage tissue has been found to contain unusually high levels of Mead acid compared to other tissues.[3][5] This suggests a unique role for Meadoyl-CoA and its derivatives in cartilage biology and may have implications for understanding and treating conditions like osteoarthritis.
-
Cancer Research: Some studies have suggested a role for Mead acid in cancer, with its effects on cell proliferation being an area of investigation.[6]
-
Drug Development: As a key node in fatty acid metabolism, the enzymes involved in the synthesis and metabolism of Meadoyl-CoA could be potential targets for therapeutic intervention in diseases characterized by altered lipid signaling and inflammation.
Data Presentation
The following tables summarize the available quantitative data on Mead acid levels in various biological samples. It is important to note that most studies report the levels of the free fatty acid, Mead acid, rather than its CoA ester, Meadoyl-CoA. However, the concentration of the acyl-CoA is directly related to the availability of the free fatty acid.
Table 1: Mead Acid Levels in Human Plasma/Serum
| Condition | Analyte | Concentration/Ratio | Reference |
| Healthy Adults (18-33 years) | Mead Acid (% of total fatty acids in serum phospholipids) | 0.24% | [6] |
| Healthy Neonates (venous umbilical plasma) | Mead Acid (% of total fatty acids in plasma phospholipids) | 0.44% | [6] |
| Essential Fatty Acid Deficiency (EFAD) | Triene:Tetraene Ratio (Mead Acid:Arachidonic Acid) | > 0.2 (biochemical deficiency) | [1][7] |
| Food Allergic Children with suspected EFAD | Mead Acid (% of total serum fatty acids) | > 0.21% considered elevated | [8] |
Table 2: Mead Acid Levels in Various Tissues (% of total fatty acids)
| Tissue | Species | Condition | Mead Acid Level | Reference |
| Cartilage (growth plate) | Bovine | Normal | 4.67% | [6] |
| Cartilage | Various (chicken, calf, pig, rabbit, human) | Normal | High levels observed | [3] |
| Liver | Human | Healthy Adult | 0.2% | [6] |
| Liver | Rat | PPARα agonist treatment (in triacylglycerol fraction) | > 6% | [6] |
| Muscle | Human | Not specified | 1.42% | [6] |
| Spleen | Human | Not specified | 0.2% | [6] |
| Cortical Bone | Human | Not specified | 0.36% | [6] |
| Blood Vessels | Human | Healthy Adult | 0.1% | [6] |
Experimental Protocols
The quantification of Meadoyl-CoA in biological samples is challenging due to its low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for sensitive and specific detection.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues or Cells
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs.[9][10]
Materials:
-
Homogenization Buffer: 100 mM potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9
-
Extraction Solvent: Acetonitrile:2-propanol:Methanol (3:1:1, v/v/v)
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not present in the sample.
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Centrifuge capable of 16,000 x g at 4°C
-
Homogenizer
-
Sonicator
-
Nitrogen evaporator
Procedure:
-
Sample Collection: For cultured cells, aspirate the media, wash twice with ice-cold PBS, and flash-freeze the cell pellet. For tissues, excise the tissue and immediately flash-freeze in liquid nitrogen. Store all samples at -80°C until extraction.
-
Homogenization: Place approximately 40 mg of frozen tissue or the cell pellet in 0.5 mL of ice-cold homogenization buffer. Add 0.5 mL of the extraction solvent containing the internal standard (e.g., 20 ng of C17:0-CoA).
-
Homogenize the sample on ice using a mechanical homogenizer.
-
Extraction: Vortex the homogenate for 2 minutes, then sonicate for 3 minutes on ice.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with another 0.5 mL of the extraction solvent.
-
Centrifuge again and combine the two supernatants.
-
Drying and Reconstitution: Dry the combined supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
The supernatant is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Meadoyl-CoA
This is a general protocol that should be optimized for the specific instrumentation used.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., Acquity UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium hydroxide (B78521) in water
-
Mobile Phase B: 15 mM Ammonium hydroxide in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
Start at 20% B
-
Increase to 45% B over 2.8 min
-
Decrease to 25% B over 0.2 min
-
Increase to 65% B over 1 min
-
Decrease to 20% B over 0.5 min
-
Hold at 20% B for re-equilibration
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]+) for Meadoyl-CoA: The exact mass of Meadoyl-CoA needs to be calculated based on its chemical formula (C41H68N7O17P3S).
-
Product Ion: A characteristic fragment ion for long-chain acyl-CoAs is often used for quantification. This is typically the fragment corresponding to the acyl-pantetheine moiety.
-
MRM Transitions:
-
Meadoyl-CoA: Precursor m/z -> Product m/z (to be determined empirically by infusing a standard if available, or based on fragmentation patterns of similar long-chain acyl-CoAs).
-
Internal Standard (e.g., C17:0-CoA): Precursor m/z -> Product m/z
-
Quantification:
-
A standard curve should be generated using a synthetic Meadoyl-CoA standard if available.
-
Alternatively, relative quantification can be performed by normalizing the peak area of Meadoyl-CoA to the peak area of the internal standard.
Mandatory Visualizations
Caption: Biosynthetic pathway of Meadoyl-CoA from oleic acid.
References
- 1. Redefining essential fatty acids in the era of novel intravenous lipid emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Unique fatty acid composition of normal cartilage: discovery of high levels of n-9 eicosatrienoic acid and low levels of n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mead acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of fatty acid profiles in infants with intestinal failure-associated liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving recovery of 5Z,8Z,11Z-eicosatrienoyl-CoA from tissue samples
Welcome to the technical support center for the improved recovery of 5Z,8Z,11Z-eicosatrienoyl-CoA from tissue samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its recovery from tissue samples important?
A1: this compound is the activated form of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid. Its accurate quantification is crucial as it is a precursor to potent anti-inflammatory signaling molecules, including prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE).[1][2][3][4][5] These molecules play a role in modulating immune responses and cellular proliferation, making them significant targets in drug development for inflammatory diseases and cancer.[3][4][5][6]
Q2: What are the main challenges in recovering this compound from tissues?
A2: The primary challenges include the inherent instability of long-chain acyl-CoAs, which are susceptible to both enzymatic and chemical degradation.[2] Low endogenous concentrations in tissues and the presence of interfering substances can also complicate extraction and quantification. Incomplete cell lysis, inefficient extraction, and losses during solid-phase extraction (SPE) are common procedural hurdles.
Q3: What is the best way to store tissue samples to ensure the stability of this compound?
A3: For optimal stability, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[2] It is critical to avoid repeated freeze-thaw cycles as this can significantly degrade the analyte.[2]
Q4: Which analytical techniques are most suitable for quantifying this compound?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[7][8][9][10] This method allows for the accurate measurement of low-abundance species in complex biological matrices.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Tissue Homogenization | Ensure thorough homogenization. For soft tissues like the brain, an auto homogenizer is effective, while hard tissues may require a ground glass homogenizer.[1] Using bead-based homogenization can also improve lipid recovery.[11][12] Optimize the buffer-to-tissue ratio to ensure complete lysis. |
| Analyte Degradation | Work quickly and keep samples on ice at all times.[2] Use pre-chilled buffers and solvents. The use of an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) can help to minimize enzymatic degradation.[2][5] |
| Inefficient Extraction | A common and effective method involves homogenization followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2][3] Ensure the correct ratio of solvent to tissue is used; a 20-fold excess of solvent is often recommended.[2] |
| Suboptimal Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to prevent premature elution of the analyte or retention of interfering substances. Weak anion exchange columns are often used for acyl-CoA purification.[2] |
Issue 2: High Variability in Quantification Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from collection to storage and extraction. Avoid variations in timing and temperature between samples. |
| Pipetting Errors | Calibrate pipettes regularly. When working with small volumes of organic solvents, use reverse pipetting to improve accuracy. |
| Matrix Effects in Mass Spectrometry | Use a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) to normalize for variations in extraction efficiency and ionization suppression/enhancement. If not available, the standard addition method can be employed. |
| Instrument Contamination | Implement a rigorous cleaning protocol for the HPLC system and mass spectrometer to prevent carryover between samples. |
Experimental Protocols
Protocol: Extraction and Purification of this compound from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA analysis.[2][5]
Materials:
-
Frozen tissue sample (approx. 100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[3]
-
SPE Elution Solution: Methanol (B129727)/250 mM Ammonium Formate (4:1, v/v)[3]
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile and vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column by passing 2 mL of the Wash Solution through it.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2 mL of the Wash Solution to remove impurities.
-
Elute the acyl-CoAs with 1.5 mL of the Elution Solution.
-
-
Sample Concentration:
-
Dry the eluted sample under a stream of nitrogen at room temperature.[2]
-
Reconstitute the dried sample in a suitable solvent for your downstream analysis (e.g., a mixture of water and methanol for LC-MS).
-
Data Presentation
Table 1: Reported Recovery Rates of Long-Chain Acyl-CoAs Using Various Methodologies
| Acyl-CoA | Chain Length | Extraction Method | Purification | Average Recovery (%) | Reference |
| Oleoyl-CoA | C18:1 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 85-90 | |
| Palmitoyl-CoA | C16:0 | Acetonitrile/Isopropanol | Oligonucleotide Column | 70-80 | [5] |
| Arachidonyl-CoA | C20:4 | Acetonitrile/Isopropanol | 2-(2-pyridyl)ethyl SPE | 83-88 | |
| Malonyl-CoA | C3 | Trichloroacetic Acid | Reversed-Phase SPE | 28.8-48.5 |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Biosynthesis and metabolism of this compound.
Caption: Troubleshooting logic for low recovery of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. An Integrated Model of Eicosanoid Metabolism and Signaling Based on Lipidomics Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The significance of cis, cis, cis 5,8,11 eicosatrienoic acid in essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conversion of dihomo-gamma-linolenic acid to mono- and dihydroxy acids by potato lipoxygenase: evidence for the formation of 8,9-leukotriene A3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion of dihomo-gamma-linolenic acid to an isomer of leukotriene C3, oxygenated at C-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fatty Acyl-CoA Quantification by LC-MS/MS
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals performing fatty acyl-CoA quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the analysis of fatty acyl-CoAs, from sample collection to data interpretation.
Sample Preparation Issues
Q1: Why am I seeing low or no recovery of my fatty acyl-CoA analytes?
A1: Low recovery is a frequent problem, often stemming from the inherent instability of fatty acyl-CoAs and losses during extraction.
-
Potential Causes:
-
Analyte Instability: Acyl-CoAs are unstable in aqueous solutions and susceptible to enzymatic and chemical hydrolysis.[1][2][3] Delays in sample processing or improper storage can lead to significant degradation.
-
Inefficient Extraction: The extraction efficiency can differ between acyl-CoA species based on chain length and saturation.[4] Using a non-optimized extraction protocol can result in poor recovery. Many methods use protein precipitation followed by liquid-liquid or solid-phase extraction (SPE).[1][5]
-
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces. Using glass vials for sample collection and processing can help minimize this loss.[6]
-
-
Solutions:
-
Minimize Degradation: Process samples immediately on wet ice.[7] If immediate processing is not possible, flash-freeze samples in liquid nitrogen and store them at -80°C.
-
Optimize Extraction: Use a validated extraction method. A common approach involves protein precipitation with an acid like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), or organic solvents like methanol (B129727).[1][5] For long-chain species, a liquid-liquid extraction with an organic solvent is often preferred.[8]
-
Use Appropriate Labware: Whenever possible, use glass autosampler vials to reduce signal loss due to adsorption.[6]
-
Incorporate Internal Standards: Use an appropriate internal standard (ISTD), such as an odd-chain (e.g., C15:0 or C17:0 CoA) or stable isotope-labeled acyl-CoA, added at the very beginning of the extraction process to account for analyte loss.[1][8]
-
Q2: My results are inconsistent between replicate samples. What could be the cause?
A2: High variability is often linked to inconsistencies in sample handling and preparation.
-
Potential Causes:
-
Inhomogeneous Samples: Tissue samples may not be perfectly uniform.
-
Pipetting Errors: Inaccurate pipetting of samples, internal standards, or solvents can introduce significant variability.
-
Incomplete Reactions: If a derivatization step is used, incomplete or variable reaction efficiency will lead to inconsistent results.
-
Sample Evaporation: Leaving samples uncapped for extended periods, especially in a vacuum concentrator, can lead to solvent evaporation and concentration changes.[1]
-
-
Solutions:
-
Homogenize Thoroughly: Ensure tissue samples are thoroughly homogenized before taking an aliquot for extraction.
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes.
-
Monitor Evaporation: Carefully control the evaporation step to avoid drying samples completely, which can make reconstitution difficult.
-
Ensure Consistent Timing: Perform sample preparation steps, especially incubations, for a consistent duration for all samples.
-
Chromatography Issues
Q3: Why are my chromatographic peaks broad or tailing?
A3: Poor peak shape compromises resolution and integration accuracy. It is often caused by secondary interactions on the column, column contamination, or extra-column volume.[9][10]
-
Potential Causes:
-
Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with residual silanol (B1196071) groups on silica-based C18 columns, leading to peak tailing.[9]
-
Column Contamination: Buildup of biological materials from repeated injections of tissue or cell extracts can distort peak shape.[8]
-
Inappropriate Mobile Phase: A mobile phase with an unsuitable pH or buffer concentration can worsen peak shape.[10][11] For acyl-CoAs, slightly alkaline conditions (pH ~10.5) are sometimes used to improve separation.[12]
-
Extra-Column Effects: Excessive tubing length or volume between the injector, column, and detector can cause peak broadening.[11][13]
-
-
Solutions:
-
Optimize Mobile Phase: Adjust the mobile phase pH. Using ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can improve peak shape for acyl-CoAs.[8] Ion-pairing reagents can also be used but may require extensive column flushing.[5]
-
Use a Guard Column: A guard column can protect the analytical column from contaminants, extending its life and preserving peak shape.[11]
-
Clean the Column: Flush the column according to the manufacturer's instructions to remove contaminants.
-
Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and keep the length as short as possible.[11][13]
-
Q4: I'm having trouble separating different fatty acyl-CoA species. How can I improve resolution?
A4: Co-elution is a significant problem as it can lead to ion suppression and inaccurate quantification.[1]
-
Potential Causes:
-
Insufficient Chromatographic Separation: The gradient may be too fast, or the column chemistry may not be optimal for resolving species with similar chain lengths or degrees of saturation.
-
Poor Column Condition: An old or degraded column will have reduced separation efficiency.[11]
-
-
Solutions:
-
Adjust the Gradient: Make the elution gradient shallower to increase the separation time between analytes. The retention time for acyl-CoAs typically increases with the length of the fatty acid chain and decreases with the number of double bonds.[1]
-
Change the Column: Consider a column with a different chemistry (e.g., C8 instead of C18) or a longer column for better separation.[4]
-
Control pH: Carefully controlling the mobile phase pH can help manipulate the charge states of the analytes and improve separation.[5]
-
Mass Spectrometry Issues
Q5: My signal intensity is low, or my signal-to-noise ratio is poor. What should I check?
A5: Low signal intensity can be due to issues with the analyte itself, the sample matrix, or the instrument settings. The limit of quantitation (LOQ) is typically defined as a signal-to-noise ratio of 10.[14][15]
-
Potential Causes:
-
Ion Suppression: Co-eluting matrix components (e.g., salts, lipids, proteins) can compete with the analyte for ionization in the ESI source, reducing its signal.[1]
-
Suboptimal MS Parameters: Instrument parameters such as desolvation temperature, gas flows, and collision energy may not be optimized for your specific analytes.[14]
-
Analyte Degradation: As mentioned, acyl-CoAs are unstable and can degrade in the sample vial or even in the ion source.
-
Dirty Ion Source: Contamination in the ion source can significantly reduce sensitivity.[13]
-
-
Solutions:
-
Improve Sample Cleanup: Use SPE or liquid-liquid extraction to remove interfering matrix components.[5]
-
Enhance Chromatographic Separation: Ensure the analyte of interest is chromatographically separated from major matrix components to minimize ion suppression.[1]
-
Optimize MS Parameters: Infuse a standard solution of each acyl-CoA to optimize source and compound-specific parameters like collision energy for each MRM transition.[5][14] Positive ion mode is often more sensitive for acyl-CoA analysis.[14][15]
-
Clean the Ion Source: Regularly clean the mass spectrometer's ion source according to the manufacturer's protocol.
-
Data Analysis Issues
Q6: How do I choose the correct MRM transitions for quantification?
A6: Proper selection of Multiple Reaction Monitoring (MRM) transitions is critical for specificity and sensitivity.
-
Guidance:
-
Characteristic Fragmentation: Fatty acyl-CoAs exhibit a characteristic fragmentation pattern. In positive ion mode, they commonly show a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group (507 Da).[8][12]
-
Precursor Ion: The precursor ion is the protonated molecule [M+H]⁺.
-
Product Ions: A common strategy is to monitor two transitions per compound:
-
Quantitative Transition: The transition from the precursor ion [M+H]⁺ to the fragment ion containing the acyl group, [M-507+H]⁺, is typically used for quantification.[7]
-
Qualitative Transition: The transition to the fragment at m/z 428, corresponding to a part of the adenosine (B11128) moiety, can be used for confirmation.[5][7]
-
-
-
Example: For Acetyl-CoA (molecular mass ≈ 809.6), the precursor ion [M+H]⁺ is m/z 810. The quantitative product ion [M-507+H]⁺ would be m/z 303, and the qualitative product ion would be m/z 428.[5]
Experimental Protocols
Protocol 1: Fatty Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from methods utilizing protein precipitation for sample preparation.[1][16]
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
-
Cell Lysis and Extraction:
-
Add 2 mL of ice-cold methanol to the culture plate.
-
Immediately add a known amount of internal standard (e.g., 15 µL of 10 µM C17:0-CoA).[1]
-
Incubate at -80°C for 15 minutes to precipitate proteins.
-
-
Collection and Centrifugation:
-
Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
-
Solvent Evaporation:
-
Transfer the supernatant to a clean glass tube.
-
Add 1 mL of acetonitrile (B52724) and evaporate the solvent in a vacuum concentrator (e.g., at 55°C for 1.5 hours).[1]
-
-
Reconstitution:
-
Reconstitute the dried extract in 150 µL of methanol (or an appropriate starting mobile phase).
-
Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any remaining particulates.
-
-
Sample Transfer:
-
Transfer 100 µL of the final supernatant to a glass autosampler vial for LC-MS/MS analysis.[1]
-
Protocol 2: LC-MS/MS Analysis of Fatty Acyl-CoAs
This protocol describes a general method using a C18 reversed-phase column and a triple quadrupole mass spectrometer.[4][12]
-
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[4]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[4]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, increase to 45% B over 2.8 min, then to 65% B over 1 min, followed by re-equilibration. (Note: This is an example gradient and must be optimized for your specific analytes and column).[4]
-
Column Temperature: 25-40°C.
-
-
Mass Spectrometry (MS) System:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[4][14]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 350°C.[14]
-
Ion Spray Voltage: 5.5 kV.[14]
-
MRM Transitions: Optimize transitions by infusing individual standards. Use the [M+H]⁺ → [M-507+H]⁺ transition for quantification.
-
Data Presentation
Table 1: Example MRM Parameters for Selected Fatty Acyl-CoAs (Positive Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) [Quantifier] | Collision Energy (eV) |
| Myristoyl-CoA (C14:0) | 992.5 | 485.5 | 35 |
| Palmitoyl-CoA (C16:0) | 1020.6 | 513.6 | 40 |
| Stearoyl-CoA (C18:0) | 1048.6 | 541.6 | 45 |
| Oleoyl-CoA (C18:1) | 1046.6 | 539.6 | 45 |
| Arachidonoyl-CoA (C20:4) | 1070.6 | 563.6 | 45 |
| Heptadecanoyl-CoA (C17:0 ISTD) | 1034.6 | 527.6 | 42 |
Note: Collision energies are instrument-dependent and require optimization.
Table 2: Typical Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Quantitation (LOQ) | ~5 fmol on column | [15] |
| Linear Range | ~3 orders of magnitude (e.g., 5 fmol to 5 pmol) | [15] |
| Inter-run Precision | 2.6 - 12.2% | [12] |
| Intra-run Precision | 1.2 - 4.4% | [12] |
| Accuracy | 94.8 - 110.8% | [12] |
Visualizations
Caption: A typical experimental workflow for fatty acyl-CoA quantification.
Caption: A troubleshooting decision tree for low signal intensity.
Caption: Common fragmentation pattern of fatty acyl-CoAs in positive mode MS/MS.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. uhplcs.com [uhplcs.com]
- 11. uhplcs.com [uhplcs.com]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
stability of 5Z,8Z,11Z-eicosatrienoyl-CoA in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of 5Z,8Z,11Z-eicosatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid, also known as Mead acid. Mead acid is a polyunsaturated fatty acid that is synthesized in the body from oleic acid, particularly during states of essential fatty acid deficiency.[1][2] Once converted to its coenzyme A (CoA) thioester, this compound can be metabolized by various enzymes, including those in the lipoxygenase pathway to produce inflammatory mediators like leukotrienes.[3][4]
Q2: How stable is this compound in solution?
Direct stability data for this compound is limited. However, as a long-chain polyunsaturated acyl-CoA, it is prone to two primary modes of degradation in solution:
-
Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic. This process cleaves the CoA moiety from the fatty acid.
-
Oxidation: The three double bonds in the eicosatrienoyl chain are susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or contaminating metal ions.
To enhance stability, it is recommended to handle solutions at low temperatures and under an inert atmosphere (e.g., argon or nitrogen).
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a lyophilized powder or in a non-aqueous organic solvent at -80°C. For short-term storage of solutions, it is advisable to use a non-aqueous solvent like methanol (B129727) and keep the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I dissolve this compound in aqueous buffers?
While it may be necessary for certain enzymatic assays, dissolving this compound in aqueous buffers should be done immediately before use due to its instability. If an aqueous buffer is required, a neutral pH of around 7 is preferable to alkaline or strongly acidic conditions. The use of buffers prepared with degassed, high-purity water is recommended to minimize oxidation.
Troubleshooting Guides
Issue 1: Poor or inconsistent results in enzymatic assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution. | Prepare fresh solutions of this compound from a lyophilized powder for each experiment. If using a stock solution in an organic solvent, minimize its time at room temperature. |
| Hydrolysis in aqueous assay buffer. | Prepare the final dilution in the aqueous assay buffer immediately before initiating the reaction. Keep all solutions on ice. |
| Oxidation of the polyunsaturated fatty acyl chain. | Use degassed buffers and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the storage solvent (if compatible with your downstream application). |
| Adsorption to plasticware. | Use low-adhesion polypropylene (B1209903) or glass vials for storage and preparation of solutions. |
Issue 2: Low signal or no detection during LC-MS/MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during sample preparation. | Keep samples on ice or at 4°C throughout the extraction process. Use a validated extraction protocol for long-chain acyl-CoAs. |
| Poor ionization efficiency. | Optimize mass spectrometer source parameters. Positive ion electrospray ionization (ESI) is typically used for acyl-CoA analysis. |
| Suboptimal chromatographic separation. | Use a C18 reversed-phase column with a gradient elution program. Ensure the mobile phase composition is optimized for acyl-CoA separation. |
| Matrix effects from complex biological samples. | Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification. |
Data Presentation
Table 1: General Stability of Long-Chain Polyunsaturated Acyl-CoAs in Different Solvents
| Solvent | Temperature | Relative Stability | Notes |
| Methanol | -20°C to 4°C | High | Recommended for reconstitution and short-term storage. |
| 50% Methanol / 50% Ammonium (B1175870) Acetate (pH 7) | 4°C | Moderate | Some degradation may occur over 24 hours. |
| Water | 4°C | Low | Significant hydrolysis is expected. |
| Ammonium Acetate (pH 7) | 4°C | Low | Significant hydrolysis is expected. |
| 50% Methanol / 50% Ammonium Acetate (pH 3.5) | 4°C | Very Low | Acidic conditions can accelerate hydrolysis. |
This data is generalized from studies on various long-chain acyl-CoAs and should be used as a guideline. Specific stability of this compound may vary.
Experimental Protocols
Protocol 1: Extraction of this compound from Cultured Cells
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Extraction: Add 1 mL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) to the cell pellet.
-
Homogenization: Vortex the mixture vigorously for 1 minute and incubate on ice for 30 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the upper aqueous-methanol phase containing the acyl-CoAs into a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: LC-MS/MS Analysis of this compound
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion of this compound and its characteristic product ions. A common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) portion of CoA.
-
Visualizations
References
- 1. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 5,8,11-Eicosatrienoic acid (HMDB0010378) [hmdb.ca]
- 3. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
minimizing matrix effects in 5Z,8Z,11Z-eicosatrienoyl-CoA analysis
Welcome to the Technical Support Center for 5Z,8Z,11Z-eicosatrienoyl-CoA Analysis. This guide provides detailed troubleshooting advice, frequently asked questions, and established protocols to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate quantification of this endogenous analyte.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant challenge in the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target components in the sample matrix.[1] In the context of this compound, which is an endogenous compound, the biological matrix (e.g., plasma, tissue homogenate) is complex and contains numerous substances like phospholipids (B1166683), salts, and other lipids.[1][2] These components can compete with the target analyte for ionization in the mass spectrometer's source, typically leading to a suppression of the analyte's signal (ion suppression).[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantitative analysis.[4]
Q2: How can I detect and quantify the extent of matrix effects in my LC-MS/MS assay?
A2: The most widely accepted method for quantitatively assessing matrix effects is the post-extraction spike method.[1][4] This involves comparing the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[1] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where ion suppression occurs.[4][5]
Q3: What is the most effective strategy to compensate for matrix effects?
A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4][6][7] A SIL-IS, such as ¹³C- or ²H-labeled this compound, has nearly identical chemical and physical properties to the unlabeled analyte.[8] It will therefore co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte response to the SIL-IS response, the variability caused by matrix effects can be effectively normalized, leading to accurate and precise quantification.
Q4: Since this compound is an endogenous molecule, how should I prepare my calibration standards?
A4: The lack of an analyte-free biological matrix presents a challenge.[9] There are three primary strategies to address this:
-
Surrogate Matrix Approach: Prepare calibration standards in an artificial or alternative matrix that is free of the endogenous analyte (e.g., dialyzed plasma, buffer solution).[9][10][11] It is crucial to demonstrate that the surrogate matrix has no matrix effect or interference compared to the authentic biological matrix.[10]
-
Standard Addition Method: Add known, increasing amounts of the analyte standard to aliquots of the actual study sample. The endogenous concentration is then determined by extrapolating the linear regression of the calibration curve to the x-intercept.[4][9]
-
Background Subtraction: Prepare calibrators by spiking known concentrations of the analyte into the authentic matrix. The resulting calibration curve is then corrected by subtracting the response of an unspiked (blank) matrix sample.[11]
Troubleshooting Guide
Problem 1: Poor sensitivity and low signal intensity for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components, particularly phospholipids, which are abundant in biological samples.[2] The sample preparation method may not be adequately removing these interferences.
-
Solutions:
-
Optimize Sample Preparation: Protein precipitation (PPT) alone is often insufficient.[12][13] Implement a more rigorous cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[14] Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, has been shown to produce the cleanest extracts and significantly reduce matrix effects.[12][13]
-
Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or flow rate to better separate the analyte from the regions where matrix components elute.[4] Utilizing UPLC technology can also improve resolution and reduce matrix effects compared to traditional HPLC.[12][13]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components. However, this may compromise the ability to detect low-level analytes.[7]
-
Problem 2: High variability and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects across different samples. The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.[7]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variability. The SIL-IS co-elutes and experiences the same fluctuations in signal suppression as the analyte, ensuring a consistent analyte/IS ratio.[7]
-
Implement Robust Sample Cleanup: A highly efficient and reproducible sample preparation method, such as automated SPE, will minimize the variability in the final extracts, leading to more consistent matrix effects.[12]
-
Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples helps to normalize consistent matrix effects across the analytical run.
-
Problem 3: Low or inconsistent recovery of this compound during sample preparation.
-
Possible Cause: The analyte may be degrading during the extraction process or binding irreversibly to the extraction materials. Long-chain acyl-CoAs are susceptible to both chemical and enzymatic degradation.[15] The chosen extraction method may also be inefficient for this specific molecule.
-
Solutions:
-
Control for Analyte Stability: Process samples quickly and on ice to minimize enzymatic activity.[15] Use high-purity solvents and ensure the pH of buffers is appropriate; acyl-CoAs are prone to hydrolysis in strongly acidic or alkaline solutions.[15][16] Flash-freeze samples in liquid nitrogen for storage and avoid repeated freeze-thaw cycles.[15]
-
Optimize Extraction Protocol: For SPE, ensure the column is properly conditioned before loading the sample and that the wash and elution solvents are optimized for long-chain acyl-CoAs.[15] A 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel sorbent is often effective for acyl-CoA enrichment.[17][18]
-
Monitor Recovery: Add the internal standard at the very beginning of the sample preparation process (e.g., during homogenization) to accurately monitor and correct for any loss of analyte during the entire workflow.[15]
-
Data Presentation
Table 1: Comparison of Common Sample Preparation Techniques for Bioanalysis
| Technique | Primary Function | Pros | Cons | Efficacy for Matrix Effect Reduction |
| Protein Precipitation (PPT) | Removes proteins | Simple, fast, inexpensive, good for a wide range of analytes.[2][14] | Non-selective, leaves significant amounts of phospholipids and other matrix components.[2][12][13] | Low |
| Liquid-Liquid Extraction (LLE) | Separates based on polarity/solubility | Provides cleaner extracts than PPT.[12] | Can have low recovery for polar analytes, more labor-intensive.[12][13] | Medium |
| Solid-Phase Extraction (SPE) | Separates based on physical/chemical interaction with a sorbent | Highly selective, provides very clean extracts, can be automated. | Requires method development, can be more expensive.[2] | High to Very High |
| Mixed-Mode SPE | Combines multiple retention mechanisms (e.g., RP and IEX) | Dramatically reduces residual matrix components, producing the cleanest extracts.[12][13] | Requires specific sorbents and more complex method development. | Very High |
Table 2: Representative Recovery of Acyl-CoAs using Solid-Phase Extraction (SPE)
Note: Data for this compound (C20:3) is not explicitly available in the cited literature, but the recoveries for other long-chain acyl-CoAs provide a reasonable estimate.
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Octanoyl-CoA | Medium (C8) | 2-(2-pyridyl)ethyl | 88-92% | [17] |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [17] |
| Palmitoyl-CoA | Long (C16:0) | 2-(2-pyridyl)ethyl | 83-90% | [18] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [19] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Enrichment
This protocol is a generalized method adapted from established procedures for enriching long-chain acyl-CoAs from tissue samples.[17][18][19]
-
Materials:
-
Fresh or frozen tissue (50-100 mg)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9[19]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol)[17][19]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica gel cartridges[17][18]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[17]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[17]
-
Internal Standard (SIL-IS of the target analyte or a close structural analog)
-
-
Procedure:
-
Sample Homogenization: Weigh 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold Homogenization Buffer containing the SIL-IS. Homogenize on ice until a uniform suspension is achieved.[17]
-
Add 1 mL of 2-Propanol and homogenize again.[19]
-
Extraction: Transfer the homogenate to a centrifuge tube. Add 1 mL of Acetonitrile, vortex thoroughly, and centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.[17][19]
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
SPE Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of Elution Solution followed by 2 mL of Wash Solution through it.[17][19]
-
Sample Loading: Load the supernatant from step 5 onto the conditioned SPE column. Allow the sample to pass through the sorbent via gravity or gentle vacuum.
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[17]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution. Collect the eluate in a clean tube.[17]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix effects.[1]
-
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through the entire extraction procedure (Protocol 1). After the final evaporation step, reconstitute the dried extract with the standard solutions from Set A.
-
Set C (Blank Matrix): Process the blank biological matrix through the entire extraction procedure and reconstitute with clean solvent (no analyte). This is to check for interferences.
-
-
Analysis: Analyze all samples via LC-MS/MS.
-
Calculation:
-
Determine the average peak area for the analyte in Set A (A_neat) and Set B (A_matrix).
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (A_matrix) / (A_neat)
-
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
-
Visualizations
Caption: Figure 1: A generalized workflow for the extraction and analysis of endogenous acyl-CoAs.
Caption: Figure 2: A decision tree for troubleshooting common issues in quantitative bioanalysis.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 3. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cstti.com [cstti.com]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Separation for Eicosatrienoyl-CoA Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of eicosatrienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to assist in your experimental workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of eicosatrienoyl-CoA isomers in a question-and-answer format.
| Problem | Question | Possible Causes | Suggested Solutions |
| Poor Resolution / Co-elution of Isomers | Why are my eicosatrienoyl-CoA isomers not separating? | 1. Inappropriate Stationary Phase: The column chemistry (e.g., standard C18) may not have sufficient selectivity for the subtle structural differences between isomers.[1] 2. Mobile Phase Too Strong: A high percentage of organic solvent in the mobile phase can cause the isomers to elute too quickly, preventing separation. 3. Suboptimal Temperature: Column temperature can influence the interaction between the analytes and the stationary phase, affecting selectivity.[2] 4. Ion-Pairing Agent Issues: The concentration or type of ion-pairing reagent may be inadequate for resolving these anionic analytes.[3][4][5] | 1. Select a Different Column: Consider columns with alternative selectivities, such as those with phenyl-hexyl or cholesteryl stationary phases, which can offer better resolution for positional and geometric isomers.[1] For very similar isomers, connecting two columns in series can also increase resolution. 2. Optimize the Gradient: Decrease the initial percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) and use a shallower gradient. This will increase the retention and allow more time for the isomers to separate. 3. Adjust Column Temperature: Experiment with different column temperatures (e.g., in 5°C increments). Lower temperatures often increase retention and may improve resolution for some isomers.[2] 4. Optimize Ion-Pairing Conditions: If using ion-pair reversed-phase chromatography, adjust the concentration of the ion-pairing reagent (e.g., triethylamine (B128534) or dimethylbutylamine). Also, ensure the mobile phase pH is appropriate to maintain the ionization of both the analyte and the pairing agent.[6] |
| Poor Peak Shape (Tailing or Fronting) | Why are my peaks tailing or fronting? | 1. Secondary Interactions: Residual silanols on the silica-based stationary phase can interact with the phosphate (B84403) groups of the CoA moiety, causing peak tailing.[7] 2. Column Overload: Injecting too much sample can lead to peak fronting.[8] 3. Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. 4. Column Degradation: Contaminants from the sample matrix can accumulate at the head of the column, or extreme pH can damage the stationary phase.[9] | 1. Modify the Mobile Phase: Add a small amount of a competing base (e.g., triethylamine) or acid (e.g., formic or acetic acid) to the mobile phase to mask the active sites on the stationary phase.[7][8] Using a column with end-capping can also minimize these interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. If peak shape improves, the original sample was likely overloaded.[8] 3. Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Use a Guard Column and Sample Prep: A guard column will protect the analytical column from contaminants.[9] Implement a solid-phase extraction (SPE) step to clean up the sample before injection. |
| Retention Time Variability | Why are my retention times shifting between runs? | 1. Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time drift.[10] In gradient elution, problems with the pump's mixing valve can also lead to variability. 2. Column Temperature Fluctuations: An unstable column temperature will cause retention times to shift. 3. Column Equilibration: Insufficient time for the column to re-equilibrate between injections, especially after a gradient run, will lead to inconsistent retention. | 1. Precise Mobile Phase Preparation: Prepare mobile phases carefully, measuring components by weight if possible for better accuracy.[10] If an on-line mixer is used, ensure it is functioning correctly. Degas the mobile phase to prevent bubble formation. 2. Use a Column Thermostat: Maintain a constant and consistent column temperature using a column oven. 3. Ensure Proper Equilibration: Allow the column to fully equilibrate with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column. |
| Low Signal Intensity / Poor Sensitivity | Why can't I detect my eicosatrienoyl-CoA isomers or why is the signal so low? | 1. Inappropriate Detector Settings: For UV detection, the wavelength may not be optimal for the adenine (B156593) base of Coenzyme A (around 260 nm). For mass spectrometry, ionization parameters may be suboptimal. 2. Sample Degradation: Eicosatrienoyl-CoA esters can be unstable and may degrade due to enzymatic activity, extreme pH, or high temperatures. 3. Ion Suppression (MS Detection): Co-eluting compounds from the sample matrix can interfere with the ionization of the target analytes in the mass spectrometer source.[11] | 1. Optimize Detector Parameters: For UV detection, ensure you are monitoring at or near the absorbance maximum of Coenzyme A (~259-260 nm). For MS, optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.[12] 2. Proper Sample Handling: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage. Use fresh samples whenever possible. 3. Improve Sample Cleanup: Enhance sample preparation to remove interfering matrix components. A thorough solid-phase extraction (SPE) protocol is often necessary. Also, ensure good chromatographic separation to minimize co-elution.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating eicosatrienoyl-CoA isomers?
A1: Reversed-phase HPLC is the most common technique. While a standard C18 column can work, resolving structurally similar isomers often requires a stationary phase with higher shape selectivity. Consider using a C30 column, which is well-suited for separating long-chain, unsaturated molecules, or a phenyl-based column that can provide alternative selectivity through pi-pi interactions.[1][7] For these anionic compounds, ion-pair reversed-phase chromatography is also a highly effective strategy.[3][4][5]
Q2: What mobile phases are typically used for the separation of acyl-CoA molecules?
A2: For reversed-phase separation of acyl-CoAs, a gradient elution is typically employed using a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase (Solvent A): An aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) is used to control the pH.
-
Organic Phase (Solvent B): Acetonitrile is often preferred over methanol (B129727) as it provides better resolution for long-chain unsaturated molecules and has a lower viscosity. For ion-pair chromatography, an ion-pairing agent like triethylamine or dimethylbutylamine is added to the mobile phase.
Q3: How can I confirm the identity of the separated eicosatrienoyl-CoA isomer peaks?
A3: The most reliable method for peak identification is high-resolution mass spectrometry (HRMS) coupled to the HPLC (LC-MS). The accurate mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the molecule. The fragmentation pattern of acyl-CoAs often shows a characteristic neutral loss of the phosphorylated ADP moiety.[12][14]
Q4: Is derivatization required for the analysis of eicosatrienoyl-CoA isomers?
A4: Derivatization is generally not necessary for the HPLC analysis of eicosatrienoyl-CoA isomers, especially when using UV or mass spectrometry detection. The Coenzyme A portion of the molecule contains a strong chromophore (the adenine ring) for UV detection at ~260 nm, and the molecule ionizes sufficiently for mass spectrometry.[15]
Q5: How should I prepare my biological samples to extract eicosatrienoyl-CoA isomers?
A5: Sample preparation is critical to remove interfering substances like proteins and phospholipids (B1166683) and to concentrate the analytes. A typical workflow involves:
-
Homogenization: Homogenize the tissue or cell sample in a cold acidic solution to precipitate proteins and quench enzymatic activity.
-
Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a reversed-phase SPE cartridge. Wash the cartridge to remove salts and polar interferences, then elute the acyl-CoAs with an organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial HPLC mobile phase.
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC-UV for Eicosatrienoyl-CoA Isomers
This protocol provides a starting point for optimizing the separation of eicosatrienoyl-CoA isomers using ion-pair reversed-phase HPLC with UV detection.
-
HPLC System: A binary HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 15 mM Dimethylbutylamine, 15 mM Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-30 min: 10% to 60% B (linear gradient)
-
30-35 min: 60% to 90% B (wash)
-
35-40 min: 90% B (hold)
-
40-41 min: 90% to 10% B (return to initial)
-
41-50 min: 10% B (equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm.
Note: This is a general protocol. The gradient slope, flow rate, and ion-pair concentration may need to be optimized for your specific isomers and sample matrix.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for optimizing the separation of eicosatrienoyl-CoA isomers.
Caption: Workflow for HPLC method development for eicosatrienoyl-CoA isomers.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common HPLC separation problems.
Caption: A troubleshooting decision tree for common HPLC problems.
References
- 1. hplc.eu [hplc.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 6. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Analysis of epoxyeicosatrienoic acids by chiral liquid chromatography/electron capture atmospheric pressure chemical ionization mass spectrometry using [13C]-analog internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Very-Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the analysis of VLCFA-CoAs?
A1: The analysis of VLCFA-CoAs is inherently challenging due to several factors:
-
Low Abundance: VLCFA-CoAs are present in very low concentrations (nanomolar range) in tissues, requiring highly sensitive analytical methods.[1]
-
Instability: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and under alkaline or strongly acidic conditions, which can lead to underestimation of their concentrations.[2]
-
Complex Matrices: Biological samples are complex, and co-extracting lipids and other molecules can cause ion suppression in mass spectrometry, affecting quantification accuracy.[3]
-
Amphiphilic Nature: The combination of a long, hydrophobic acyl chain and a polar CoA head group gives these molecules amphiphilic properties, which can complicate chromatographic separation.[4]
-
Laborious Traditional Methods: Classical methods like gas chromatography-mass spectrometry (GC-MS) for VLCFA analysis are often time-consuming and laborious.[5][6]
Q2: Why is the choice of internal standard critical for accurate quantification?
A2: A suitable internal standard is crucial to correct for variability during sample preparation, extraction, and analysis. Ideally, stable isotope-labeled internal standards (e.g., deuterated VLCFA-CoAs) should be used as they have nearly identical chemical and physical properties to the endogenous analytes, ensuring they behave similarly throughout the entire analytical process, which helps to correct for matrix effects and variations in ionization efficiency.[4][7] When isotopically labeled standards are unavailable, an odd-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), can be used as it is not naturally abundant in most biological systems.[1]
Q3: What are the advantages of using LC-MS/MS for VLCFA-CoA analysis over other methods?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers several advantages for the analysis of VLCFA-CoAs:
-
High Sensitivity and Selectivity: LC-MS/MS provides the high sensitivity needed to detect low-abundance VLCFA-CoAs and the selectivity to distinguish them from other molecules in a complex sample.[1][8]
-
Direct Analysis: Unlike GC-MS, which often requires derivatization of the fatty acids after hydrolysis of the CoA ester, LC-MS/MS can directly measure the intact acyl-CoA molecules.[7][9]
-
Rapid Analysis: Modern UPLC-MS/MS methods can have run times as short as 5 minutes per sample, significantly faster than older techniques.[10]
Troubleshooting Guides
Issue 1: Low or No Signal for VLCFA-CoAs
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | VLCFA-CoAs are unstable. Ensure rapid sample quenching, for instance in liquid nitrogen, and maintain cold conditions throughout the extraction process.[1] Use solvents like methanol (B129727) for sample reconstitution as it has been shown to provide better stability over time.[2] |
| Inefficient Extraction | Optimize the extraction protocol. A common method involves homogenization in a potassium phosphate (B84403) buffer (pH ~4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[11] Solid-phase extraction (SPE) can also be used to purify and concentrate the acyl-CoAs.[4][11] |
| Ion Suppression | The complex sample matrix can suppress the ionization of VLCFA-CoAs. Improve sample cleanup using SPE. Diluting the sample may also help, but be mindful of the low endogenous concentrations. Utilize a stable isotope-labeled internal standard to correct for this effect.[3] |
| Incorrect MS/MS Parameters | Optimize the mass spectrometer settings, including the precursor and product ion masses for each VLCFA-CoA of interest. Use multiple reaction monitoring (MRM) for quantification.[2] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Troubleshooting Step |
| Suboptimal LC Conditions | The amphiphilic nature of VLCFA-CoAs can lead to poor peak shape. Use a C18 or C8 reversed-phase column.[8][10][11] Employ a gradient elution with a mobile phase containing an ion-pairing agent or a buffer like ammonium (B1175870) hydroxide (B78521) at a high pH to improve peak shape and retention.[8] |
| Column Contamination | Repeated injections of biological extracts can lead to a buildup of material on the column.[8] Implement a column wash step in your gradient or periodically flush the column with a strong solvent. |
| Co-elution of Isomers | Different VLCFA-CoA isomers may co-elute. Adjusting the gradient length and solvent composition can improve separation. |
Issue 3: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent handling of all samples. Use a reliable internal standard added at the very beginning of the sample preparation to account for variations in extraction efficiency.[10] |
| Matrix Effects | Different samples may have varying matrix compositions, leading to differential ion suppression. The use of a stable isotope-labeled internal standard for each analyte is the best way to mitigate this.[8] |
| Calibration Curve Issues | Prepare calibration standards in a matrix that closely mimics the biological samples to account for matrix effects. Ensure the calibration range covers the expected concentrations of the analytes.[7] |
Data Presentation
Table 1: Comparison of Extraction and Analytical Methods for VLCFA-CoAs
| Parameter | Method 1: Modified HPLC-UV | Method 2: UPLC-MS/MS | Method 3: LC-ESI-MS/MS |
| Extraction Solvent | KH2PO4 buffer, 2-propanol, acetonitrile[11] | KH2PO4, ACN:2-propanol:methanol[10] | Acetonitrile/isopropanol[4] |
| Purification | Oligonucleotide purification column[11] | Not specified, direct injection of supernatant[10] | 2-(2-pyridyl)ethyl silica (B1680970) gel column (SPE)[4] |
| Recovery Rate | 70-80%[11] | Varies by species, requires internal standard for correction[10] | Not specified, requires internal standard for correction[4] |
| Detection Method | UV at 260 nm[11] | Tandem Mass Spectrometry (MS/MS)[10] | Tandem Mass Spectrometry (MS/MS)[4] |
| Internal Standard | Heptadecanoyl-CoA[1] | Heptadecanoyl-CoA[10] | Deuterated C16:0-d31-CoA[4] |
Table 2: Typical LC-MS/MS Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient) | > 0.99 | [9] |
| Intra-run Precision (CV%) | 1.2 - 4.4% | [8] |
| Inter-run Precision (CV%) | 2.6 - 12.2% | [8] |
| Accuracy (%) | 94.8 - 110.8% | [8] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from Minkler et al. (2008) and Haynes et al. (2008).
-
Homogenization: Place ~40 mg of frozen tissue in 0.5 mL of ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[10] Add 0.5 mL of ACN:2-propanol:methanol (3:1:1) containing the internal standard (e.g., 20 ng of heptadecanoyl-CoA).[10] Homogenize the sample twice on ice.
-
Extraction: Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[10]
-
Supernatant Collection: Collect the supernatant. The pellet can be re-extracted with the same solvent mixture to improve recovery.[10]
-
Preparation for Analysis: The collected supernatant can be directly used for UPLC-MS/MS analysis.[10]
Protocol 2: LC-MS/MS Analysis of VLCFA-CoAs
This is a representative protocol; specific parameters may need optimization.
-
Chromatography:
-
Column: Reversed-phase C8 or C18 column (e.g., Acquity 1.7 µm C8 UPLC BEH, 2.1 x 150 mm).[10]
-
Mobile Phase A: 15 mM ammonium hydroxide in water.[10]
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Gradient: A binary gradient should be optimized to separate the different chain lengths of acyl-CoAs. For example, start at 20% B, increase to 45% B over 2.8 min, then adjust as needed for separation and column washing.[10]
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: The precursor ion is typically the [M+H]+ ion. A common fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine portion, resulting in a characteristic product ion.[2]
-
Mandatory Visualizations
Caption: Workflow for VLCFA-CoA analysis.
Caption: Mitochondrial beta-oxidation of VLCFAs.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsbms.jp [jsbms.jp]
- 5. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 5Z,8Z,11Z-eicosatrienoyl-CoA during sample prep
Welcome to the technical support center for the handling and analysis of 5Z,8Z,11Z-eicosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this sensitive molecule during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The two main causes of degradation for this compound, a polyunsaturated acyl-CoA, are oxidation and hydrolysis. The multiple double bonds in its fatty acyl chain make it highly susceptible to attack by reactive oxygen species (oxidation).[1][2] Additionally, the thioester bond linking the fatty acid to Coenzyme A can be cleaved by chemical or enzymatic hydrolysis.[3]
Q2: How can I prevent oxidative degradation of this compound?
A2: To prevent oxidation, it is crucial to minimize exposure to atmospheric oxygen and sources of free radicals. This can be achieved by:
-
Working under an inert atmosphere: Overlaying samples with an inert gas like argon or nitrogen is highly recommended.[4]
-
Using antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols (B72186) to extraction solvents can effectively inhibit oxidation.[3]
-
Avoiding light exposure: Light can promote the formation of free radicals, so samples should be protected from light by using amber vials or covering containers with aluminum foil.[1]
-
Maintaining low temperatures: All sample preparation steps should be carried out at low temperatures (0-4°C) to reduce the rate of oxidative reactions.[1]
Q3: What is the optimal pH for working with this compound?
A3: To minimize chemical hydrolysis of the thioester bond, it is recommended to maintain a slightly acidic to neutral pH, ideally between 6.0 and 7.0.[3] Strongly acidic or alkaline conditions should be avoided as they can accelerate the cleavage of the thioester linkage.
Q4: How can I inhibit enzymatic degradation of this compound?
A4: Enzymatic degradation is primarily caused by acyl-CoA thioesterases (ACOTs) and other hydrolases present in biological samples. To inhibit their activity:
-
Immediate sample quenching: The most critical step is to halt all metabolic activity immediately upon sample collection. Flash-freezing the sample in liquid nitrogen is the recommended method.[3]
-
Work at low temperatures: Keeping samples on ice or at 4°C throughout the entire preparation process significantly reduces enzyme activity.[1]
-
Use of inhibitors: Including a broad-spectrum protease and phosphatase inhibitor cocktail in your lysis and extraction buffers can help to inactivate degrading enzymes.[5]
Q5: What are the best practices for storing this compound samples?
A5: For short-term storage during sample preparation, keep samples on ice. For long-term storage, samples should be stored at -80°C under an inert atmosphere.[1][3] It is advisable to store lipid extracts in an organic solvent in glass vials with Teflon-lined caps (B75204) to prevent leaching of impurities from plastic containers.[4] Avoid repeated freeze-thaw cycles as this can lead to lipid degradation.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound signal in LC-MS analysis. | Oxidative degradation during sample preparation. | - Add an antioxidant (e.g., 0.01% BHT) to all solvents. - Work under an inert atmosphere (argon or nitrogen). - Protect samples from light. |
| Enzymatic degradation by thioesterases. | - Immediately flash-freeze samples in liquid nitrogen after collection. - Keep samples on ice at all times. - Add a protease inhibitor cocktail to the lysis buffer. | |
| Hydrolysis of the thioester bond. | - Ensure all buffers and solutions are within a pH range of 6.0-7.0. - Avoid strongly acidic or basic conditions. | |
| High variability between replicate samples. | Inconsistent sample handling and processing times. | - Standardize all incubation times and processing steps. - Process all samples in the same batch whenever possible. |
| Incomplete inhibition of enzymatic activity. | - Ensure rapid and thorough homogenization in the presence of inhibitors. - Minimize the time between sample collection and quenching. | |
| Presence of unexpected peaks or artifacts in the chromatogram. | Contamination from plasticware. | - Use glass or polypropylene (B1209903) labware. Avoid polystyrene. - Use high-purity solvents. |
| Side reactions during sample preparation. | - Ensure all reagents are fresh and of high quality. - Avoid excessive heating or prolonged exposure to harsh chemicals. |
Data Presentation: Factors Influencing Stability
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | Room temperature or above for prolonged periods. | 0-4°C during processing; -80°C for long-term storage.[1][3] | Minimizes both enzymatic and chemical degradation rates. |
| pH | Strongly acidic (<5) or alkaline (>8) conditions. | pH 6.0 - 7.0 in all aqueous solutions.[3] | The thioester bond is most stable in a slightly acidic to neutral environment. |
| Oxygen | Exposure to atmospheric oxygen. | Work under an inert atmosphere (argon or nitrogen).[4] | Prevents oxidation of the polyunsaturated fatty acyl chain. |
| Light | Exposure to direct light. | Protect samples from light using amber vials or foil.[1] | Light can catalyze the formation of free radicals, leading to oxidation. |
| Enzymatic Activity | Delayed sample processing after collection. | Immediate flash-freezing in liquid nitrogen.[3] | Halts all metabolic activity, including enzymatic degradation. |
| Freeze-Thaw Cycles | Multiple freeze-thaw cycles. | Aliquot samples to avoid repeated thawing.[6][7] | Can cause physical damage to cellular structures and promote degradation. |
Experimental Protocols
Detailed Methodology for Extraction of this compound from Cultured Cells for LC-MS/MS Analysis
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade), ice-cold, containing 0.01% BHT
-
Internal standard (e.g., a deuterated analog of a long-chain acyl-CoA) in methanol
-
Glass homogenization tubes and pestles, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Quenching:
-
Aspirate the culture medium from the cells.
-
Quickly wash the cells once with ice-cold PBS.
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all enzymatic activity.
-
-
Cell Lysis and Extraction:
-
Scrape the frozen cells into a pre-chilled glass homogenization tube.
-
Add 1 mL of ice-cold methanol containing 0.01% BHT and the internal standard.
-
Homogenize the cells thoroughly using a pre-chilled pestle while keeping the tube on ice.
-
-
Protein Precipitation and Clarification:
-
Transfer the homogenate to a pre-chilled microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection and Drying:
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen. Avoid excessive heating.
-
-
Storage and Reconstitution:
-
If not analyzing immediately, store the dried extract at -80°C under an inert atmosphere.
-
Prior to LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50% methanol/water) compatible with your chromatography.
-
Mandatory Visualizations
References
- 1. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Measurement of Acyl-CoAs in Cultured Cells
Welcome to the technical support center for the analysis of acyl-Coenzyme A (acyl-CoA) species in cultured cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments. While the principles discussed here are broadly applicable, they are particularly relevant for the quantification of short, medium, and long-chain acyl-CoAs, which we will refer to generally in place of the non-standard term "Meadowyl-CoA".
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs in cultured cells?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of acyl-CoAs.[1] This technique offers high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1]
Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?
A2: Acyl-CoAs are known to be unstable and can be broken down by hydrolysis, especially in aqueous solutions that are alkaline or highly acidic.[2][3] To minimize degradation, it is crucial to process samples quickly at low temperatures (i.e., on ice) and store them at -80°C, preferably as a dry pellet.[1] When you need to reconstitute your samples before analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][2]
Q3: What are the typical fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs consistently show a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1]
Q4: How can I improve the chromatographic separation of different acyl-CoA species?
A4: Achieving good chromatographic separation is vital to reduce ion suppression and ensure accurate quantification.[1] For the analysis of short- to long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly used.[1][4] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape and resolution.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Issue 1: Low or No Signal | ||
| Inefficient Extraction | Ensure the chosen extraction solvent is appropriate for the acyl-CoA species of interest. A common method involves using cold methanol.[2][5] For broader coverage, a mixture of acetonitrile, methanol, and water can be effective.[3] Ensure complete cell lysis. | |
| Sample Degradation | Minimize the time between cell harvesting and extraction, keeping samples on ice at all times.[1] Rapidly quench metabolic activity. Store extracted samples at -80°C.[1] | |
| Poor Ionization | Optimize mass spectrometry source parameters, including capillary voltage and gas flow rates.[2] The choice of mobile phase additives can also impact ionization efficiency. | |
| Issue 2: Poor Peak Shape (Tailing, Fronting, Splitting) | ||
| Suboptimal Chromatography | Ensure the analytical column is not overloaded.[6] The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6] Check for and eliminate extra-column volume from tubing and connections.[6] | |
| Matrix Effects | Unwanted compounds in the sample can interfere with the analyte's chromatography.[7] Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove interfering substances.[1][4] However, be aware that SPE can lead to the loss of hydrophilic, short-chain acyl-CoAs.[1] | |
| Issue 3: Inaccurate or Imprecise Quantification | ||
| Lack of a Suitable Internal Standard | Use a stable isotope-labeled internal standard for each analyte if possible. If not available, an odd-chain acyl-CoA that is not naturally present in the sample can be used to control for extraction variability.[1] | |
| Non-Linearity of Calibration Curve | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] A weighted linear regression (e.g., 1/x) can improve accuracy at lower concentrations.[1] | |
| Improper Normalization | Normalize acyl-CoA levels to a consistent measure of sample input, such as total protein concentration or cell number, to account for variations in cell density.[2][8] |
Quantitative Data Summary
The abundance of acyl-CoA species can vary significantly between different cell lines. The following table summarizes reported quantitative data for various acyl-CoAs in commonly used human cell lines. Note that direct comparison between studies may be affected by differences in experimental conditions and normalization methods.
| Acyl-CoA Species | HepG2 (pmol/10^6 cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[5] | - | - |
| Propionyl-CoA | 3.532[5] | - | - |
| Butyryl-CoA | 1.013[5] | - | - |
| Valeryl-CoA | 1.118[5] | - | - |
| Crotonoyl-CoA | 0.032[5] | - | - |
| HMG-CoA | 0.971[5] | - | - |
| Succinyl-CoA | 25.467[5] | - | - |
| Glutaryl-CoA | 0.647[5] | - | - |
| C14:0-CoA | - | ~2.5[5] | ~1.5[5] |
| C16:0-CoA | - | ~12[5] | ~4[5] |
| C18:0-CoA | - | ~10[5] | ~3[5] |
| C18:1-CoA | - | ~25[5] | ~2.5[5] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
This protocol is a synthesized method for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures for subsequent LC-MS/MS analysis.[2][4][5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal Standard solution (e.g., C15:0-CoA or other odd-chain acyl-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[5]
-
-
Cell Lysis and Extraction:
-
Add a defined volume of ice-cold methanol containing the internal standard to the cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.[5]
-
For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[5]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[9]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.[5]
-
-
Drying and Reconstitution:
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. Common choices include methanol or a solution of 50% methanol in 50 mM ammonium acetate (pH 7).[2][5]
-
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
This is a general workflow for the analysis of acyl-CoA extracts.[2][4]
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[4]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the more hydrophobic long-chain acyl-CoAs.
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI) is commonly used.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[2]
-
Transitions: For each acyl-CoA, monitor the transition from the precursor ion ([M+H]+) to a specific product ion. A common product ion for screening is generated by the neutral loss of 507 Da.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. biorxiv.org [biorxiv.org]
- 9. duke-nus.edu.sg [duke-nus.edu.sg]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5Z,8Z,11Z-Eicosatrienoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of 5Z,8Z,11Z-eicosatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the low-level detection of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantitative analysis of this compound.[1][2][3] This technique offers high specificity through the use of Multiple Reaction Monitoring (MRM), which minimizes interference from complex biological matrices.[1][2]
Q2: What are the typical challenges encountered when analyzing this compound at low levels?
A2: Researchers often face challenges with sample stability, ion suppression from the sample matrix, and low ionization efficiency. Acyl-CoA molecules can be unstable in aqueous solutions and prone to degradation.[2] Ion suppression, a common issue in LC-MS/MS analysis of biological samples, can significantly reduce the signal intensity of the target analyte.
Q3: How can I improve the stability of this compound during sample preparation?
A3: To improve stability, it is crucial to work quickly and at low temperatures. Use of antioxidants, such as butylated hydroxytoluene (BHT), during sample extraction can prevent oxidative degradation. Acidifying the extraction solvent can also help to slow down hydrolysis. Samples should be stored at -80°C for long-term stability.
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in positive ion mode mass spectrometry?
A4: In positive ion electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a characteristic neutral loss of a 507 Da fragment, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2] This predictable fragmentation is highly specific and is commonly used for the selective detection of acyl-CoAs in MRM mode.[1][2]
Troubleshooting Guides
Issue 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Sample Degradation | - Prepare fresh samples and standards. - Work on ice and minimize sample processing time. - Add an antioxidant like BHT to the extraction solvent. |
| Ion Suppression | - Dilute the sample to reduce matrix effects. - Improve sample cleanup using Solid Phase Extraction (SPE). - Optimize chromatographic separation to resolve the analyte from co-eluting matrix components. |
| Inefficient Ionization | - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Adjust mobile phase composition; consider adding a small amount of a weak acid like formic or acetic acid. |
| Incorrect MS/MS Parameters | - Confirm the precursor ion (M+H)+ for this compound. - Set the product ion based on the neutral loss of 507 Da. - Optimize collision energy for the specific MRM transition. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Possible Cause | Troubleshooting Step |
| Column Overload | - Inject a smaller sample volume or dilute the sample. |
| Secondary Interactions | - Ensure the pH of the mobile phase is appropriate for the analyte. - Use a high-quality, end-capped C18 column. |
| Contamination | - Flush the column with a strong solvent. - Use a guard column to protect the analytical column. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Unstable LC Pump Performance | - Purge the pump to remove air bubbles. - Ensure consistent mobile phase composition. |
| Column Degradation | - Replace the column if it has been used extensively. |
| Temperature Fluctuations | - Use a column oven to maintain a stable temperature. |
Data Presentation
Table 1: Typical Lower Limits of Quantification (LLOQ) for Eicosanoids and Related Lipid Mediators using LC-MS/MS
| Analyte Class | LLOQ Range (ng/mL) | Reference |
| Eicosanoids | 0.01 - 17.65 | [4] |
| Free Fatty Acids | 1.1 - 4.8 | [5] |
| Acyl-CoAs | 2 - 133 (nM) | [2] |
Note: The LLOQ for this compound may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples
-
Sample Homogenization: Homogenize the tissue or cell pellet in a cold extraction buffer (e.g., 2:1 methanol:chloroform with 0.005% BHT).
-
Phase Separation: Add water to the homogenate to induce phase separation.
-
Lipid Extraction: Centrifuge the sample and collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent (e.g., 90:10 methanol:water) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the analyte.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition (Predicted):
-
Q1 (Precursor Ion): Calculated m/z for [M+H]+ of this compound.
-
Q3 (Product Ion): [M+H - 507.0]+.
-
-
Data Analysis: Integrate the peak area of the MRM transition and quantify against a standard curve.
Visualizations
Caption: A logical workflow for troubleshooting low LC-MS signal.
Caption: Biosynthesis pathways of Mead Acid (5Z,8Z,11Z-eicosatrienoic acid).[6][7]
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
resolving isomeric interferences in Meadoyl-CoA analysis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with isomeric interferences in Meadoyl-CoA analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric interferences in Meadoyl-CoA (20:3, n-9) analysis?
A1: Meadoyl-CoA is an acyl-coenzyme A containing a 20-carbon chain with three double bonds. The primary analytical challenge arises from isobaric and isomeric species, which have the same mass but different structures. These include:
-
Positional Isomers: Other 20:3 acyl-CoA species where the double bonds are in different positions, such as Dihomo-γ-linolenoyl-CoA (20:3, n-6) and Eicosatrienoyl-CoA (20:3, n-3).
-
Geometric Isomers: Variations in the stereochemistry of the double bonds (cis/trans). Naturally occurring fatty acids predominantly have cis double bonds.[1]
-
sn-positional Isomers: In complex lipids containing Meadoyl-CoA, the acyl chain can be attached at different positions on the glycerol (B35011) backbone (e.g., sn-1 vs. sn-2), creating isomers that are difficult to distinguish.[2][3]
The immense structural homology among lipids results in a large number of these isomeric compounds in biological samples, complicating accurate identification and quantification.[2]
Q2: Why can't standard Liquid Chromatography-Mass Spectrometry (LC-MS) always resolve these isomers?
A2: Standard LC-MS methods often fall short for several reasons:
-
Co-elution in Chromatography: Many isomers have very similar physicochemical properties, causing them to co-elute from the liquid chromatography column.[3] While reversed-phase LC can separate lipids based on chain length and degree of unsaturation, it often fails to separate positional isomers.[4][5]
-
Identical Mass in MS: Isomers have the same elemental composition and therefore the same exact mass, making them indistinguishable in a single-stage mass spectrometer (MS1).[2]
-
Similar Fragmentation in MS/MS: Conventional tandem mass spectrometry (MS/MS) techniques like collision-induced dissociation (CID) often produce nearly identical fragmentation patterns for positional isomers, as the low-energy collisions do not typically break the carbon-carbon double bonds of the acyl chain.[2][6]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode tandem mass spectrometry?
A3: In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a well-defined fragmentation pattern, which is useful for identifying them as a class. The two most prominent features are:
-
A neutral loss of 507.1 Da , corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[7][8][9][10] The resulting product ion is the most abundant and is frequently used for quantification in Multiple Reaction Monitoring (MRM) assays.[8][9]
-
A product ion at m/z 428.1 , which represents the CoA moiety itself.[8][9][10]
These characteristic fragments confirm the presence of an acyl-CoA but do not typically provide information about the specific acyl chain structure, such as double bond positions.
Troubleshooting Guide
Q4: My chromatogram shows a single sharp peak for m/z corresponding to Meadoyl-CoA, but I suspect multiple isomers are present. How can I confirm this?
A4: This is a classic case of isomeric co-elution.[3] While a single chromatographic peak suggests analytical purity, it can mask underlying isomeric complexity. To deconvolve this, you should employ more advanced techniques:
-
Ion Mobility Spectrometry (IMS): Couple your LC-MS system with an IMS device. IMS separates ions in the gas phase based on their size, shape, and charge (collision cross-section).[5][11][12] Isomers with different double bond positions or acyl chain positions often have slightly different shapes and can be separated by IMS, even if they co-elute from the LC column.[5][12][13]
-
Advanced MS/MS Fragmentation: Use a fragmentation technique that is sensitive to the double bond position.
-
Ozone-Induced Dissociation (OzID): This method involves reacting the ions with ozone in the mass spectrometer. Ozone selectively cleaves the C=C double bonds, producing fragment ions that reveal the original position of the double bond.[4]
-
Radical-Directed Dissociation (RDD): This approach generates radical ions from your lipid adducts, which then fragment in a way that is diagnostic for double bond positions and chain branching.[6]
-
Q5: I am unable to differentiate between sn-1 and sn-2 positional isomers. What is the recommended approach?
A5: Differentiating sn-positional isomers is challenging because they often have very similar fragmentation patterns.[3] The relative abundance of fatty acyl fragment ions in MS/MS spectra can sometimes distinguish them, but this ratio can vary between instruments and methods.[3] The most robust methods are:
-
High-Resolution Ion Mobility Spectrometry (IMS): Techniques like Drift Tube IMS (DTIMS) and Trapped Ion Mobility Spectrometry (TIMS) have demonstrated the ability to separate sn-positional isomers of lipid standards and in biological mixtures.[5][12][14]
-
Chromatographic Optimization: While difficult, some specialized chiral chromatography or optimized reversed-phase methods may achieve partial separation. However, this is often not a high-throughput solution.[15]
Q6: My acyl-CoA signal is weak and unstable. How can I improve sample preparation and stability?
A6: Acyl-CoAs are known to be unstable, particularly in aqueous solutions at neutral or alkaline pH.[16][17] To improve signal and stability:
-
Extraction: Use an acidic extraction solvent. A common method is solid-phase extraction (SPE) following protein precipitation with an agent like trichloroacetic acid.[7][18]
-
Reconstitution: Reconstitute the dried extract in an acidic solvent. A solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.5 has been shown to improve stability compared to neutral solutions.[16]
-
Storage and Handling: Always keep samples on ice or in a cooled autosampler (e.g., 4°C) to minimize degradation.[19] Using glass vials instead of plastic can also reduce signal loss for some CoA species.[17]
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for Isomer Resolution
| Technique | Type of Isomerism Resolved | Throughput | Ease of Use | Notes |
| Reversed-Phase LC (RPLC) | Chain length, degree of unsaturation. Limited separation of some positional/geometric isomers.[4][20] | High | Easy | Most common LC method for lipidomics.[4] |
| Argentation Chromatography | Number and geometry (cis/trans) of double bonds.[21] | Low | Moderate | Uses silver ions to interact with double bonds. |
| Tandem MS (CID/HCD) | Confirms lipid class (e.g., Acyl-CoA). Generally poor for double bond or sn-positional isomers.[2][6] | High | Easy | Provides sum composition of acyl chains. |
| Ion Mobility (FAIMS, DTIMS, TIMS) | sn-positional, double bond positional, cis/trans isomers.[5][11][12][13] | High | Moderate | Adds a rapid, gas-phase separation dimension. High success rate (~75%) for resolving common lipid isomers.[11][12][13] |
| Ozone-Induced Dissociation (OzID) | Unambiguous determination of double bond position.[4] | Moderate | Hard | Requires specialized MS instrumentation or modification. |
| Radical-Directed Dissociation (RDD) | Double bond position, chain branching.[6] | Moderate | Hard | Chemical derivatization or specialized adduct formation is required. |
Experimental Protocols
Protocol 1: General Workflow for Isomer-Resolved Acyl-CoA Analysis
This protocol outlines a state-of-the-art approach combining liquid chromatography, ion mobility spectrometry, and tandem mass spectrometry (LC-IMS-MS/MS).
-
Sample Extraction:
-
Homogenize tissue or cells in ice-cold 10% trichloroacetic acid.[18]
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
-
Centrifuge to pellet protein and other debris.
-
Purify the supernatant containing acyl-CoAs using solid-phase extraction (SPE) with a suitable column (e.g., Oasis HLB).[7][18]
-
Elute, evaporate to dryness under nitrogen, and reconstitute in an acidic solvent (e.g., 50% Methanol with 25 mM Ammonium Acetate, pH 4.5).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 10 mM ammonium acetate and 0.1% acetic acid.
-
Gradient: A typical gradient would start at a high concentration of Mobile Phase A, ramping up to a high concentration of Mobile Phase B to elute the hydrophobic acyl-CoAs. Retention time generally increases with acyl chain length and decreases with the number of double bonds.[16]
-
-
Ion Mobility and Mass Spectrometry (IMS-MS/MS):
-
Introduce the LC eluent into an ESI source coupled to an IMS-MS instrument (e.g., Agilent 6560 IMS-QTOF, Waters SYNAPT, Bruker timsTOF).
-
Ionization Mode: Positive.
-
IMS Separation: Utilize the ion mobility cell to separate co-eluting isomers based on their collision cross-section (CCS).
-
MS/MS Acquisition: Perform data-dependent acquisition.
-
MS1 Scan: Acquire full scan spectra to detect precursor ions.
-
MS2 Scan: Select precursor ions corresponding to 20:3-CoA (and other acyl-CoAs of interest) for fragmentation. Use a fragmentation energy sufficient to observe the characteristic neutral loss of 507.1 and the m/z 428.1 fragment.
-
-
-
Data Analysis:
-
Process the 4D data (retention time, m/z, ion mobility drift time, intensity).
-
Identify acyl-CoAs by their accurate mass and characteristic MS/MS fragments.
-
Use the ion mobility dimension to resolve and individually quantify co-eluting isomers that were separated in the IMS cell.
-
Visualizations
Caption: A step-by-step workflow for analyzing Acyl-CoA isomers.
Caption: A decision tree for resolving co-eluting isomers.
References
- 1. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 2. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common cases of improper lipid annotation using high-resolution tandem mass spectrometry data and corresponding limitations in biological interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Broad Separation of Isomeric Lipids by High-Resolution Differential Ion Mobility Spectrometry with Tandem Mass Spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 14. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jsbms.jp [jsbms.jp]
- 21. researchgate.net [researchgate.net]
optimizing collision energy for 5Z,8Z,11Z-eicosatrienoyl-CoA fragmentation in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the collision energy for the MS/MS fragmentation of 5Z,8Z,11Z-eicosatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary fragmentation pattern observed for this compound in positive ion mode MS/MS?
A1: In positive ion mode, this compound, like other acyl-CoAs, predominantly undergoes a characteristic fragmentation pattern. This involves a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, which corresponds to a mass difference of 507.0 Da between the precursor ion (Q1) and the product ion (Q3).[1][2] A highly abundant product ion is formed by the cleavage of the C-O bond of the 5'-β-phosphate, with the charge retained on the acyl portion of the molecule.[3] Additionally, a fragment ion at m/z 428, representing the CoA moiety, is commonly observed.[4][5]
Q2: How does the collision energy affect the fragmentation of this compound?
A2: Collision energy (CE) is a critical parameter that directly influences the efficiency of fragmentation. Insufficient CE will result in poor fragmentation and low product ion intensity. Conversely, excessive CE can lead to extensive fragmentation, diminishing the intensity of the desired product ion and potentially generating uninformative smaller fragments. The optimal CE maximizes the intensity of the target product ion (resulting from the neutral loss of 507.0 Da) while minimizing unwanted fragmentation.
Q3: Are there typical starting values for collision energy when analyzing long-chain polyunsaturated acyl-CoAs like this compound?
A3: While the optimal collision energy is instrument-dependent, published data for similar long-chain acyl-CoAs can provide a good starting point. For many long-chain acyl-CoAs, collision energies in the range of 40-60 eV are often employed in positive ion mode.[2] It is crucial to experimentally determine the optimal CE for your specific instrument and experimental conditions.
Q4: Can the position of the double bonds in this compound influence its fragmentation?
A4: Yes, the position of double bonds can influence the fragmentation pattern. Studies have shown that in-source fragmentation can lead to cleavages at the C-C bonds adjacent to the double bonds, which can help in their localization.[6] While the primary fragmentation for quantitative analysis focuses on the neutral loss of the CoA moiety, an awareness of these alternative fragmentation pathways is important for qualitative analysis and potential isomer differentiation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Ion Signal | 1. Suboptimal Collision Energy.2. Poor precursor ion intensity.3. Incorrect precursor/product ion m/z values. | 1. Perform a collision energy optimization experiment (see Experimental Protocols).2. Optimize source conditions (e.g., spray voltage, gas flows, temperature) to enhance precursor ion signal.3. Verify the calculated m/z values for the [M+H]+ precursor and the product ion after the 507.0 Da neutral loss. |
| High Background Noise or Multiple Interfering Peaks | 1. In-source fragmentation.2. Co-eluting isobaric interferences.3. Contaminated mobile phase or LC system. | 1. Reduce the declustering potential (or equivalent parameter) to minimize in-source fragmentation.2. Improve chromatographic separation to resolve interferences.3. Prepare fresh mobile phases and flush the LC system. |
| Poor Reproducibility of Signal Intensity | 1. Fluctuations in instrument performance.2. Instability of the analyte.3. Inconsistent sample preparation. | 1. Ensure the mass spectrometer is properly calibrated and stabilized.2. Analyze samples promptly after preparation and keep them in a cooled autosampler.3. Use a consistent and validated sample preparation protocol. |
| Peak Tailing or Broadening | 1. Secondary interactions with the column.2. Inappropriate mobile phase composition.3. Column degradation. | 1. Consider a different column chemistry or mobile phase additives.2. Adjust the mobile phase pH or organic content.3. Replace the analytical column. |
Experimental Protocols
Protocol 1: Collision Energy Optimization for this compound
This protocol describes a method to determine the optimal collision energy (CE) for the fragmentation of this compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
1. Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol:chloroform 2:1, v/v).
-
Dilute the stock solution to a working concentration of approximately 1 µM in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 30 mM triethylammonium (B8662869) acetate).[3]
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Infuse the working standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
In Q1, select the precursor ion for this compound ([M+H]⁺).
-
In Q3, select the product ion corresponding to the neutral loss of 507.0 Da.
3. Optimization Procedure:
-
While infusing the standard, create an experiment that ramps the collision energy over a defined range (e.g., 20 eV to 70 eV) in discrete steps (e.g., 2-5 eV increments).
-
At each CE value, record the intensity of the selected product ion.
-
Plot the product ion intensity as a function of the collision energy.
-
The optimal collision energy is the value that yields the maximum product ion intensity.
4. Refinement (Optional):
-
Once an optimal CE is identified, you can perform a finer ramp around this value (e.g., in 1 eV increments) to further refine the setting.
Data Presentation
Table 1: Generic MS/MS Parameters for Long-Chain Acyl-CoA Analysis
This table provides a starting point for developing a quantitative method for this compound based on published data for similar compounds. The optimal values for your specific instrument may vary.
| Parameter | Typical Value/Range | Reference(s) |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2][3][7] |
| Precursor Ion (Q1) | [M+H]⁺ | [3] |
| Product Ion (Q3) | [M+H - 507.0]⁺ | [2][3] |
| Declustering Potential (DP) | 60 - 90 V | [2] |
| Collision Energy (CE) | 40 - 65 eV | [2][3] |
| Collision Cell Exit Potential (CXP) | 8 - 10 V | [3][4] |
Table 2: Example Collision Energy Optimization Data (Hypothetical)
| Collision Energy (eV) | Product Ion Intensity (Arbitrary Units) |
| 30 | 15,000 |
| 35 | 28,000 |
| 40 | 45,000 |
| 45 | 62,000 |
| 50 | 75,000 |
| 55 | 72,000 |
| 60 | 60,000 |
| 65 | 48,000 |
This hypothetical data illustrates that the optimal collision energy would be approximately 50 eV.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revelation of Acyl Double Bond Positions on Fatty Acyl Coenzyme A Esters by MALDI/TOF Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control for 5Z,8Z,11Z-Eicosatrienoyl-CoA Analysis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the quality control measures for the analysis of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as Mead acid-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
A1: this compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid (Mead acid), an omega-9 polyunsaturated fatty acid. As an acyl-CoA, it is a key intermediate in various metabolic pathways, including lipid synthesis and cell signaling.[1] Its levels can be indicative of essential fatty acid deficiency. Accurate quantification is crucial for understanding its role in metabolic regulation and disease.
Q2: What is the most common analytical technique for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of acyl-CoAs due to its high sensitivity, selectivity, and specificity.[1]
Q3: How should I store my samples to ensure the stability of this compound?
A3: Due to the presence of double bonds, this compound is susceptible to oxidation.[2][3] It is recommended to store tissue and cell samples at -80°C until analysis. During sample preparation, all steps should be performed on ice to minimize degradation.[3]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard would be a stable isotope-labeled version of this compound. However, due to commercial unavailability, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0-CoA) are commonly used. These are not typically found in biological systems and have similar extraction and ionization properties to long-chain unsaturated acyl-CoAs.
Troubleshooting Guides
Issue 1: Low or No Signal of this compound
| Potential Cause | Recommended Solution |
| Analyte Degradation | Polyunsaturated acyl-CoAs are prone to oxidation and hydrolysis.[2][3][4] Ensure samples are processed quickly and kept on ice. Use antioxidants, such as butylated hydroxytoluene (BHT), during extraction. Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen). |
| Inefficient Extraction | The extraction efficiency of acyl-CoAs can be matrix-dependent. A common method involves protein precipitation and liquid-liquid extraction. Ensure thorough homogenization of the sample.[1] |
| Ion Suppression | Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte. Improve chromatographic separation to resolve this compound from interfering species. Utilize a robust sample clean-up procedure, such as solid-phase extraction (SPE). |
| Incorrect Mass Spectrometer Parameters | Optimize the multiple reaction monitoring (MRM) transitions for this compound. The precursor ion will be [M+H]+, and a characteristic product ion results from the neutral loss of the 3'-phospho-ADP moiety (507 Da).[1] |
Issue 2: Poor Chromatographic Peak Shape
| Potential Cause | Recommended Solution |
| Secondary Interactions with Column | The phosphate (B84403) groups of the CoA moiety can interact with the stationary phase, leading to tailing. Use a C18 column with a mobile phase containing an ion-pairing agent or a buffer to improve peak shape. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state and peak shape of acyl-CoAs. Experiment with different pH values to find the optimal condition for your column and system. |
| Co-elution with Isomers | Structural isomers can co-elute, leading to broad or asymmetric peaks. Optimize the gradient elution to achieve better separation. |
Issue 3: High Variability in Quantitative Results
| Potential Cause | Recommended Solution |
| Inconsistent Extraction Recovery | Ensure the internal standard is added at the very beginning of the sample preparation process to account for variability in extraction efficiency. |
| Matrix Effects | Different samples may have varying levels of matrix components that affect ionization. Prepare calibration standards in a matrix that closely matches your samples to compensate for these effects. |
| Instability in Autosampler | Acyl-CoAs can degrade in the autosampler.[1] Maintain the autosampler at a low temperature (e.g., 4°C) and analyze samples in a timely manner after preparation. |
Experimental Protocols
Representative Protocol for Extraction and LC-MS/MS Analysis of this compound
This protocol is a representative method based on established procedures for long-chain acyl-CoA analysis.[1]
-
Sample Homogenization:
-
Homogenize frozen tissue (~50 mg) or cell pellets in 1 mL of ice-cold 2:1 (v/v) methanol:water.
-
Add a known amount of internal standard (e.g., C17:0-CoA) to each sample.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of chloroform (B151607) to the homogenate and vortex thoroughly.
-
Add 1 mL of water and vortex again to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Collect the lower organic phase.
-
-
Drying and Reconstitution:
-
Dry the collected organic phase under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 10 mM ammonium (B1175870) acetate).
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
-
Precursor Ion (Q1): [M+H]+ for this compound.
-
Product Ion (Q3): A characteristic fragment resulting from the neutral loss of 507 Da.[1]
-
-
Quality Control Parameters
The following table provides typical quality control parameters for the LC-MS/MS analysis of long-chain acyl-CoAs. These values should be established and validated for each specific assay.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
Visualizations
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Fatty Acyl-CoAs
Welcome to the technical support center for fatty acyl-CoA analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for fatty acyl-CoAs in reversed-phase chromatography?
Poor peak shape, including tailing, fronting, and broadening, can arise from a variety of factors. The most common causes include:
-
Secondary Interactions: Interactions between the negatively charged phosphate (B84403) groups of the CoA moiety and residual silanol (B1196071) groups on the silica-based stationary phase can lead to significant peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. For long-chain acyl-CoAs, alkaline mobile phases are often employed to improve peak shape.[3][4] At acidic pH, short-chain acyl-CoAs may show better retention, but long-chain species can exhibit poor peak shape.[4]
-
Column Contamination and Degradation: Repeated injections of biological extracts can lead to the accumulation of matrix components on the column, causing peak distortion and increased backpressure.[5] Column bed collapse or void formation can also lead to peak fronting.[2]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[2]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[2]
Q2: My fatty acyl-CoA peaks are showing significant tailing. How can I fix this?
Peak tailing is a frequent issue in fatty acyl-CoA analysis. Here are several strategies to address it:
-
Adjust Mobile Phase pH: For long-chain fatty acyl-CoAs, increasing the mobile phase pH to alkaline conditions can help suppress the interaction between the analyte and the stationary phase.[3][4] Ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) can be used to adjust the pH.[5]
-
Use an Ion-Pairing Agent: Ion-pairing agents, such as alkyl sulfonates or perchlorates, can be added to the mobile phase to mask the charged phosphate groups on the acyl-CoAs, reducing interactions with the stationary phase and improving peak shape.[6][7]
-
Select an Appropriate Column: Consider using a column with end-capping to minimize the number of free silanol groups.[8] Alternatively, a column with a different stationary phase, such as a C8 instead of a C18, may provide better peak shape for some analytes.[9]
-
Increase Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column, leading to tailing. Increasing the buffer strength (typically 10-50 mM) can help.[1]
-
Optimize Column Temperature: Increasing the column temperature can sometimes improve peak symmetry by reducing viscosity and improving mass transfer.
Q3: My peaks are broad and poorly resolved. What steps can I take to improve them?
Broad peaks can be caused by several factors. Here's a troubleshooting guide:
-
Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.[1] Ensure connections are secure and tubing is as short and narrow as possible.
-
Optimize Flow Rate: A flow rate that is too high or too low can lead to peak broadening. The optimal flow rate will depend on the column dimensions and particle size.
-
Column Health: A contaminated or old column can lead to broad peaks. Try cleaning the column according to the manufacturer's instructions or replace it if necessary. A guard column can help extend the life of your analytical column.[1]
-
Sample Preparation: Ensure your sample is free of particulates by filtering or centrifuging before injection. Inadequate sample cleanup can lead to column fouling and poor peak shape.[10]
-
Gradient Optimization: A shallow gradient may be necessary to resolve closely eluting fatty acyl-CoAs. Experiment with the gradient slope and duration to improve separation.
Troubleshooting Guides
Table 1: Troubleshooting Poor Peak Shape for Fatty Acyl-CoAs
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with stationary phase | Increase mobile phase pH; add an ion-pairing agent; use an end-capped column.[1][3][4][8] |
| Column contamination | Wash the column with a strong solvent; use a guard column.[1][5] | |
| Low buffer concentration | Increase buffer strength to 10-50 mM.[1] | |
| Peak Fronting | Sample overload | Reduce injection volume or dilute the sample.[2] |
| Incompatible sample solvent | Dissolve the sample in the initial mobile phase or a weaker solvent.[2] | |
| Column degradation (void) | Replace the column.[2] | |
| Peak Broadening | Extra-column dead volume | Use shorter, narrower internal diameter tubing.[1] |
| Column contamination/aging | Clean or replace the column.[10] | |
| Flow rate too high/low | Optimize the flow rate for your column dimensions. | |
| Split Peaks | Clogged inlet frit | Replace the column inlet frit.[1] |
| Column contamination | Wash or replace the column.[10] | |
| Sample solvent incompatibility | Match the sample solvent to the mobile phase.[2] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-MS/MS for Long-Chain Fatty Acyl-CoAs
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a suitable extraction buffer (e.g., 100 mM KH2PO4).[11]
-
Perform a liquid-liquid extraction using an organic solvent such as acetonitrile (B52724) or a mixture of isopropanol (B130326) and heptane.[5][11]
-
Centrifuge to pellet debris and collect the supernatant containing the fatty acyl-CoAs.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.[11]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5-10 mM ammonium acetate (B1210297) or ammonium bicarbonate in water, pH adjusted to alkaline conditions (e.g., pH 8-10 with ammonium hydroxide).[3][5]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the long-chain species, followed by a column wash and re-equilibration. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-18.1 min, 90-10% B; 18.1-25 min, 10% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-45 °C.[11]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), often in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used for quantification.[3][12]
-
MRM Transitions: A common fragmentation pattern for acyl-CoAs is the neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) fragment) or the product ion at m/z 428.[3][5]
-
Visualizations
Troubleshooting Workflow
A logical workflow for troubleshooting common HPLC peak shape problems.
Fatty Acyl-CoA Interaction with Stationary Phase
Interactions of fatty acyl-CoA with a C18 stationary phase.
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 7. Fatty acids (C12 ... C18) with ion-pair chromatography | Metrohm [metrohm.com]
- 8. lcms.cz [lcms.cz]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
handling and solubility issues with 5Z,8Z,11Z-eicosatrienoyl-CoA standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5Z,8Z,11Z-eicosatrienoyl-CoA standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological significance?
This compound is the activated form of 5Z,8Z,11Z-eicosatrienoic acid, also known as Mead acid. Mead acid is an omega-9 polyunsaturated fatty acid that becomes prominent in tissues during essential fatty acid deficiency. The conversion to its coenzyme A (CoA) thioester is a critical step for its involvement in various metabolic pathways. As an acyl-CoA, it can be a substrate for enzymes involved in lipid synthesis and signaling molecule generation.
Q2: How should I reconstitute and store my this compound standard?
Due to the limited availability of specific data for this compound, we recommend following the general guidelines for long-chain polyunsaturated acyl-CoA standards. Always refer to the manufacturer's product data sheet for specific instructions.
-
Reconstitution: Long-chain acyl-CoAs are known to be unstable in aqueous solutions. For improved stability, it is recommended to reconstitute the standard in an organic solvent. Methanol (B129727) has been shown to provide good stability for acyl-CoAs.[1] A solution of 50% methanol and 50% 50 mM ammonium (B1175870) acetate (B1210297) at pH 7 has also been used.[1]
-
Storage: Store the lyophilized standard at -20°C or below. Once reconstituted, it is crucial to aliquot the standard into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -80°C for long-term storage.
Q3: In which solvents is this compound soluble?
Solubility of 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid)
| Solvent | Concentration |
| Ethanol | Miscible[2] |
| Dimethylformamide (DMF) | 100 mg/ml[2] |
| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/ml[2] |
| 0.1 M Na2CO3 | 1 mg/ml[2] |
Note: The addition of the large, polar Coenzyme A group will alter the solubility profile. The CoA ester will have increased aqueous solubility compared to the free fatty acid, but aggregation can still be an issue in aqueous buffers.
Troubleshooting Guides
Poor or No Signal in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Step |
| Degradation of the Standard | Prepare fresh dilutions from a new aliquot. Ensure proper storage conditions (-80°C) and avoid multiple freeze-thaw cycles. Acyl-CoAs are unstable in aqueous solutions, so prepare samples immediately before analysis.[1] |
| Suboptimal Ionization | Long-chain acyl-CoAs can be analyzed in both positive and negative ion mode. If signal is poor in one mode, try the other. In positive mode, a characteristic neutral loss of 507 Da is often observed.[3] |
| Poor Chromatographic Peak Shape | See the "Poor Peak Shape in Chromatography" section below. |
| Matrix Effects | If analyzing in a complex matrix, dilute the sample or use a solid-phase extraction (SPE) clean-up step. An isotopically labeled internal standard is recommended for accurate quantification. |
Poor Peak Shape in Chromatography (Tailing, Fronting, Splitting)
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Column | Peak tailing for acyl-CoAs can occur due to interactions with the stationary phase. Using a mobile phase with a higher pH (e.g., with ammonium hydroxide) can help to reduce these interactions. |
| Column Contamination | Flush the column with a strong solvent series. If the problem persists, consider replacing the column or the in-line filter. |
| Injection Solvent Incompatibility | Whenever possible, dissolve the standard in the initial mobile phase. If a stronger solvent is used for reconstitution, inject the smallest possible volume. |
| Column Overload | Reduce the amount of standard injected onto the column. |
Experimental Protocols
Protocol 1: General Reconstitution of this compound Standard
Materials:
-
Lyophilized this compound standard
-
Anhydrous methanol, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Allow the vial of the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous methanol to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex to ensure the standard is fully dissolved.
-
Immediately aliquot the stock solution into single-use, amber glass vials or low-binding microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: General LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
This is a general method and should be optimized for your specific instrument and application.
Liquid Chromatography:
-
Column: A C18 or C8 reversed-phase column is commonly used.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from a lower percentage of Mobile Phase B to a high percentage over 15-20 minutes is a good starting point.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-10 µL
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Positive Mode Transition (example): Precursor ion (Q1) corresponding to the [M+H]+ of this compound, and a product ion (Q3) corresponding to the neutral loss of 507 Da.[3]
-
Negative Mode Transition (example): Precursor ion (Q1) corresponding to the [M-H]- of this compound.
Signaling Pathways and Workflows
Biosynthesis of Mead Acid (Precursor to this compound)
In states of essential fatty acid deficiency, Mead acid is synthesized from oleic acid through a series of desaturation and elongation steps. Two primary pathways have been proposed.[4]
Caption: Biosynthesis pathways of Mead acid from oleic acid.
Metabolism of this compound
Once formed, this compound can be metabolized by various enzymes to produce signaling molecules.
Caption: Metabolic pathways of this compound.
General Experimental Workflow for Acyl-CoA Analysis
This diagram outlines a typical workflow for the analysis of this compound from biological samples.
Caption: General workflow for acyl-CoA analysis.
References
- 1. Solubility of long-chain fatty acids in phosphate buffer at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Extraction Protocols for Different Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction protocols for various biological matrices. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General Troubleshooting
FAQs
-
Q1: My analyte recovery is consistently low. What are the general steps I should take to troubleshoot this? A1: Low recovery is a common issue in extraction protocols. A systematic approach to troubleshooting is crucial. First, ensure that the analytical system itself is functioning correctly by injecting a known standard. If the system is working, the next step is to determine at which stage of the extraction process the analyte is being lost. This can be achieved by collecting and analyzing fractions from each step of the protocol (e.g., the flow-through after sample loading, each wash step, and the final elution). Once the point of loss is identified, you can focus on optimizing that specific step, such as adjusting solvent strength, pH, or the choice of sorbent.
-
Q2: I'm observing poor reproducibility between my replicate extractions. What could be the cause? A2: Poor reproducibility can stem from several factors. Inconsistent sample handling and processing are common culprits. Ensure that volumes of samples and reagents are measured accurately and that incubation times and temperatures are consistent for all samples. For manual methods like liquid-liquid extraction, standardizing the mixing intensity and duration is important. Automation can significantly improve reproducibility by minimizing human error.[1] In solid-phase extraction, ensure the cartridge bed does not dry out before sample loading and that the flow rate during sample application is controlled and consistent.
-
Q3: What are "matrix effects" and how can I minimize them? A3: The matrix effect is the alteration of an analyte's response due to the presence of co-eluting, interfering components in the sample matrix.[2] This can lead to either suppression or enhancement of the analytical signal, impacting the accuracy of quantification.[2] To minimize matrix effects, it is crucial to have an effective sample cleanup strategy. This can involve more selective extraction techniques like solid-phase extraction (SPE) over simpler methods like protein precipitation. Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help to compensate for matrix effects. Additionally, optimizing chromatographic conditions to separate the analyte from interfering matrix components is a key strategy.
Nucleic Acid Extraction (DNA & RNA)
This section provides guidance on common issues encountered during the extraction of DNA and RNA from various biological matrices.
DNA Extraction Troubleshooting
FAQs
-
Q1: I'm getting a low yield of DNA from my whole blood samples. What are the likely causes and solutions? A1: Low DNA yield from blood can be due to several factors. Incomplete lysis of blood cells is a primary cause.[3] To address this, ensure your lysis buffer is appropriate for the sample volume and consider increasing the incubation time or agitation speed.[3] Another common issue is the age and storage of the blood sample; using fresh samples is ideal, but if they must be stored, freezing at -80°C is recommended to minimize DNase activity.[4] Also, ensure that the correct anticoagulant was used during blood collection; EDTA is preferred as heparin can inhibit downstream enzymatic reactions like PCR.[4][5]
-
Q2: The A260/A280 ratio of my DNA sample is below 1.8. What does this indicate and how can I fix it? A2: An A260/A280 ratio below 1.8 typically indicates protein contamination. To improve purity, ensure complete digestion by Proteinase K and avoid carrying over any cellular debris with the DNA sample. If using a column-based method, make sure not to overload the column, as this can lead to inefficient washing and carryover of contaminants. An additional wash step or a repeat of the DNA precipitation may be necessary.
-
Q3: I'm struggling with DNA extraction from FFPE (Formalin-Fixed Paraffin-Embedded) tissues. Why is this challenging and what can I do to improve my results? A3: DNA extraction from FFPE tissues is challenging due to DNA degradation and cross-linking caused by the formalin fixation process.[6][7] To improve yield and quality, it is crucial to effectively remove the paraffin (B1166041) wax, typically with a non-toxic deparaffinization agent and heat.[6] The subsequent decross-linking step, which involves heating the sample, is also critical for obtaining usable DNA.[6] Optimizing the duration of this heating step can increase the amount of amplifiable DNA.[8] Given the fragmented nature of DNA from FFPE samples, using qPCR with shorter amplicons for quantification can provide a more accurate measure of functional DNA.[8]
RNA Extraction Troubleshooting
FAQs
-
Q1: My RNA is degraded, showing a smear on the gel. How can I prevent this? A1: RNA is highly susceptible to degradation by ubiquitous RNases.[9][10] To prevent degradation, it is essential to maintain an RNase-free environment. This includes using certified RNase-free reagents, pipette tips, and tubes, and always wearing gloves.[9] Samples should be processed immediately after collection or snap-frozen in liquid nitrogen and stored at -80°C.[11] Using a lysis buffer containing a strong denaturing agent like guanidinium (B1211019) thiocyanate (B1210189) is also crucial to inactivate endogenous RNases.[12]
-
Q2: My RNA yield from cultured cells is low. What can I do to increase it? A2: Low RNA yield from cultured cells can be due to incomplete cell lysis or using an insufficient number of cells. Ensure that the lysis reagent is added in the correct proportion to the cell pellet and that the sample is thoroughly homogenized.[13] For adherent cells, lysis directly in the culture dish can improve yield. Also, be mindful of the binding capacity of your purification column or magnetic beads, as overloading can lead to reduced yield.[14]
-
Q3: The A260/A230 ratio of my RNA is low. What does this signify? A3: A low A260/A230 ratio (typically <2.0) suggests contamination with substances that absorb at 230 nm, such as phenol (B47542), guanidine (B92328) thiocyanate, or carbohydrates. To remedy this, ensure that no phenol from the organic phase is carried over with the aqueous phase during phase separation. Additional washing of the RNA pellet with 70-80% ethanol (B145695) can help remove salt contaminants. For column-based methods, ensuring the column is properly washed before elution is key.
Data Presentation: Nucleic Acid Extraction
Table 1: Comparison of DNA Extraction Methods from Human Whole Blood
| Extraction Method | Typical DNA Yield (µg per mL of blood) | Typical A260/A280 Ratio | Processing Time | Cost |
| Phenol-Chloroform | High (e.g., ~35) | 1.8 - 2.0[15] | Long (several hours to days)[16] | Low |
| Salting Out (Modified) | High (e.g., ~30) | 1.8 - 2.0[16] | Moderate (~1 hour)[16] | Very Low[16] |
| Commercial Kit (Spin Column) | Moderate (e.g., ~20) | 1.8 - 2.0[16] | Fast (< 1 hour)[16] | High[16] |
| Commercial Kit (Magnetic Beads) | Moderate to High | 1.8 - 2.0 | Fast (< 1 hour) | High |
Table 2: Comparison of RNA Extraction Methods from Cultured Cells
| Extraction Method | Typical RNA Yield (µg per 10^6 cells) | Typical RIN (RNA Integrity Number) | Throughput |
| Guanidinium Thiocyanate-Phenol-Chloroform | High | High (≥9.0)[11] | Low |
| Commercial Kit (Spin Column) | Moderate to High | High (≥9.0)[11] | Moderate |
| Commercial Kit (Magnetic Beads) | Moderate to High | High (≥9.0) | High (suitable for automation) |
Small Molecule Extraction
This section focuses on troubleshooting common issues in protein precipitation, liquid-liquid extraction, and solid-phase extraction for the analysis of small molecules.
Protein Precipitation (PPT) Troubleshooting
FAQs
-
Q1: After protein precipitation with acetonitrile (B52724), my sample is still cloudy. What should I do? A1: Cloudiness after centrifugation indicates incomplete protein removal. Ensure that the ratio of acetonitrile to your sample (e.g., plasma) is sufficient, typically at least 3:1 (v/v).[2] Thorough vortexing after adding the solvent is critical to ensure complete protein denaturation and precipitation. You can also try incubating the sample at a lower temperature (e.g., -20°C) after adding the solvent to enhance precipitation.
-
Q2: I'm losing my analyte of interest along with the precipitated protein. How can I improve recovery? A2: Analyte loss during protein precipitation can occur if the analyte is bound to the proteins that are being removed. Trying a different precipitation solvent, such as methanol (B129727) or acetone, may alter the binding equilibrium and improve recovery.[3] Acidifying the precipitation solvent can sometimes help to disrupt protein-analyte interactions. However, it's important to consider the stability of your analyte at different pH values.
Liquid-Liquid Extraction (LLE) Troubleshooting
FAQs
-
Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate. How can I break it? A1: Emulsion formation is a common problem in LLE, often caused by vigorous shaking or the presence of surfactants in the sample.[11] To break an emulsion, you can try several techniques: let the mixture stand for a period of time, gently swirl instead of shaking, add salt (salting out) to the aqueous phase to increase its polarity, or centrifuge the sample to force phase separation.[11][16] Filtering the emulsion through a bed of glass wool can also be effective.
-
Q2: How do I choose the right extraction solvent for my analyte? A2: The choice of extraction solvent is critical for achieving good recovery. The general principle is "like dissolves like." For a non-polar analyte, a non-polar organic solvent should be used. The partition coefficient (LogP or LogD) of your analyte can be a good indicator of its hydrophobicity and help guide solvent selection. For ionizable compounds, adjusting the pH of the aqueous phase to neutralize the analyte will increase its partitioning into the organic solvent.
Solid-Phase Extraction (SPE) Troubleshooting
FAQs
-
Q1: My analyte is not being retained on the SPE cartridge and is found in the flow-through. What's wrong? A1: Lack of retention is often due to an incorrect choice of sorbent or improper sample loading conditions. Ensure the sorbent chemistry is appropriate for your analyte (e.g., reversed-phase for non-polar analytes, ion-exchange for charged analytes). The pH of the sample is also crucial for ion-exchange and mixed-mode sorbents. Additionally, the solvent composition of your sample can affect retention; a high percentage of organic solvent in the sample can prevent a non-polar analyte from binding to a reversed-phase sorbent.
-
Q2: My analyte is retained on the cartridge, but I can't elute it effectively, resulting in low recovery. How can I improve elution? A2: Incomplete elution is usually caused by an elution solvent that is too weak. For reversed-phase SPE, increase the percentage of organic solvent in your elution buffer. For ion-exchange SPE, you may need to adjust the pH or ionic strength of the elution solvent to disrupt the interaction between the analyte and the sorbent. It's also important to use a sufficient volume of elution solvent to ensure complete recovery.
Data Presentation: Small Molecule Extraction
Table 3: Comparison of Protein Precipitation Solvents for Plasma Samples
| Precipitating Solvent | Typical Protein Removal Efficiency | Analyte Recovery | Matrix Effects |
| Acetonitrile | >95% | Generally good, but can be analyte-dependent. | Can be significant due to remaining phospholipids. |
| Methanol | ~90% | Often provides good recovery for a broad range of metabolites.[13] | Can be significant. |
| Ethanol | ~90% | Good recovery, particularly for hydrophobic compounds. | Can be significant. |
| Trichloroacetic Acid (TCA) | >90% | Can be effective but may cause analyte degradation. | Can be minimized with appropriate mobile phases. |
Table 4: Comparison of Extraction Techniques for Drug Analysis in Plasma
| Extraction Technique | Analyte Recovery | Matrix Effect Removal | Throughput |
| Protein Precipitation (PPT) | Variable, analyte-dependent. | Low | High |
| Liquid-Liquid Extraction (LLE) | Good for non-polar to moderately polar analytes. | Moderate | Low to Moderate |
| Solid-Phase Extraction (SPE) | High and reproducible with method optimization. | High | Moderate to High (amenable to automation) |
Table 5: Comparison of LLE and SPE for Metabolite Extraction from Urine
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Mean Analyte Recovery | 77.4% | 84.1% |
| Number of Metabolites Isolated | ~140 | ~162 |
| Processing Time | Longer | Shorter |
| Cost | Lower | Higher |
Visualizations
Experimental Workflow for Protocol Refinement
Caption: A generalized workflow for the development and refinement of an extraction protocol.
Troubleshooting Decision Tree for Low Analyte Recovery
Caption: A decision tree to guide troubleshooting for low analyte recovery in extraction protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Commercial DNA Extraction Kits for Extraction of Bacterial Genomic DNA from Whole-Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masspec.scripps.edu [masspec.scripps.edu]
- 9. Systematic comparison of RNA extraction techniques from frozen and fresh lung tissues: checkpoint towards gene expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. museucienciesjournals.cat [museucienciesjournals.cat]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. High Throughput RNA Isolation: Methods Comparison | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Functional Differences Between Mead Acid and Meadoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between Mead acid, a free fatty acid, and its activated form, Meadoyl-CoA. This comparison is based on their distinct biochemical roles, supported by established principles of lipid metabolism and signaling. While direct comparative experimental data between these two specific molecules is scarce due to the transient nature of Meadoyl-CoA, this guide extrapolates their functional divergence from their well-understood general roles as a free fatty acid and a fatty acyl-CoA, respectively.
Core Functional Distinction: Signaling Molecule vs. Metabolic Intermediate
The primary functional difference lies in their cellular roles: Mead acid acts as a signaling molecule that can be converted into various bioactive lipid mediators, while Meadoyl-CoA is the activated form of Mead acid, making it the primary substrate for most intracellular metabolic pathways. A fatty acid must be converted to its acyl-CoA derivative to be metabolized.[1][2][3][4][5]
Table 1: Key Functional Differences Between Mead Acid and Meadoyl-CoA
| Feature | Mead Acid (Free Fatty Acid) | Meadoyl-CoA (Fatty Acyl-CoA) |
| Primary Role | Signaling molecule, precursor to lipid mediators | Activated metabolic intermediate |
| Metabolic Activity | Substrate for activation to Meadoyl-CoA | Substrate for β-oxidation, lipid synthesis, and elongation[6][7] |
| Cellular Localization | Can traverse cell membranes (with transporters), found in cytosol and extracellular space | Primarily intracellular (cytosol, mitochondria, peroxisomes)[1][6] |
| Signaling Activity | Can directly interact with receptors and enzymes (e.g., COX, LOX)[8][9][10] | Generally not a direct signaling molecule; its levels can influence metabolic signaling pathways[11] |
| Bioavailability | Can be supplied exogenously in cell culture and in vivo studies[9] | Transient intracellular molecule, not used in exogenous treatments |
Metabolic Pathways and Functional Roles
The conversion of Mead acid to Meadoyl-CoA is a critical activation step that dictates its metabolic fate. This process is catalyzed by acyl-CoA synthetases.[3][5]
The Role of Mead Acid
Mead acid (20:3, n-9) is an omega-9 polyunsaturated fatty acid that is notably synthesized endogenously from oleic acid, particularly during essential fatty acid deficiency.[9][12] Its functions as a free fatty acid include:
-
Precursor to Bioactive Mediators: Mead acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosanoids, such as leukotrienes.[9][10] These lipid mediators are involved in inflammatory processes.[8][10]
-
Signaling Molecule: Mead acid itself can modulate cellular signaling. For example, it can activate Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation.[8]
-
Indicator of Essential Fatty Acid Deficiency: Elevated levels of Mead acid in the blood are a well-established biomarker for a deficiency in essential fatty acids like linoleic acid and alpha-linolenic acid.[9]
The Role of Meadoyl-CoA
Once Mead acid is activated to Meadoyl-CoA, it enters various metabolic pathways:
-
Beta-Oxidation: In the mitochondria, Meadoyl-CoA can be broken down through beta-oxidation to generate acetyl-CoA, which then enters the citric acid cycle for energy production in the form of ATP.[1][13][14] The beta-oxidation of polyunsaturated fatty acids like Mead acid requires additional auxiliary enzymes to handle its double bonds.[15][16][17][18]
-
Lipid Synthesis: Meadoyl-CoA can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides.[6][19] This is essential for membrane synthesis and energy storage. The incorporation of fatty acids into phospholipids occurs in various tissues.[19][20]
-
Fatty Acid Elongation and Desaturation: Meadoyl-CoA can be further elongated and desaturated to form other fatty acids.[6]
Signaling Pathways
The distinct roles of Mead acid and Meadoyl-CoA are evident in their involvement in cellular signaling.
As depicted in Figure 1, Mead acid directly participates in signaling cascades by being a substrate for enzymes that produce potent lipid mediators and by activating nuclear receptors.
Figure 2 illustrates that Meadoyl-CoA is the central hub for the metabolic utilization of Mead acid, directing it towards either energy production or storage and structural roles.
Experimental Protocols
The analysis of Mead acid (a free fatty acid) and Meadoyl-CoA (a fatty acyl-CoA) requires distinct methodologies due to their different chemical properties.
Analysis of Mead Acid (Free Fatty Acid) by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of total and free fatty acids in biological samples.[21][22][23][24][25]
Experimental Workflow:
Protocol:
-
Sample Preparation and Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a chloroform:methanol solvent mixture to extract total lipids.[24]
-
For free fatty acid analysis, a milder extraction without saponification is used.
-
-
Saponification (for total fatty acid analysis):
-
The extracted lipids are treated with a strong base (e.g., KOH in methanol) to hydrolyze fatty acids from their esterified forms.[22]
-
-
Derivatization:
-
The free fatty acids are converted to volatile fatty acid methyl esters (FAMEs) or other suitable esters (e.g., pentafluorobenzyl esters) for GC analysis.[21]
-
-
GC-MS Analysis:
Analysis of Meadoyl-CoA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[26][27][28][29][30][31][32]
Experimental Workflow:
Protocol:
-
Sample Preparation and Extraction:
-
Homogenize the biological sample in an acidic extraction buffer to precipitate proteins and preserve the acyl-CoAs.[26]
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoAs using reverse-phase liquid chromatography.
-
Detect and quantify the specific acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.[26][30] This provides high specificity and sensitivity.
-
Quantification is performed using a stable isotope-labeled internal standard.
-
Conclusion
References
- 1. Acyl-CoA - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fatty Acids -- Fatty Acid Activation: Answer [library.med.utah.edu]
- 4. How are fatty acids activated? | AAT Bioquest [aatbio.com]
- 5. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 6. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 7. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mead acid - Wikipedia [en.wikipedia.org]
- 11. portlandpress.com [portlandpress.com]
- 12. tuscany-diet.net [tuscany-diet.net]
- 13. jackwestin.com [jackwestin.com]
- 14. aocs.org [aocs.org]
- 15. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Beta-Oxidation of Polyunsaturated Fatty Acids [biochem-vivek.tripod.com]
- 17. Beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Fatty Acid Uptake and Incorporation into Phospholipids in the Rat Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty Acid uptake and incorporation into phospholipids in the rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jfda-online.com [jfda-online.com]
- 25. mdpi.com [mdpi.com]
- 26. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 29. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Validation of an LC-MS/MS Assay for 5Z,8Z,11Z-eicosatrienoyl-CoA
This guide provides a comprehensive comparison of the analytical performance of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, also known as dihomo-γ-linolenoyl-CoA. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with alternative methods and supported by experimental data from established literature.
Introduction
This compound is a critical intermediate in the biosynthesis of eicosanoids, a class of signaling molecules involved in inflammation, immunity, and central nervous system functions. Accurate quantification of this acyl-CoA is essential for understanding its physiological and pathological roles. While various analytical techniques exist, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and specificity.[1][2] This guide will detail the validation of a typical LC-MS/MS method, compare its performance characteristics against other techniques, and provide the necessary experimental protocols.
Comparison of Analytical Methodologies
The quantification of acyl-CoAs can be approached through several methods, each with inherent advantages and limitations. LC-MS/MS is widely favored for its high sensitivity and specificity, particularly in complex biological matrices.[2][3]
| Feature | LC-MS/MS | High-Performance Liquid Chromatography (HPLC) | Fluorometric/Colorimetric Assays |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time) | Low (prone to interference) |
| Sensitivity | Very High (femtomole to picomole range)[4] | Moderate (picomole to nanomole range) | Low (nanomole to micromole range) |
| Throughput | High (with modern UPLC systems) | Moderate | High |
| Matrix Effect | Can be significant, requires careful management[5] | Less susceptible than MS, but still present | High susceptibility to matrix interference |
| Multiplexing | Excellent (can simultaneously quantify multiple analytes)[3] | Limited | Very Limited |
| Cost | High (instrumentation and maintenance) | Moderate | Low |
LC-MS/MS Assay Performance Characteristics
The validation of an LC-MS/MS method involves the assessment of several key performance parameters to ensure data reliability and accuracy. The following table summarizes typical performance data for acyl-CoA analysis based on published methods.
| Parameter | Typical Performance of Acyl-CoA LC-MS/MS Assays |
| Linearity (R²) | > 0.99[4] |
| Lower Limit of Detection (LOD) | 2 to 133 nM[6] |
| Lower Limit of Quantitation (LOQ) | 5 fmol[4] |
| Accuracy (% Recovery) | 80–114%[6] |
| Precision (%RSD) | Intra-assay: 1.2-4.4%, Inter-assay: 2.6-12.2%[7] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique used to purify and concentrate acyl-CoAs from biological samples prior to LC-MS/MS analysis, effectively removing interfering substances.[2][8]
Workflow for Solid-Phase Extraction of Acyl-CoAs
Caption: Solid-Phase Extraction (SPE) Workflow for Acyl-CoA Purification.
LC-MS/MS Analysis
The reconstituted sample is injected into the LC-MS/MS system for separation and detection.
Instrumentation:
-
Liquid Chromatography: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water.[9]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[9]
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute the acyl-CoAs.
-
Flow Rate: 0.4 mL/min.[9]
-
Column Temperature: 40°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is often monitored.[6] The precursor ion will be the [M+H]⁺ of this compound.
Signaling Pathway of this compound
This compound is derived from Dihomo-γ-linolenic acid (DGLA) and is a precursor to the 1-series prostaglandins (B1171923) and thromboxanes, as well as a substrate for the synthesis of arachidonoyl-CoA, the precursor to the 2-series pro-inflammatory eicosanoids.
Biosynthetic Pathway of Eicosanoids from DGLA
Caption: Biosynthesis of Eicosanoids from Dihomo-γ-linolenic Acid.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Eicosanoid Production: Meadoyl-CoA vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of eicosanoid production derived from Meadoyl-CoA, the activated form of Mead acid (MA), and its primary pro-inflammatory counterpart, Arachidonoyl-CoA, derived from arachidonic acid (AA). This comparison is supported by experimental data to inform research and therapeutic development in inflammation and related pathologies.
Executive Summary
Eicosanoids are a class of signaling molecules critical in inflammatory processes. Their synthesis is primarily initiated from the metabolism of 20-carbon polyunsaturated fatty acids. While arachidonic acid is the most well-studied precursor, leading to potent pro-inflammatory eicosanoids, Mead acid offers a contrasting profile. Typically present at low levels, Mead acid's synthesis increases during essential fatty acid deficiency.[1] The eicosanoids derived from Mead acid generally exhibit reduced inflammatory activity and, in some cases, anti-inflammatory properties. Furthermore, Mead acid can act as a competitive inhibitor of the key enzymes in eicosanoid synthesis, cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing the production of pro-inflammatory mediators from arachidonic acid.[1]
Conversion to Acyl-CoA: The Gateway to Eicosanoid Synthesis
Before Mead acid and arachidonic acid can be metabolized by cyclooxygenase and lipoxygenase enzymes, they must first be activated to their respective coenzyme A (CoA) esters, Meadoyl-CoA and Arachidonoyl-CoA. This crucial step is catalyzed by acyl-CoA synthetases (ACSs).[2][3] This activation is a prerequisite for their entry into the various branches of the eicosanoid synthesis pathway. While direct comparative kinetic studies on Meadoyl-CoA and Arachidonoyl-CoA as substrates for COX and LOX are limited, the extensive research on their free fatty acid precursors provides a strong basis for understanding their differential metabolism and the resulting eicosanoid profiles.
Comparative Eicosanoid Production: COX and LOX Pathways
The metabolism of Meadoyl-CoA and Arachidonoyl-CoA by COX and LOX enzymes yields structurally distinct families of eicosanoids with differing biological activities.
Cyclooxygenase (COX) Pathway
The COX-1 and COX-2 enzymes metabolize Arachidonoyl-CoA to produce the 2-series prostanoids, including the highly pro-inflammatory prostaglandin (B15479496) E2 (PGE2).[1] In contrast, Meadoyl-CoA is a substrate for COX enzymes, leading to the formation of the 1-series prostaglandins, such as prostaglandin E1 (PGE1). PGE1 is known to have anti-inflammatory effects, often opposing the actions of PGE2.[1]
Lipoxygenase (LOX) Pathway
The 5-lipoxygenase (5-LOX) pathway converts Arachidonoyl-CoA into the 4-series leukotrienes.[1] Leukotriene B4 (LTB4) is a potent chemoattractant for neutrophils, while the cysteinyl leukotrienes (LTC4, LTD4, LTE4) are powerful bronchoconstrictors and increase vascular permeability.[1] When Meadoyl-CoA is metabolized by 5-LOX, it results in the formation of 3-series leukotrienes, such as leukotriene C3 (LTC3).[1] Generally, these Mead acid-derived leukotrienes are considered less potent than their arachidonic acid-derived counterparts.[1]
Quantitative Data on Eicosanoid Precursor Effects
The following tables summarize quantitative data comparing the biological effects of Mead acid and arachidonic acid, which reflects the downstream consequences of their conversion to Meadoyl-CoA and Arachidonoyl-CoA and subsequent metabolism.
Table 1: Comparative Effects on Inflammatory Cytokine Production
| Fatty Acid | Cell Type | Stimulus | Effect on Cytokine Production |
| Arachidonic Acid | Murine Peritoneal Macrophages | LPS | Dose-dependent decrease in bioactive TNF-α (complete inhibition at 2-5 µM) |
| Arachidonic Acid | Rat Peritoneal Macrophages | None | Stimulates IL-6 release (peak at 4 µM) |
| Mead Acid | LPS-stimulated Macrophages | LPS | Reduces production of TNF-α, IL-6, and IL-1β |
| Data compiled from multiple sources.[1] |
Table 2: Comparative Biological Activities of Cysteinyl Leukotrienes
| Ligand (Derived from) | Receptor | Relative Potency/Activity | Biological Effect |
| LTC4/LTD4 (Arachidonic Acid) | CysLT1 | High affinity for LTD4 | Pro-inflammatory, bronchoconstriction, increased vascular permeability |
| LTC4/LTD4 (Arachidonic Acid) | CysLT2 | Binds LTC4 and LTD4 with equal affinity | Pro-inflammatory |
| LTC3 (Mead Acid) | CysLT1/CysLT2 | Binds, but generally considered less potent than LTC4/LTD4 | Likely less pro-inflammatory |
| Data compiled from multiple sources.[1] |
Signaling Pathways and Experimental Workflow
Meadoyl-CoA and Arachidonoyl-CoA Metabolic Pathways
The following diagram illustrates the divergent pathways of eicosanoid synthesis from Mead acid and arachidonic acid following their activation to their respective CoA esters.
References
A Comparative Guide to Acyl-CoA Analysis: Cross-Validation of HPLC-UV and LC-MS/MS Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount for understanding cellular metabolism and the mechanism of action of therapeutic agents. Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle. Dysregulation of acyl-CoA metabolism has been implicated in a variety of diseases, making their precise measurement a critical aspect of biomedical research.
This guide provides a comprehensive comparison of two widely employed analytical techniques for acyl-CoA analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We present a cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Experimental Methodologies
The following protocols are synthesized from established methods in the literature and represent typical workflows for acyl-CoA analysis.
Sample Preparation: A Critical First Step
The accurate quantification of acyl-CoAs is highly dependent on the efficiency and reproducibility of the sample extraction process. Due to their instability, rapid and effective quenching of metabolic activity and extraction are crucial.
1. Tissue Homogenization and Extraction:
-
For both HPLC-UV and LC-MS/MS, a common starting point is the homogenization of frozen tissue samples. Approximately 40-50 mg of tissue is typically homogenized on ice in a suitable buffer, such as 100 mM potassium phosphate (B84403) (KH2PO4, pH 4.9)[1][2].
-
Protein Precipitation: To remove interfering proteins, a precipitation step is essential.
-
Acid Precipitation: Trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA) are frequently used[3][4]. For instance, cells can be scraped in ice-cold 10% (w/v) TCA[4]. However, TCA may need to be removed via solid-phase extraction (SPE) prior to LC-MS/MS analysis, which can lead to the loss of some polar acyl-CoA species[3]. SSA offers an advantage as it often does not require subsequent removal[3].
-
Organic Solvent Precipitation: A mixture of acetonitrile (B52724), isopropanol, and methanol (B129727) (e.g., 3:1:1 v/v/v) or methanol alone can be used to precipitate proteins and extract acyl-CoAs[1][5]. This is a common approach for LC-MS/MS methods.
-
-
Internal Standard: To account for variability during sample preparation and analysis, an appropriate internal standard (e.g., heptadecanoyl-CoA or a stable isotope-labeled acyl-CoA) should be added at the beginning of the extraction process[1][2].
2. Solid-Phase Extraction (SPE):
-
SPE is often employed after acid precipitation to purify and concentrate acyl-CoAs, particularly for LC-MS/MS analysis. Anion-exchange or reversed-phase C18 cartridges can be used for this purpose[2]. This step helps in removing salts and other interfering substances.
HPLC-UV Method
This method is well-suited for the quantification of the more abundant short-chain acyl-CoAs, such as Coenzyme A (CoA) and acetyl-CoA.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 150 x 3 mm, 3 µm particle size) is typically used[6].
-
Mobile Phase: A gradient elution is commonly employed using a buffer such as potassium phosphate at a specific pH and an organic modifier like acetonitrile or methanol[2].
-
Flow Rate: A typical flow rate is around 0.5 mL/min[6].
-
-
Detection:
-
UV detection is performed at a wavelength of 259 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety in the CoA molecule[2][6].
-
LC-MS/MS Method
LC-MS/MS offers superior sensitivity and selectivity, allowing for the simultaneous quantification of a wide range of short, medium, and long-chain acyl-CoAs.
-
Chromatographic Separation (UPLC/UHPLC):
-
Column: A reversed-phase C8 or C18 column with smaller particle sizes (e.g., 1.7 µm) is often used for better resolution and faster analysis times (Ultra-High-Performance Liquid Chromatography)[1].
-
Mobile Phase: A binary gradient system is common, often consisting of an aqueous mobile phase with an ion-pairing agent or buffer (e.g., ammonium (B1175870) hydroxide (B78521) or ammonium acetate) and an organic mobile phase like acetonitrile[1][7].
-
-
Mass Spectrometry Detection:
-
Ionization: Positive electrospray ionization (ESI) is typically used[1].
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification, providing high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each acyl-CoA[3][5]. For example, a common transition for many acyl-CoAs is the fragmentation of the protonated molecule [M+H]+ to a product ion corresponding to the loss of the acyl chain and part of the CoA molecule[3].
-
Performance Comparison: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the study, including the number of analytes, the required sensitivity, and the complexity of the sample matrix. The following tables summarize the key performance characteristics of each method based on published data.
| Parameter | HPLC-UV | LC-MS/MS | References |
| Selectivity | Lower; based on retention time and UV absorbance. Co-eluting compounds can interfere. | Higher; based on retention time and specific mass-to-charge ratio transitions (MRM). | [6],[3] |
| Sensitivity (LOD) | Higher pmol range (e.g., 0.114 pmol for CoA, 0.36 pmol for acetyl-CoA on-column). | Lower fmol to pmol range, depending on the analyte and system. | [6],[2] |
| Linearity (R²) | Excellent (often >0.99). | Excellent (typically >0.99). | [6],[1],[8] |
| Precision (%CV) | Good; typically <1% for standards and 1-3% for biological samples. | Excellent; intra- and inter-day CVs are often in the range of 2-15%. | [6],[1] |
| Accuracy/Recovery | Good; typically 95-97% for spiked samples. | Good; varies depending on the extraction method but can be optimized. | [6],[3] |
| Throughput | Lower; longer run times per sample. | Higher; shorter run times are achievable with UPLC/UHPLC systems. | [6],[1] |
| Scope | Best suited for abundant, short-chain acyl-CoAs (e.g., CoA, acetyl-CoA). | Capable of simultaneously quantifying a broad range of short, medium, and long-chain acyl-CoAs. | [7],[9] |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams, generated using the DOT language, outline the typical workflows for both HPLC-UV and LC-MS/MS analysis of acyl-CoAs.
Conclusion
Both HPLC-UV and LC-MS/MS are valuable techniques for the quantification of acyl-CoAs.
-
HPLC-UV is a cost-effective and robust method suitable for targeted analysis of abundant short-chain acyl-CoAs like acetyl-CoA. Its simplicity makes it accessible to many laboratories.
-
LC-MS/MS provides superior sensitivity, selectivity, and the capability for multiplexed analysis of a broad spectrum of acyl-CoAs. This makes it the preferred method for comprehensive acyl-CoA profiling and for studies where sample amounts are limited or the analytes of interest are in low abundance.
The choice of method should be guided by the specific research question, the available instrumentation, and the desired level of analytical detail. For researchers in drug development and in-depth metabolic studies, the comprehensive data provided by LC-MS/MS is often indispensable.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [ouci.dntb.gov.ua]
A Comparative Analysis of the Biological Activities of 5,8,11-Eicosatrienoyl-CoA and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 5,8,11-eicosatrienoyl-CoA and its key metabolites. 5,8,11-Eicosatrienoic acid, also known as Mead acid, is an omega-9 polyunsaturated fatty acid that becomes more prevalent during essential fatty acid deficiency. Its metabolites, generated through the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways, possess a range of biological activities that are of significant interest in inflammation, cell signaling, and vascular physiology. This document summarizes quantitative data, details experimental protocols for assessing biological activity, and visualizes the key signaling pathways involved.
Executive Summary
While 5,8,11-eicosatrienoyl-CoA is the activated form of Mead acid for metabolic processing, current scientific literature does not indicate significant direct biological or signaling activity for the CoA ester itself. Its primary role appears to be that of a metabolic intermediate. In contrast, its metabolites, including leukotrienes and various hydroxylated and epoxidized derivatives, exhibit distinct and potent biological effects. This guide will focus on a comparative analysis of these key metabolites.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of the primary metabolites of 5,8,11-eicosatrienoic acid.
| Metabolite | Biological Activity | Assay System | Quantitative Data (IC50/EC50/Kd) | Reference |
| Leukotriene A3 (LTA3) | Precursor to other leukotrienes | Rat Basophilic Leukemia Cell Homogenates | Formation: 6.2 +/- 1.1 nmol from 30 µM 5,8,11-eicosatrienoic acid | [1] |
| Leukotriene B3 (LTB3) | Neutrophil Chemotaxis | Human Neutrophils | ~5-fold less potent than LTB4 | |
| Complement Receptor Enhancement | Human Neutrophils | Virtually identical dose- and time-dependent enhancement as LTB4 | ||
| Lysozyme Release | Human Neutrophils | Virtually identical dose- and time-dependent release as LTB4 | ||
| 12-HETE Analog | Inhibition of Platelet Aggregation | Human Platelets | IC50: 8 µM (for inhibiting thromboxane (B8750289) antagonist binding) | |
| Inhibition of Caspase-3 Activity | Ovarian Cancer Cells | IC50: 1.13 µM | [2] | |
| 14,15-EET Analog | Vasodilation | Bovine Coronary Arteries | ED50: 10⁻⁶ M | [3] |
| Receptor Binding | U-937 Monocytes | Kd: 13.84 ± 2.58 nM | [4] |
Metabolic Pathways of 5,8,11-Eicosatrienoic Acid
The enzymatic conversion of 5,8,11-eicosatrienoic acid leads to the formation of several biologically active metabolites. The two primary pathways are the 5-lipoxygenase (5-LOX) pathway, which produces leukotrienes, and the cytochrome P450 (CYP450) pathway, which generates epoxides and hydroxylated fatty acids.
Caption: Metabolism of 5,8,11-Eicosatrienoic Acid.
Detailed Comparison of Metabolite Activities
Leukotriene A3 (LTA3) and Leukotriene B3 (LTB3)
Biological Activity: LTA3 is an unstable epoxide that serves as an intermediate in the biosynthesis of other leukotrienes.[1] Its direct biological activity is limited. LTA3 can be hydrolyzed to LTB3, although this conversion is reported to be inefficient compared to the conversion of LTA4 to LTB4.[1] LTB3 exhibits proinflammatory properties, including the induction of neutrophil chemotaxis and degranulation, with a potency for some activities comparable to the well-characterized inflammatory mediator LTB4.
Signaling Pathways: Leukotrienes typically exert their effects by binding to G protein-coupled receptors (GPCRs).[2] The specific receptor for LTB3 and its downstream signaling cascade are not as well-defined as those for LTB4, but are presumed to be similar, involving activation of pathways that increase intracellular calcium and activate protein kinase C.
Caption: Putative Signaling Pathway for Leukotriene B3.
12-Hydroxy-5,8,14-eicosatrienoic Acid (12-HETE Analog)
Biological Activity: This metabolite, an analog of 12-HETE, is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis.[2] It has been shown to inhibit platelet aggregation and can act as a signaling molecule in cancer progression.[2]
Signaling Pathways: The 12-HETE analog activates multiple signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and protein kinase C (PKC) pathways. These pathways are crucial regulators of cell growth, survival, and motility.
Caption: Signaling Pathways of 12-HETE Analog.
14,15-Oxido-5,8,11-icosatrienoic Acid (14,15-EET Analog)
Biological Activity: This epoxide metabolite, an analog of 14,15-EET, is a potent vasodilator and plays a role in regulating vascular tone and blood pressure.[3] It also exhibits anti-inflammatory properties and can influence cell proliferation and apoptosis.
Signaling Pathways: The 14,15-EET analog can activate several signaling pathways, including the epidermal growth factor receptor (EGFR) transactivation pathway, the PI3K/Akt pathway, and the MAPK/ERK pathway. It can also activate peroxisome proliferator-activated receptor gamma (PPARγ). Its vasodilatory effects are often mediated through the opening of calcium-activated potassium channels in smooth muscle cells.
Caption: Signaling Pathways of 14,15-EET Analog.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these lipid mediators. Below are outlines of key experimental protocols.
Neutrophil Chemotaxis Assay (for LTB3)
This assay measures the directed migration of neutrophils in response to a chemoattractant.
Caption: Workflow for Neutrophil Chemotaxis Assay.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Chamber Setup: Use a Boyden chamber with a microporous membrane separating the upper and lower wells.
-
Chemoattractant: Add varying concentrations of LTB3 to the lower chamber.
-
Cell Seeding: Place the isolated neutrophils in the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a defined period (e.g., 60-90 minutes).
-
Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells per high-power field using a microscope.
Cell Migration Assay (for 12-HETE Analog)
This assay, often a wound-healing or scratch assay, measures the ability of cells to move into an empty space.
Protocol:
-
Cell Culture: Grow a confluent monolayer of the desired cell type (e.g., endothelial or cancer cells) in a culture plate.
-
Create "Wound": Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the 12-HETE analog at various concentrations.
-
Time-Lapse Imaging: Monitor the closure of the gap over time using a microscope equipped with a camera.
-
Analysis: Quantify the rate of cell migration by measuring the change in the width of the gap over time.
In Vitro Vasodilation Assay (for 14,15-EET Analog)
This assay measures the ability of a compound to relax pre-constricted blood vessel segments.
Protocol:
-
Vessel Preparation: Isolate arterial rings (e.g., from bovine coronary arteries) and mount them in an organ bath containing a physiological salt solution.
-
Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor (e.g., U46619, a thromboxane A2 analog).
-
Treatment: Add cumulative concentrations of the 14,15-EET analog to the organ bath.
-
Measurement: Record the changes in isometric tension of the arterial rings. Relaxation is measured as the percentage decrease from the pre-constricted tension.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 value.
Conclusion
The biological activity of 5,8,11-eicosatrienoyl-CoA is primarily realized through its conversion to a diverse array of metabolites. While the CoA ester itself appears to be a metabolic intermediate, its downstream products, including leukotrienes, HETE analogs, and EET analogs, are potent signaling molecules with distinct effects on inflammation, cell proliferation, and vascular tone. Further research is warranted to fully elucidate the specific receptors and signaling pathways for each of these metabolites, which could open new avenues for therapeutic intervention in a variety of diseases. The lack of documented direct biological activity of 5,8,11-eicosatrienoyl-CoA suggests that future research should focus on its enzymatic regulation and the factors controlling its conversion into these active metabolites.
References
- 1. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Leukotrienes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Comparison of vasodilatory properties of 14,15-EET analogs: structural requirements for dilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 12-LOX/12-HETE/GPR31 metabolic pathway promotes tumor-associated macrophage M2 polarization mediated pancreatic cancer development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) and Arachidonic Acid as Substrates for Cyclooxygenase Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5Z,8Z,11Z-eicosatrienoic acid (commonly known as Mead acid) and arachidonic acid as substrates for the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This document synthesizes experimental data to highlight the differences in their enzymatic processing, the resulting products, and the kinetic parameters that govern these reactions.
Initially, it is critical to clarify a key aspect of prostaglandin (B15479496) synthesis. The direct substrates for COX enzymes are free polyunsaturated fatty acids, which are released from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2. Fatty acyl-CoA esters, such as 5Z,8Z,11Z-eicosatrienoyl-CoA and arachidonoyl-CoA, are primarily involved in fatty acid metabolism and are not direct substrates for cyclooxygenases. Therefore, this guide will focus on the comparison between the free fatty acid forms: Mead acid and arachidonic acid.
Executive Summary
Arachidonic acid is the canonical and highly efficient substrate for both COX-1 and COX-2, leading to the production of prostaglandin H2 (PGH2), the precursor to a wide array of pro-inflammatory and homeostatic prostaglandins (B1171923) and thromboxanes. In contrast, Mead acid, which becomes more prevalent during essential fatty acid deficiency, is a significantly poorer substrate for COX enzymes. Its metabolism by COX does not typically yield prostaglandins but rather results in the formation of hydroxy fatty acids. This fundamental difference in metabolic fate has significant implications for cellular signaling and the inflammatory response.
Data Presentation: Quantitative Comparison
Direct comparative kinetic studies for Mead acid and arachidonic acid with both COX isoforms are limited. The following table compiles available kinetic data from various sources. It is important to note that experimental conditions may vary between studies, affecting the absolute values.
| Substrate | Enzyme | Km (µM) | Vmax (relative activity) | Products |
| Arachidonic Acid | Ovine COX-1 | ~5.3[1] | High | Prostaglandin G2 (PGG2) -> Prostaglandin H2 (PGH2) |
| Human COX-2 | ~2.2[1] | High | Prostaglandin G2 (PGG2) -> Prostaglandin H2 (PGH2) | |
| 5Z,8Z,11Z-Eicosatrienoic Acid (Mead Acid) | Ovine COX-1 | Not widely reported | Very Low | 13-hydroxy-5,8,11-eicosatrienoic acid, 11-hydroxy-5,8,12-eicosatrienoic acid |
| Ovine COX-2 | Not widely reported | Very Low | 13-hydroxy-5,8,11-eicosatrienoic acid, 11-hydroxy-5,8,12-eicosatrienoic acid[2] |
Note: The metabolism of Mead acid by both COX-1 and COX-2 is reported to be significantly slower than that of arachidonic acid[2].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the metabolic pathways of arachidonic acid and Mead acid by COX enzymes, as well as a typical experimental workflow for a COX activity assay.
References
- 1. Inducible COX-2 dominates over COX-1 in prostacyclin biosynthesis: Mechanisms of COX-2 inhibitor risk to heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxygenation of 5,8,11-eicosatrienoic acid by prostaglandin H synthase-2 of ovine placental cotyledons: isolation of 13-hydroxy-5,8,11-eicosatrienoic and 11-hydroxy-5,8,12-eicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Lipidomics: A Comparative Guide to Certified Reference Materials for 5Z,8Z,11Z-Eicosatrienoyl-CoA
For researchers, scientists, and drug development professionals venturing into the intricate world of lipid signaling, the availability of high-quality certified reference materials (CRMs) is paramount. 5Z,8Z,11Z-Eicosatrienoyl-CoA, the CoA ester of Mead acid, is a key molecule in the study of essential fatty acid deficiency and eicosanoid metabolism. However, the direct commercial availability of a certified reference material for this specific long-chain fatty acyl-CoA is limited. This guide provides a comprehensive comparison of commercially available precursors and outlines detailed protocols for the in-house preparation and characterization of a reliable reference material for this compound.
The Precursor Challenge: A Comparative Look at Mead Acid Suppliers
The journey to a high-quality this compound reference material begins with its precursor, (5Z,8Z,11Z)-eicosatrienoic acid, commonly known as Mead acid. Several reputable suppliers offer this free fatty acid. The table below summarizes the key specifications from prominent vendors to aid in the selection of the most suitable starting material.
| Supplier | Product Name | Purity Specification | Format |
| Cayman Chemical | 5(Z),8(Z),11(Z)-Eicosatrienoic Acid | ≥98% | Solution in ethanol |
| Larodan | 5(Z),8(Z),11(Z)-Eicosatrienoic acid | >98% | Neat or in solution |
| Sigma-Aldrich | Mead acid analytical standard | ≥93.0% (GC) | Not specified |
| Santa Cruz Biotechnology | Mead Acid | ≥95% | Not specified |
When selecting a precursor, researchers should consider not only the purity but also the provided analytical data, such as certificates of analysis, to ensure the identity and quality of the starting material.
From Precursor to Product: Experimental Protocols for In-House CRM Preparation
The absence of a direct commercial CRM for this compound necessitates its synthesis and characterization in the laboratory. The following protocols provide a roadmap for this process.
Enzymatic Synthesis of this compound
The synthesis of long-chain fatty acyl-CoAs from their corresponding free fatty acids is most effectively achieved enzymatically using a long-chain acyl-CoA synthetase (ACSL).[1][2]
Materials:
-
(5Z,8Z,11Z)-Eicosatrienoic acid (Mead acid)
-
Coenzyme A (CoA)
-
ATP
-
Long-chain acyl-CoA synthetase (commercially available or purified)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
Procedure:
-
Prepare a stock solution of Mead acid in a suitable solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine the reaction buffer, ATP, CoA, and the Mead acid solution.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), which may require optimization.
-
Terminate the reaction by adding an organic solvent or by heat inactivation.
Caption: Enzymatic synthesis of this compound.
Purification of this compound by Solid-Phase Extraction (SPE)
Following synthesis, the product must be purified from the reaction mixture. Solid-phase extraction is a common and effective method for this purpose.[3]
Materials:
-
SPE cartridges (e.g., C18 or a specific acyl-CoA binding sorbent)
-
Conditioning, wash, and elution solvents (specifics will depend on the chosen SPE sorbent)
Procedure:
-
Condition the SPE cartridge with the appropriate solvent.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge to remove unreacted starting materials and other impurities.
-
Elute the purified this compound with a suitable elution solvent.
-
Evaporate the solvent to obtain the purified product.
Quantification and Characterization by HPLC-MS/MS
Accurate quantification and structural confirmation of the synthesized this compound are crucial for its use as a reference material. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[4][5]
Instrumentation and Conditions:
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., acetonitrile, methanol) with a modifier like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometer: An electrospray ionization (ESI) source operated in either positive or negative ion mode.
-
MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification, targeting the specific precursor and product ions of this compound.
Procedure:
-
Reconstitute the purified product in a suitable solvent.
-
Inject the sample into the HPLC-MS/MS system.
-
Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).
-
Confirm the identity by analyzing the fragmentation pattern in the MS/MS spectrum.
-
Quantify the concentration by comparing the peak area to a standard curve of a related, commercially available long-chain fatty acyl-CoA or by using a suitable internal standard.
Caption: Workflow for purification and analysis of this compound.
Stability and Handling: Preserving the Integrity of Your Reference Material
Long-chain unsaturated fatty acyl-CoAs are susceptible to degradation through hydrolysis and oxidation. Proper storage and handling are critical to maintain their integrity.
-
Storage: Store the purified this compound in an inert solvent (e.g., ethanol, acetonitrile) at -80°C. Aliquoting into single-use vials is recommended to avoid repeated freeze-thaw cycles.
-
Handling: When in use, keep the material on ice and minimize its time in aqueous buffers, especially at neutral or alkaline pH, to reduce the rate of hydrolysis. The use of buffers with a slightly acidic pH can improve stability.
Biochemical Significance: The Role in Eicosanoid Synthesis
This compound is a substrate for various enzymes in lipid metabolism. A notable pathway is its conversion to leukotriene A3 (LTA3) by 5-lipoxygenase (5-LOX).[6] This pathway is particularly relevant in the context of essential fatty acid deficiency, where the production of eicosanoids from arachidonic acid is compromised.
Caption: Simplified pathway of LTA3 synthesis from Mead acid.
By following this comprehensive guide, researchers can confidently prepare and characterize a reliable reference material for this compound, enabling accurate and reproducible results in their investigations of lipid metabolism and signaling.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Products derived from 5,8,11-eicosatrienoic acid by the 5-lipoxygenase-leukotriene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of n-3, n-6, and n-9 Eicosatrienoyl-CoA Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biochemical and physiological effects of fatty acyl-CoA molecules is critical for advancing research in metabolic and inflammatory diseases. This guide provides an objective comparison of the n-3, n-6, and n-9 isomers of eicosatrienoyl-CoA, highlighting their differential roles in key cellular pathways. The information presented is supported by a synthesis of experimental data from various studies, intended to facilitate further investigation and therapeutic development.
Introduction to Eicosatrienoyl-CoA Isomers
Eicosatrienoyl-CoAs are the activated, coenzyme A thioester forms of 20-carbon fatty acids containing three double bonds. The position of the first double bond from the methyl end of the fatty acid chain dictates their classification into the n-3, n-6, or n-9 series, which in turn determines their metabolic fate and biological activity. While structurally similar, these isomers exhibit profound differences in their effects on inflammation, cell signaling, and gene expression.
n-3 Eicosatrienoyl-CoA (20:3n-3) is derived from alpha-linolenic acid (ALA) and is a precursor to anti-inflammatory eicosanoids.
n-6 Eicosatrienoyl-CoA (Dihomo-γ-linolenoyl-CoA, DGLA-CoA; 20:3n-6) is synthesized from linoleic acid (LA) and can be metabolized to both pro- and anti-inflammatory molecules.
n-9 Eicosatrienoyl-CoA (Mead acyl-CoA; 20:3n-9) is synthesized from oleic acid, primarily during essential fatty acid deficiency, and is generally considered to produce pro-inflammatory mediators.
Comparative Data on the Effects of Eicosatrienoyl-CoA Isomers
The following tables summarize the known differential effects of the parent fatty acids of the n-3, n-6, and n-9 eicosatrienoyl-CoA isomers. While direct comparative data on the CoA-activated forms is limited, it is established that fatty acids are converted to their acyl-CoA derivatives to become metabolically active. Furthermore, studies have shown that acyl-CoA thioesters are potent ligands for nuclear receptors like PPARα, suggesting the CoA moiety is crucial for their biological activity.
Table 1: Metabolism by Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
| Feature | n-3 Eicosatrienoyl-CoA | n-6 Eicosatrienoyl-CoA (DGLA-CoA) | n-9 Eicosatrienoyl-CoA (Mead acyl-CoA) |
| COX Pathway Products | Produces 1-series prostaglandins (B1171923) (e.g., PGE₁) which are generally less inflammatory or anti-inflammatory. | Metabolized to 1-series prostaglandins (e.g., PGE₁) which have anti-inflammatory and vasodilatory effects. However, DGLA can also be elongated to arachidonic acid (AA), the precursor to pro-inflammatory 2-series prostaglandins. | Poor substrate for COX enzymes; metabolism is significantly lower compared to n-6 and n-3 counterparts. |
| LOX Pathway Products | Metabolized by 5-LOX to produce anti-inflammatory mediators. | Metabolized by 15-LOX to 15-hydroxyeicosatrienoic acid (15-HETrE), which has anti-inflammatory properties. | Can be metabolized by 5-LOX to produce pro-inflammatory leukotrienes (e.g., LTB₃). |
Table 2: Effects on Inflammatory Signaling and Gene Expression
| Feature | n-3 Eicosatrienoyl-CoA | n-6 Eicosatrienoyl-CoA (DGLA-CoA) | n-9 Eicosatrienoyl-CoA (Mead acyl-CoA) |
| NF-κB Signaling | Generally inhibitory. The parent fatty acid, EPA, has been shown to inhibit NF-κB activation.[1] | Effects are context-dependent. DGLA-derived PGE₁ can have anti-inflammatory effects, while conversion to arachidonic acid can promote NF-κB activation. | Can promote inflammatory responses, suggesting a potential to activate NF-κB, although direct evidence on the CoA ester is scarce. |
| PPAR Activation | The parent n-3 PUFAs are known activators of PPARα and PPARγ, leading to the upregulation of genes involved in fatty acid oxidation and downregulation of inflammatory genes.[2] | Can activate PPARs. | Less is known about its direct effects on PPARs, but as an acyl-CoA, it has the potential to be a ligand. |
Signaling Pathways and Metabolic Fates
The distinct biological activities of these isomers stem from their differential processing by key enzymes, leading to the production of signaling molecules with often opposing effects.
References
validation of 5Z,8Z,11Z-eicosatrienoyl-CoA as a specific EFAD marker
amount of acid (e.g., formic acid) and acetonitrile (B52724) or methanol. 2. Tandem Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), usually in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for 5Z,8Z,11Z-eicosatrienoyl-CoA and the internal standard are monitored.
- Data Analysis: Quantify the amount of this compound by comparing its peak area to that of the internal standard.
The measurement of this compound, primarily through its precursor Mead acid and the calculation of the triene:tetraene ratio, remains a cornerstone in the biochemical diagnosis of Essential Fatty Acid Deficiency. Its specificity is rooted in the fundamental metabolic shift that occurs when the intake of essential fatty acids is inadequate. While alternative markers such as serum linoleic acid show promise, particularly in specific clinical contexts, the triene:tetraene ratio provides a robust and well-validated indicator of the overall EFA status. For researchers and drug development professionals, a comprehensive understanding of these biomarkers, their underlying biochemistry, and the analytical methods for their quantification is paramount for the accurate assessment of nutritional status and the evaluation of therapeutic interventions.
A Comparative Guide to the Analytical Methods of 5Z,8Z,11Z-Eicosatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of analytical methodologies for the quantification of 5Z,8Z,11Z-eicosatrienoyl-CoA, a key intermediate in eicosanoid metabolism. The primary techniques discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes relevant workflows and pathways to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological matrices is predominantly achieved through LC-MS/MS, which offers superior sensitivity and specificity, and HPLC-UV, a more accessible alternative. The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Table 1: Comparison of Quantitative Performance Data for Acyl-CoA Analytical Methods
| Parameter | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by liquid chromatography followed by mass-based detection and fragmentation. | Separation by liquid chromatography followed by UV absorbance detection. | Separation of volatile derivatives by gas chromatography followed by mass-based detection. |
| Specificity | Very High (based on parent and fragment ion masses) | Moderate (risk of co-elution with compounds having similar retention times and UV absorbance) | High (for fatty acid profile after derivatization) |
| Sensitivity (LOD) | High (low fmol to pmol range)[1] | Moderate (pmol range)[2] | High (for derivatized fatty acids) |
| Limit of Quantification (LOQ) | 5-50 fmol for long-chain acyl-CoAs | ~12 pmol for long-chain acyl-CoAs[2] | Not directly applicable for intact acyl-CoA |
| Linearity (R²) | >0.99 | >0.99[2] | >0.99 for fatty acid methyl esters[3] |
| Precision (%RSD) | < 5-15% | < 3% for fatty acid methyl esters[2] | < 1-2% for fatty acid methyl esters[3] |
| Recovery | 70-111% depending on extraction method[1][4] | 95-97% for acetyl-CoA and CoA in spiked liver extracts[5][6] | High for fatty acids after derivatization |
| Throughput | High | Moderate | Moderate |
| Derivatization Required | No | No | Yes (for the fatty acid component) |
| Instrumentation Cost | High | Moderate | Moderate to High |
| Primary Application | Targeted quantification and profiling of a wide range of acyl-CoAs. | Quantification of more abundant acyl-CoAs. | Fatty acid profiling of total lipids. |
Note: Quantitative data for this compound is not widely available. The data presented for LC-MS/MS and HPLC-UV are based on studies of other long-chain polyunsaturated acyl-CoAs and represent expected performance.
Experimental Protocols
LC-MS/MS Method for this compound Analysis
This protocol is a composite of established methods for the analysis of long-chain polyunsaturated acyl-CoAs.
a) Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue in 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).
-
Solvent Extraction: Add 2 mL of a 2:1 (v/v) mixture of acetonitrile (B52724) and isopropanol (B130326) to the homogenate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
b) Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the hydrophobic acyl-CoAs, and then re-equilibrate. For example, 30% B to 95% B over 10 minutes.
c) Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound (C20:3-CoA), the precursor ion ([M+H]⁺) would be m/z 1056.5. A characteristic product ion resulting from the neutral loss of the 3'-phospho-ADP moiety (507.1 Da) would be monitored at m/z 549.4.
-
Collision Energy: Optimized for the specific analyte, typically in the range of 20-40 eV.
HPLC-UV Method for Acyl-CoA Analysis
This method is suitable for the analysis of more abundant acyl-CoAs and can be adapted for polyunsaturated species.
a) Sample Preparation
The same extraction and SPE cleanup protocol as described for the LC-MS/MS method can be used.
b) High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 75 mM potassium phosphate buffer (pH 4.9).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: A binary gradient is used to separate the acyl-CoAs based on their hydrophobicity.
-
Detection: UV absorbance at 260 nm.
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. repo.unand.ac.id [repo.unand.ac.id]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to Inter-Laboratory Comparison of 5Z,8Z,11Z-Eicosatrienoyl-CoA Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory comparison of 5Z,8Z,11Z-eicosatrienoyl-CoA measurements. In the absence of a direct inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for structurally related long-chain acyl-CoAs and eicosanoids. The provided data and protocols can serve as a benchmark for laboratories establishing and validating their own analytical methods for this compound.
Data Presentation: Comparative Performance of Analytical Methods
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of eicosanoids and acyl-CoAs in different biological matrices. This data can be used as a reference for expected performance in an inter-laboratory setting.
Table 1: Inter- and Intra-Day Precision and Accuracy for Eicosanoid Analysis
| Analyte Class | Matrix | Intra-Day Precision (% CV) | Inter-Day Precision (% CV) | Intra-Day Accuracy (% Bias) | Inter-Day Accuracy (% Bias) | Reference |
| Eicosanoids (32 total) | S9 Fractions | 4.8-10.3 | 4.8-10.3 | 94.0-106.6 | 94.0-106.6 | [1] |
| Eicosanoids (34 total) | Serum, Sputum, BALF | Meets FDA Guidelines | Meets FDA Guidelines | Meets FDA Guidelines | Meets FDA Guidelines | [2] |
| Specialized Pro-Resolving Mediators & Eicosanoids | Surrogate Matrix | 13-19 | 8-16 | 85-95 | 87-95 | [3] |
CV: Coefficient of Variation; BALF: Bronchoalveolar Lavage Fluid.
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acyl-CoAs and Eicosanoids
| Analyte Class | Method | Matrix | Lower Limit of Quantification (LLOQ) | Limit of Detection (LOD) | Reference |
| Eicosanoids (32 total) | LC-MS/MS | Plasma | - | 0.0625 - 1 pg | [4] |
| Eicosanoids & Fatty Acids | UPLC-dMRM-MS | Cell Culture | S/N ratio > 10 | S/N ratio > 3 | [5] |
| Acyl-CoAs (C2 to C20) | UHPLC-MS/MS | Biological Samples | - | 1-5 fmol | [6] |
| Long-Chain Acyl-CoAs | LC/MS/MS | Rat Liver | - | - | [7] |
| Specialized Pro-Resolving Mediators & Eicosanoids | LC-MS/MS | Surrogate Matrix | 0.1 - 8.5 pg | 0.01 - 0.9 pg | [3] |
S/N: Signal-to-Noise Ratio.
Experimental Protocols
A detailed experimental protocol is crucial for reproducibility and comparison between laboratories. The following is a representative methodology for the quantification of long-chain acyl-CoAs, such as this compound, using LC-MS/MS.
Sample Preparation and Extraction
-
Sample Collection: Collect biological samples (e.g., cell pellets, tissue biopsies) and immediately freeze them in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Deproteinization and Extraction:
-
For cell pellets, add 200 µL of a 2.5% (w/v) 5-sulfosalicylic acid (SSA) solution containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[8]
-
Vortex mix the samples.
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[8]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[8][9]
-
-
Solid-Phase Extraction (SPE) (Alternative):
-
Spike the sample with an internal standard and dilute with an acidic solution (e.g., 5% acetic acid in water).[2]
-
Load the sample onto a pre-conditioned C18 SPE cartridge.[2]
-
Wash the cartridge to remove interfering substances.[2]
-
Elute the acyl-CoAs with methanol.[2]
-
Evaporate the eluate to dryness and reconstitute in an appropriate solvent for injection.[2]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column for separation.[7][9]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.[9]
-
Flow Rate: A typical flow rate is 0.2 mL/min.[9]
-
-
Mass Spectrometry (MS):
-
Ionization: Use positive ion electrospray ionization (ESI) mode.[10]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[10]
-
Transitions: The precursor ion for acyl-CoAs is the [M+H]⁺ ion. A common product ion results from the neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphate-adenosine-5'-diphosphate (B75964) portion.[10][11] Another common fragment ion is observed at m/z 428.[11]
-
Method Validation
To ensure the reliability of the measurements, the analytical method should be validated for linearity, accuracy, precision, sensitivity (LOD and LOQ), and recovery, following established guidelines.[2]
Visualization of Pathways and Workflows
Signaling Pathway
The activation of fatty acids to their CoA esters is a critical step in their metabolism. 5Z,8Z,11Z-eicosatrienoic acid is first activated to this compound, which can then enter various metabolic pathways, including beta-oxidation for energy production or elongation and desaturation to form other bioactive lipids.
Caption: Fatty acid activation and subsequent metabolic pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples.
Caption: Workflow for acyl-CoA analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Lipid Landscape: A Comparative Guide to Essential Fatty Acid Deficiency
For Researchers, Scientists, and Drug Development Professionals
Essential fatty acid deficiency (EFAD) presents a significant challenge in various clinical and research settings, impacting cellular function and contributing to a range of pathologies. A comprehensive understanding of the lipidomic alterations that occur during EFAD is crucial for developing effective diagnostic and therapeutic strategies. This guide provides a comparative analysis of the lipid profiles in EFAD, supported by experimental data and detailed methodologies, to aid researchers in their exploration of this critical area of study.
Data Presentation: Unveiling the Lipidomic Shift in EFAD
The hallmark of essential fatty acid deficiency is a profound alteration in the fatty acid composition of plasma and tissues. The data presented below, derived from studies comparing healthy individuals with patients exhibiting clinical signs of EFAD, illustrates these changes. The classic diagnostic indicator is the triene/tetraene ratio (Mead acid/arachidonic acid), which is significantly elevated in EFAD.[1][2]
| Fatty Acid | Control Group (% of total plasma fatty acids) | EFA Deficient Group (% of total plasma fatty acids) | Key Observation |
| Saturated Fatty Acids | |||
| Palmitic acid (16:0) | 21.0 | >21.0 | Increased |
| Stearic acid (18:0) | No significant change | No significant change | - |
| Monounsaturated Fatty Acids | |||
| Palmitoleic acid (16:1ω7) | <2.6 | >2.6 | Increased |
| Oleic acid (18:1ω9) | <23.3 | >23.3 | Increased |
| Vaccenic acid (18:1ω7) | <2.1 | >2.1 | Increased |
| Polyunsaturated Fatty Acids (PUFAs) | |||
| Linoleic acid (18:2ω6) | >27.0 | <27.0 | Decreased (Essential Fatty Acid) |
| Arachidonic acid (20:4ω6) | No significant change | Decreased tendency | Precursor-dependent decrease |
| Eicosatrienoic acid (Mead acid, 20:3ω9) | <0.21 | >0.21 | Increased (Key diagnostic marker) |
| Ratios | |||
| Triene/Tetraene Ratio (20:3ω9 / 20:4ω6) | <0.025 | >0.025 | Significantly Increased |
| Total EFA/Total non-EFA | >0.60 | <0.60 | Decreased |
This table summarizes data from a study by Siguel et al. (1987) which used capillary-column gas-liquid chromatography to analyze plasma fatty acids in reference subjects and patients with intestinal fat malabsorption.[3][4]
Experimental Protocols: A Roadmap for Lipidomic Analysis of EFAD
The following protocol outlines a typical workflow for the comparative lipidomic analysis of plasma samples to identify changes associated with essential fatty acid deficiency. This methodology is a composite based on established lipidomics practices.[5][6][7]
1. Sample Preparation:
-
Sample Collection: Collect whole blood from control and EFAD subjects in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Storage: Store plasma samples at -80°C until analysis to prevent lipid degradation.
2. Lipid Extraction:
-
Solvent Preparation: Prepare a 2:1 (v/v) solution of chloroform (B151607) and methanol.
-
Extraction: Add the chloroform:methanol solution to the plasma sample at a ratio of 20:1 (solvent to plasma).[4]
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to induce phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass syringe.
-
Drying: Dry the extracted lipids under a stream of nitrogen gas.
3. Fatty Acid Derivatization (for GC-MS analysis):
-
Saponification: Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to hydrolyze the fatty acids from complex lipids.
-
Methylation: Add a boron trifluoride-methanol solution and heat to convert the free fatty acids into fatty acid methyl esters (FAMEs).
-
Extraction of FAMEs: Extract the FAMEs with hexane.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: Employ a capillary column suitable for FAME separation (e.g., a fused silica (B1680970) capillary column).
-
Carrier Gas: Use helium as the carrier gas.
-
Temperature Program: Implement a temperature gradient to separate the FAMEs based on their volatility and polarity.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range appropriate for detecting the FAMEs.
-
Identification: Identify the fatty acids by comparing their retention times and mass spectra to those of known standards.
-
Quantification: Quantify the individual fatty acids by integrating the peak areas and expressing them as a percentage of the total fatty acids.
5. Data Analysis:
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-tests) to compare the fatty acid profiles of the control and EFAD groups.
-
Ratio Calculation: Calculate the triene/tetraene ratio (Mead acid/arachidonic acid) for each sample.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Eicosanoid synthesis pathway alteration in EFAD.
Caption: A typical lipidomics experimental workflow.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Essential fatty acid deficiency in parenteral nutrition: Historical perspective and modern solutions, a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Criteria for essential fatty acid deficiency in plasma as assessed by capillary column gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipidomics analysis of essential fatty acids in macrophages [escholarship.org]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparison Guide: Confirming the Identity of 5Z,8Z,11Z-Eicosatrienoyl-CoA Peaks in Chromatograms
For researchers, scientists, and drug development professionals, the unambiguous identification of lipid metabolites is critical for accurate biological interpretation. This guide provides an objective comparison of methods used to confirm the identity of 5Z,8Z,11Z-eicosatrienoyl-CoA in chromatographic analyses, supported by experimental data and detailed protocols.
Primary and Confirmatory Identification Methodologies
The gold standard for identifying and quantifying acyl-CoA species, including this compound, is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3][4] This technique offers a powerful combination of physical separation and highly specific mass-based detection.[5] Alternative methods serve primarily as confirmatory techniques to be used in conjunction with LC-MS/MS.
The following table summarizes the primary and alternative methods for peak identification.
| Method | Principle | Specificity | Information Provided | Primary Use Case |
| LC-Tandem MS (LC-MS/MS) | Chromatographic separation followed by mass analysis of the parent molecule and its specific fragments.[1][5] | Very High | Retention Time, Parent Mass (m/z), Fragment Ion Masses (m/z).[6] | Primary identification and quantification. |
| Co-chromatography (Spiking) | A known standard of the analyte is added to the sample and analyzed.[6] | High | Confirms retention time identity. | Confirmation of a peak identified by another method. |
| High-Resolution MS (HRMS) | Chromatographic separation followed by highly accurate mass measurement of the parent molecule. | High | Retention Time, a highly accurate m/z value that can infer elemental composition. | Confirmation of elemental formula for an identified peak. |
| LC-UV / DAD / PDA | Chromatographic separation followed by detection based on UV light absorbance.[6] | Low-Moderate | Retention Time, UV/Vis Spectrum. | General detection; not specific for acyl chain identity. |
| Charged Aerosol Detection (CAD) | Chromatographic separation followed by universal detection of non-volatile analytes.[7][8] | Low | Retention Time, Relative Quantity. | Universal detection when mass spectrometry is not available. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the most effective identification techniques.
This protocol outlines a typical reversed-phase LC-MS/MS method for identifying and quantifying acyl-CoAs.
-
Sample Preparation (Acyl-CoA Extraction):
-
Homogenize cell or tissue samples in a suitable solvent. Many protocols use a deproteinizing agent like 2.5% sulfosalicylic acid (SSA).[1]
-
For complex samples, solid-phase extraction (SPE) may be used to purify the acyl-CoAs and remove interfering substances before LC-MS/MS analysis.[1]
-
Reconstitute the final dried extract in a solution appropriate for the LC mobile phase, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate.[9]
-
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is commonly used for separating acyl-CoA species.[2][5]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: An aqueous buffer, often containing an ion-pairing agent to improve peak shape, although methods without ion-pairing reagents have also been developed.[3]
-
Mobile Phase B: An organic solvent like acetonitrile (B52724) or methanol.
-
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for acyl-CoAs.[10]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is highly selective and sensitive for targeted analysis.[10]
-
Key Mass Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern, involving a neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (507 Da) and the formation of a key fragment ion at m/z 428.0365.[1][11][12]
-
Quantitative Data for this compound Identification
| Parameter | Value (m/z) | Description |
| Molecular Formula | C₄₁H₆₈N₇O₁₇P₃S | - |
| Monoisotopic Mass | 1055.35 | - |
| Precursor Ion [M+H]⁺ | 1056.36 | The parent ion selected in the first quadrupole (Q1). |
| Product Ion 1 | 549.36 | Resulting from the characteristic neutral loss of 507 Da ([M+H-507]⁺).[10] |
| Product Ion 2 | 428.04 | A common fragment of the CoA moiety (adenosine 3',5'-diphosphate).[11][12] |
This method provides strong evidence for peak identity.[6]
-
Initial Analysis: Analyze the biological sample using the optimized LC-MS/MS method (Protocol 1) to obtain a chromatogram with the putative this compound peak.
-
Standard Analysis: Inject a pure, authentic standard of this compound using the same LC-MS/MS method to determine its precise retention time.
-
Spiking: Add a small, known amount of the authentic standard to an aliquot of the biological sample.[6]
-
Spiked Analysis: Analyze the spiked sample under the identical LC-MS/MS conditions.
-
Data Interpretation:
-
Confirmation: If the original peak's height or area increases significantly without any change in retention time or the appearance of a new, closely eluting peak, the identity is confirmed.[6]
-
Mismatch: If a new peak appears or the original peak shape is distorted, the initial identification was likely incorrect.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical basis for mass spectrometric identification.
Caption: Workflow for the identification of this compound.
Caption: Common fragmentation pattern for acyl-CoAs in positive ion ESI-MS/MS.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive method for lipid profiling by liquid chromatography-ion cyclotron resonance mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Identify Peaks in a Chromatogram, Assign Correct Analyte [sorbtech.com]
- 7. hplc.eu [hplc.eu]
- 8. Liquid Chromatography and Lipid Analysis [thermofisher.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 5Z,8Z,11Z-Eicosatrienoyl-CoA: A Guide for Laboratory Personnel
For immediate reference, this document outlines the essential safety and disposal protocols for 5Z,8Z,11Z-eicosatrienoyl-CoA. Researchers, scientists, and professionals in drug development should adhere to these procedures to ensure a safe laboratory environment and proper waste management.
Immediate Safety and Handling Precautions
Personnel handling this compound should always consult the specific SDS for the solvent it is supplied in, as this may dictate the primary hazards. The free fatty acid is known to cause burns and serious eye damage.[1] Solutions are often in flammable liquids.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[3] Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or other protective clothing is required.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or aerosols.[2][3]
General Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]
-
Keep containers tightly sealed when not in use.[1]
-
Prevent the formation of aerosols.[2]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2]
Step-by-Step Disposal Procedure
Disposal of this compound and its contaminated materials must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all waste materials, including unused product, empty containers, and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and its solvent. Glass containers are generally suitable.[1] Avoid aluminum or galvanized containers.[1]
-
-
Waste Segregation:
-
Segregate the waste based on its chemical properties and the type of solvent used. Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and list the full chemical name: "this compound" and the solvent. Include hazard pictograms as appropriate (e.g., flammable, corrosive).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from ignition sources and incompatible materials.
-
-
Disposal:
Chemical and Physical Properties
The following table summarizes key data for the related compound, 5Z,8Z,11Z-eicosatrienoic acid.
| Property | Data | Reference |
| Synonyms | Mead Acid, FA 20:3 | --INVALID-LINK-- |
| Molecular Formula | C₂₀H₃₄O₂ | --INVALID-LINK-- |
| Formula Weight | 306.5 g/mol | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Solubility (in Ethanol) | Miscible | --INVALID-LINK-- |
Emergency Procedures
-
Skin or Hair Contact: Immediately flush with large amounts of water, using a safety shower if available. Remove all contaminated clothing. Continue flushing until medical advice is received.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2]
-
Spills: Alert others and evacuate the area if necessary. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, diatomite).[2] Collect the absorbed material into a hazardous waste container. Ventilate the area.
Process Visualizations
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Essential Safety and Operational Guide for Handling 5Z,8Z,11Z-Eicosatrienoyl-CoA
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 5Z,8Z,11Z-eicosatrienoyl-CoA. The following procedures are based on best practices for handling similar acyl-CoA derivatives and fatty acids, in the absence of a specific Safety Data Sheet (SDS) for the named compound. It is imperative to handle this compound with care in a controlled laboratory setting.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
A risk assessment should be conducted for any non-sterile compounding or handling of this product to ensure appropriate precautions are taken.[4] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended PPE | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles should be worn at all times to protect from splashes. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5] |
| Hand Protection | Nitrile or Neoprene Gloves | Powder-free nitrile gloves are preferred for their chemical resistance.[6] Double gloving is recommended when handling concentrated solutions. Gloves should be changed immediately if contaminated.[6] |
| Body Protection | Laboratory Coat or Gown | A clean lab coat or disposable gown should be worn to protect skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound, especially if it is in a volatile solvent or if aerosols may be generated, should be conducted in a certified chemical fume hood to prevent inhalation.[3] If a fume hood is not available, a fit-tested NIOSH-approved respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures
-
Consult SDS of Solvent: If the compound is in a solvent, review the solvent's SDS for specific handling and safety information.[3]
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Gather Materials: Have all necessary equipment and supplies, including PPE, spill containment materials, and waste containers, readily available.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical.[8]
2. Handling the Compound
-
Avoid Inhalation and Contact: Use a fume hood to minimize inhalation of any vapors or aerosols.[3] Avoid direct contact with skin and eyes.[1]
-
Prevent Ingestion: Do not eat, drink, or smoke in the laboratory or when handling the chemical.[1][9]
-
Controlled Dispensing: When transferring or aliquoting the compound, use appropriate tools such as micropipettes with filtered tips to minimize aerosol generation.
-
Secure Storage: Keep the container tightly sealed when not in use to prevent solvent evaporation and potential degradation. Store according to the manufacturer's recommendations, typically at low temperatures.
3. Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent or cleaning agent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by gown/lab coat and then eye/face protection.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable gowns) | Dispose of in a designated hazardous waste container. |
| Spill Cleanup Materials | Absorb spills with an inert material (e.g., sand, diatomite) and place the contaminated material in a sealed, labeled hazardous waste container.[3] |
Emergency Procedures
In the event of an emergency, follow these procedures and seek medical attention immediately.
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water.[1] Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an experiment involving the handling of this compound, from preparation to post-experiment cleanup.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. Personal Protective Equipment | US EPA [epa.gov]
- 6. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 7. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 8. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 9. chemos.de [chemos.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
